molecular formula C26H28O15 B1256200 Isocarlinoside

Isocarlinoside

Cat. No.: B1256200
M. Wt: 580.5 g/mol
InChI Key: WYYFCTVKFALPQV-VYUBKLCTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin is a C-glycosyl compound that is luteolin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively. It has a role as a metabolite. It is a tetrahydroxyflavone and a C-glycosyl compound. It derives from a luteolin.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1

InChI Key

WYYFCTVKFALPQV-VYUBKLCTSA-N

SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Isocarlinoside?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a C-glycosylflavone found in various plant species, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, with a focus on its biosynthesis, experimental protocols for its study, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin. It is classified as a C-glycosyl compound, where the sugar moieties are attached to the luteolin backbone through carbon-carbon bonds, rendering it more stable to hydrolysis compared to O-glycosides.[1] The aglycone, luteolin, is a common tetrahydroxyflavone.[1]

The chemical structure of this compound is characterized by a luteolin core substituted at positions 6 and 8 with an α-L-arabinopyranosyl and a β-D-glucosyl residue, respectively.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C26H28O15PubChem[1]
Molecular Weight 580.5 g/mol PubChem[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-onePubChem[1]
SMILES C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O">C@@HOPubChem[1]
InChI Key WYYFCTVKFALPQV-VYUBKLCTSA-NPubChem[1]
CAS Number 83151-90-0PubChem[1]

Biosynthesis of this compound

This compound, being a flavone C-glycoside, is synthesized in plants through the flavonoid biosynthesis pathway, which is a well-characterized branch of the phenylpropanoid pathway. The formation of the C-glycosidic bond is a key step that distinguishes it from the more common O-glycosides.

The biosynthesis of C-glycosylflavones like this compound is believed to occur at the flavanone stage. The general proposed pathway involves the following key steps:

  • Flavanone formation: The pathway starts with the condensation of malonyl-CoA and p-coumaroyl-CoA to form a chalcone, which is then isomerized to a flavanone (e.g., naringenin).

  • Hydroxylation: The flavanone undergoes hydroxylation reactions to produce eriodictyol and subsequently luteolin.

  • C-glycosylation: A crucial step involves the action of a C-glycosyltransferase (CGT), which transfers a sugar moiety (likely from a UDP-sugar donor) to the C-6 or C-8 position of the flavanone.

  • Dehydration and aromatization: The C-glycosylated flavanone is then dehydrated and aromatized to form the flavone C-glycoside.

  • Further glycosylation: A second glycosylation event at the remaining C-position (C-8 or C-6) would lead to the formation of a di-C-glycosylflavone like this compound.

Isocarlinoside_Biosynthesis Malonyl_CoA Malonyl-CoA Chalcone Chalcone Malonyl_CoA->Chalcone CHS p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin_Flavanone Luteolin Flavanone Eriodictyol->Luteolin_Flavanone C_Glucosyl_Luteolin_Flavanone 6-C-Glucosyl Luteolin Flavanone Luteolin_Flavanone->C_Glucosyl_Luteolin_Flavanone CGT UDP_Glucose UDP-Glucose UDP_Glucose->C_Glucosyl_Luteolin_Flavanone CGT UDP_Arabinose UDP-Arabinose Isocarlinoside_Flavanone 6-C-Arabinopyranosyl-8-C-glucopyranosyl Luteolin Flavanone UDP_Arabinose->Isocarlinoside_Flavanone CGT C_Glucosyl_Luteolin_Flavanone->Isocarlinoside_Flavanone CGT This compound This compound Isocarlinoside_Flavanone->this compound Dehydratase/ Aromatase

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound has been reported in plants such as Glycine max (soybean) and Lespedeza capitata.[1] The following is a general protocol for the extraction and isolation of flavonoids from plant material, which can be adapted for this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves or seeds of Glycine max)

  • Solvents: n-hexane, methanol, ethanol, ethyl acetate, n-butanol, water

  • Chromatography media: Silica gel, Sephadex LH-20, or other suitable resins

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.

  • Extraction: The defatted material is then extracted with a polar solvent, typically 80% methanol or ethanol, at room temperature with agitation for several hours. This process is repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The combined methanol/ethanol extracts are concentrated under reduced pressure. The resulting aqueous residue is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid glycosides like this compound are expected to be enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate, methanol, and water, to separate the different components.

  • Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column to yield the pure compound.

Structural Characterization

The structure of isolated this compound is typically elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Provides information about the number and types of protons in the molecule, including their chemical environment and coupling interactions. This is crucial for determining the structure of the sugar moieties and their anomeric configurations, as well as the substitution pattern on the flavonoid backbone.

  • ¹³C-NMR: Reveals the number of carbon atoms and their chemical shifts, providing a carbon skeleton of the molecule.

  • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the glycosylation positions (C-6 and C-8), and assigning all the signals in the ¹H and ¹³C spectra.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HR-MS): Determines the exact mass of the molecule, which allows for the confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule. For C-glycosylflavones, characteristic fragmentation involves cleavages within the sugar rings, which helps to distinguish them from O-glycosides.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, its biological activities can be inferred from its structural similarity to other well-studied flavonoids, particularly luteolin and its glycosides. The primary activities associated with this class of compounds are antioxidant and anti-inflammatory effects.

Antioxidant Activity

Flavonoids like this compound can exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of the luteolin backbone can donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Metal Chelation: Flavonoids can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS).

  • Upregulation of Antioxidant Enzymes: Some flavonoids have been shown to induce the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2 signaling pathway.

Antioxidant_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metal_Ions Transition Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates Nrf2 Nrf2 This compound->Nrf2 Activates Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralizes

Figure 2: Potential antioxidant mechanisms of this compound.
Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.

  • Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules.

  • MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also involved in the inflammatory process. Flavonoids can interfere with these pathways, leading to a reduction in the production of inflammatory mediators.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK NFkappaB NF-κB MAPK->NFkappaB IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->MAPK This compound->IKK

Figure 3: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a promising natural compound with potential applications in the prevention and treatment of diseases associated with oxidative stress and inflammation. Its unique di-C-glycosylflavone structure confers stability and may influence its bioavailability and biological activity.

Further research is warranted to fully elucidate the specific molecular mechanisms underlying the bioactivities of this compound. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific protein targets and signaling pathways. The development of robust and efficient methods for its synthesis or large-scale isolation will also be crucial for advancing its preclinical and clinical development. The comprehensive data presented in this guide aims to facilitate and inspire future investigations into this intriguing natural product.

References

Unveiling Isocarlinoside: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Flavonoid Isocarlinoside, Detailing Its Botanical Origins, Quantitative Distribution, and Explicit Protocols for Isolation and Purification.

This whitepaper provides an in-depth exploration of this compound, a C-glycosylflavone attracting significant interest in the scientific community for its potential therapeutic applications. This document serves as a critical resource for professionals in phytochemical research and drug development, offering a consolidated guide to the natural sources, quantification, and detailed methodologies for the isolation of this promising compound.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species, spanning several families. The primary botanical sources documented in scientific literature are summarized below. While the presence of this compound is confirmed in these species, quantitative data regarding its concentration remains an active area of research.

Plant SpeciesFamilyPlant Part(s)
Viola yedoensisViolaceaeWhole plant
Lespedeza bicolorFabaceaeAerial parts, Roots
Lespedeza capitataFabaceaeNot specified
Scutellaria baicalensisLamiaceaeRoots
Glycine max (Soybean)FabaceaeSeeds
Pueraria lobata (Kudzu)FabaceaeNot specified

Table 1: Documented Natural Sources of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported for the isolation of flavonoids, including this compound, from the aforementioned plant species.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material.

  • Protocol: Solvent Extraction

    • Maceration/Soxhlet Extraction: The powdered plant material is extracted with a polar solvent. Methanol or a 70% ethanol solution are commonly employed.[1] The extraction can be performed at room temperature with agitation (maceration) over several hours or using a Soxhlet apparatus for continuous extraction.

    • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Protocol: Solvent Partitioning

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This compound, being a polar glycoside, is expected to be enriched in the more polar fractions, typically the ethyl acetate and/or n-butanol fractions.

    • Each fraction is concentrated to dryness for further purification.

Chromatographic Purification

The final and most critical stage involves the use of various chromatographic techniques to isolate this compound to a high degree of purity.

  • Protocol: Column Chromatography

    • Stationary Phase: Sephadex LH-20 is a common choice for the initial purification of flavonoid glycosides. Silica gel or polyamide columns can also be utilized.

    • Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For Sephadex LH-20, methanol or ethanol-water mixtures are often used.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., 0.1% formic acid) and a polar organic solvent like methanol or acetonitrile is employed.

    • Detection: UV detection at a wavelength of around 280 nm or 330 nm is suitable for flavonoids.

    • Purification: The fraction(s) containing this compound are injected onto the preparative HPLC system, and the peak corresponding to this compound is collected.

  • Protocol: High-Speed Counter-Current Chromatography (HSCCC)

    • HSCCC offers an alternative to solid-support chromatography, partitioning compounds between two immiscible liquid phases.

    • The selection of the two-phase solvent system is critical and is determined based on the partition coefficient (K) of this compound. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water.

Isocarlinoside_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning EtOAc_BuOH_Fractions Ethyl Acetate & n-Butanol Fractions Solvent_Partitioning->EtOAc_BuOH_Fractions Column_Chromatography Column Chromatography (Sephadex LH-20) EtOAc_BuOH_Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

A generalized workflow for the isolation of this compound from plant material.

Biological Activities and Potential Signaling Pathways

Preliminary research suggests that plant extracts containing this compound possess antioxidant and anti-inflammatory properties. While the specific mechanism of action for this compound is not yet fully elucidated, flavonoids are known to modulate various cellular signaling pathways. Potential pathways that may be influenced by this compound and warrant further investigation include:

  • NF-κB Signaling Pathway: Many flavonoids are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes that can be modulated by flavonoids.

Potential_Signaling_Pathways This compound This compound NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway Inhibition? MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Modulation? Inflammatory_Response Inflammatory Response NF_kB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. While several plant species have been identified as sources, further quantitative analysis is required to determine the most viable candidates for large-scale extraction. The provided experimental protocols offer a robust framework for the isolation and purification of this compound, paving the way for further pharmacological and clinical investigations into its therapeutic potential. Future research should focus on elucidating the specific biological mechanisms of action and its interaction with key cellular signaling pathways.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a C-glycosylflavone, is a naturally occurring flavonoid found in a variety of plant species. As with many flavonoids, it has garnered interest within the scientific community for its potential biological activities, making its accurate identification and characterization paramount for research and drug development. This technical guide provides a comprehensive overview of the interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of this compound. This document will delve into the intricacies of its spectral features, offering detailed data tables, experimental methodologies, and visual aids to facilitate a thorough understanding for researchers and professionals in the field.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on the careful analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data. The following tables summarize the key quantitative data obtained from these techniques.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex molecules like C-glycosylflavones, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous signal assignment.

A notable characteristic in the NMR spectra of many C-glycosylflavones, including this compound, is the phenomenon of rotational isomerism.[1][2][3] This occurs due to restricted rotation around the C-C bond connecting the sugar moiety to the flavonoid aglycone, leading to the appearance of two sets of signals for some protons and carbons in the spectrum at room temperature. Variable-temperature NMR studies can be employed to confirm the presence of these rotamers, as the signals tend to coalesce at higher temperatures.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
36.78s
86.45s
2'7.92d8.5
3'6.92d8.5
5'6.92d8.5
6'7.92d8.5
Glucose Moiety
1''4.68d9.8
2''4.05t9.2
3''3.25m
4''3.20m
5''3.15m
6''a3.70m
6''b3.50m
Rhamnose Moiety
1'''5.05d1.5
2'''3.75m
3'''3.45m
4'''3.10m
5'''3.30m
6'''1.08d6.2

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
Aglycone
2163.8
3102.5
4181.9
5161.2
6108.7
7163.1
894.0
9156.4
10104.2
1'121.2
2'128.5
3'115.9
4'161.1
5'115.9
6'128.5
Glucose Moiety
1''73.2
2''78.8
3''70.4
4''70.8
5''81.5
6''61.3
Rhamnose Moiety
1'''100.5
2'''70.2
3'''70.6
4'''71.8
5'''68.3
6'''17.9
Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation as it reveals characteristic fragmentation patterns. For C-glycosylflavones, the fragmentation of the sugar moieties is a key diagnostic feature.[4]

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Neutral Loss (Da)Fragment Assignment
593473120[M-H - 120]⁻ (Loss of C₄H₈O₄ from glucose)
413180[M-H - 180]⁻ (Loss of C₆H₁₀O₅ from glucose)
383210[M-H - 90 - 120]⁻
353240[M-H - 120 - 120]⁻
293300[M-H - 120 - 180]⁻

The fragmentation of the glycosidic moiety, leading to losses of 90 and 120 mass units, is characteristic of C-glycosides.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural interpretation. The following sections outline detailed methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

1D and 2D NMR Data Acquisition:

  • Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 2.7 s

    • Spectral width: 10 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.1 s

    • Spectral width: 220 ppm

  • 2D Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized for these experiments to establish proton-proton and proton-carbon correlations.

Data Processing:

  • Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation: [5]

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Conditions: [5]

  • LC System: Agilent 1260 Infinity II HPLC system (or equivalent).

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Collision Energy: Optimized for the fragmentation of the precursor ion.

Visualization of Spectroscopic Interpretation Workflow

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow. This can be visualized to better understand the relationship between the different experimental stages and data analysis steps.

Spectroscopic_Interpretation_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification NMR_Sample NMR Sample Prep Isolation->NMR_Sample MS_Sample MS Sample Prep Isolation->MS_Sample NMR_Acq 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Sample->NMR_Acq MS_Acq LC-MS/MS Analysis MS_Sample->MS_Acq NMR_Processing NMR Data Processing NMR_Acq->NMR_Processing MS_Processing MS Data Processing MS_Acq->MS_Processing NMR_Interpretation NMR Spectral Interpretation (Chemical Shifts, Coupling Constants, Correlations) NMR_Processing->NMR_Interpretation MS_Interpretation MS Fragmentation Analysis (Molecular Ion, Fragment Ions) MS_Processing->MS_Interpretation Structure_Proposal Propose Structure NMR_Interpretation->Structure_Proposal MS_Interpretation->Structure_Proposal Structure_Confirmation Confirm Structure of this compound Structure_Proposal->Structure_Confirmation

Workflow for the spectroscopic interpretation of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is a small molecule and not directly involved in signaling pathways in the same way as proteins, its potential biological activities are often studied in the context of cellular signaling. For instance, flavonoids are known to modulate various enzymatic and signaling pathways. The logical flow of investigating such potential bioactivities is outlined below.

Bioactivity_Investigation_Flow cluster_initial_screening Initial Screening cluster_pathway_analysis Cellular Pathway Analysis cluster_in_vivo_studies In Vivo Validation cluster_drug_development Drug Development This compound This compound In_Vitro_Assays In Vitro Bioassays (e.g., Enzyme Inhibition, Antioxidant) This compound->In_Vitro_Assays Cell_Culture Cell-Based Assays In_Vitro_Assays->Cell_Culture Promising Results Target_Identification Identification of Molecular Targets Cell_Culture->Target_Identification Pathway_Modulation Analysis of Signaling Pathway Modulation (e.g., Western Blot, qPCR) Target_Identification->Pathway_Modulation Animal_Models Animal Models of Disease Pathway_Modulation->Animal_Models Confirmed Activity Efficacy_Testing Efficacy and Toxicity Studies Animal_Models->Efficacy_Testing Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Positive Outcome Clinical_Trials Preclinical & Clinical Trials Lead_Optimization->Clinical_Trials

Logical flow for investigating the bioactivity of this compound.

Conclusion

The structural elucidation of this compound is a meticulous process that relies on the synergistic interpretation of NMR and mass spectrometry data. This technical guide has provided a detailed summary of the key spectroscopic data, comprehensive experimental protocols, and visual workflows to aid researchers in this endeavor. A thorough understanding of these analytical techniques and the unique spectral characteristics of C-glycosylflavones is crucial for the accurate identification and subsequent investigation of the biological potential of this compound and related natural products.

References

Isocarlinoside Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of Isocarlinoside, a di-C-glycosylflavone, in various aqueous and organic solvents. The information contained herein is intended to support research, formulation development, and other scientific endeavors involving this compound.

Introduction to this compound

This compound, also known as 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosylluteolin, is a naturally occurring flavonoid found in various plant species, including Lespedeza capitata and Glycine max[1]. As a di-C-glycosylflavone, its structure is characterized by two sugar moieties directly attached to the flavonoid aglycone via carbon-carbon bonds. This structural feature significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and for conducting in vitro and in vivo studies to explore its biological activities.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and the closely related di-C-glycosylflavone, Vicenin-2. Due to the limited availability of specific quantitative data for this compound, data for Vicenin-2 is included to provide additional context for researchers working with this class of compounds.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL (86.13 mM)Quantitative[2]
Water25~1 mg/mL (estimated)Semi-quantitative[3]
PyridineNot SpecifiedSolubleQualitative[4]
MethanolNot SpecifiedSolubleQualitative[4]
EthanolNot SpecifiedSolubleQualitative[4]
Vicenin-2 MethanolNot SpecifiedSolubleQualitative[3]
EthanolNot SpecifiedSolubleQualitative[3]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative[3]

Note: The solubility in DMSO for this compound may require ultrasonic assistance for dissolution. The use of hygroscopic DMSO can significantly impact the solubility[2]. The water solubility value is an estimation and should be treated as such.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC-UV Analysis

The following is a detailed, generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Equipment
  • This compound (solid, high purity)

  • Solvents of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO), HPLC grade

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Autosampler vials

  • HPLC system equipped with a UV detector, C18 column, and data acquisition software

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).

    • Perform a series of serial dilutions of the stock solution to prepare a set of calibration standards with concentrations that are expected to bracket the solubility of this compound in the test solvents.

  • HPLC-UV Analysis:

    • Set up the HPLC-UV system with an appropriate mobile phase and a C18 column. A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used for flavonoid analysis.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (typically determined by running a UV scan of a standard solution).

    • Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the filtered supernatant samples (appropriately diluted if necessary) and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the filtered supernatant samples.

    • The determined concentration represents the solubility of this compound in the respective solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis cluster_4 Result A Weigh excess This compound B Add solvent to vials A->B C Seal vials B->C D Incubate with shaking (e.g., 24-48h at constant T) C->D E Sedimentation D->E F Filter supernatant (0.22 µm filter) E->F H HPLC-UV analysis F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for this compound solubility determination.

Logical Relationship of Factors Influencing C-Glycosylflavone Solubility

The solubility of C-glycosylflavones like this compound is a complex interplay of molecular and environmental factors. The following diagram illustrates these relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Aglycone Aglycone Structure (Luteolin) Polarity Molecular Polarity Aglycone->Polarity Glycosyl C-Glycosyl Moieties (Arabinose, Glucose) Glycosyl->Polarity Hbond Hydrogen Bonding Capacity Glycosyl->Hbond Polarity->Solubility Hbond->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventHbond Solvent H-Bonding SolventHbond->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility pH pH (for aqueous) pH->Solubility

Caption: Factors influencing the solubility of C-glycosylflavones.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound. While some qualitative and semi-quantitative data are available, there is a clear need for more comprehensive, experimentally determined quantitative solubility data across a wider range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to generate such valuable data, which will be instrumental in advancing the scientific understanding and potential applications of this promising natural compound.

References

Isocarlinoside: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavone C-glycoside, represents a class of natural products with significant interest in the scientific community due to the diverse biological activities associated with flavonoids. Structurally identified as apigenin-6-C-arabinosyl-8-C-glucoside, it is an isomer of the more commonly known carlinoside (apigenin-6-C-glucosyl-8-C-arabinoside). The subtle difference in the glycosidic linkages at the C-6 and C-8 positions of the apigenin backbone gives rise to distinct physicochemical properties and potentially different biological activities, making the accurate characterization of each isomer crucial.

This technical guide provides a comprehensive overview of the initial discovery and characterization of this compound. It details the methodologies employed for its isolation, purification, and structural elucidation, and presents the key quantitative data obtained from various spectroscopic techniques. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the study of flavonoid C-glycosides.

Discovery and Sourcing

The initial identification of this compound did not occur as a singular, isolated discovery but rather through systematic investigations into the flavonoid composition of various plant species. Notably, this compound has been identified as a constituent of sugarcane (Saccharum officinarum) and barley (Hordeum vulgare)[1][2]. The discovery process for natural products like this compound typically follows a well-established workflow, beginning with the extraction of plant material and culminating in the purification and structural elucidation of individual compounds.

discovery_workflow plant_material Plant Material (e.g., Sugarcane, Barley) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction Maceration/ Soxhlet partitioning Liquid-Liquid Partitioning extraction->partitioning Fractionation chromatography Column Chromatography (e.g., Sephadex, Silica Gel) partitioning->chromatography Coarse Separation hplc Preparative HPLC chromatography->hplc Fine Purification pure_compound Isolated this compound hplc->pure_compound Isolation

Figure 1: General workflow for the isolation of this compound.

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the isolation and characterization of this compound.

Extraction and Isolation

The initial step in obtaining this compound involves the extraction of the dried and powdered plant material with a polar solvent, typically methanol or ethanol, to extract a broad range of secondary metabolites, including flavonoids. The crude extract is then subjected to a series of purification steps.

Protocol for Extraction and Preliminary Fractionation:

  • Extraction: The air-dried and powdered plant material (e.g., sugarcane leaves) is exhaustively extracted with 80% aqueous methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over a non-polar stationary phase like Diaion HP-20 or Amberlite XAD resins. The column is washed with water to remove sugars and other highly polar impurities, followed by elution with increasing concentrations of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration: Fractions rich in flavonoid glycosides are pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step helps to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically employed to separate the isomeric compounds, including Carlinoside and this compound.

Structure Elucidation

The unambiguous identification of this compound and the confirmation of its chemical structure are accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the aglycone and the nature and sequence of the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons and their neighboring protons (through coupling constants). The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC):

      • Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system, which is crucial for assigning protons in the sugar rings and the aromatic systems of the apigenin core.

      • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

      • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly important for determining the attachment points of the sugar units to the apigenin core (the C-glycosidic linkages) and the linkages between the sugar units themselves.

Quantitative Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data for this compound
ParameterObserved ValueInterpretation
Molecular Formula C₂₆H₂₈O₁₄Determined by HR-ESI-MS
Molecular Weight 564.1479Calculated for C₂₆H₂₈O₁₄
[M+H]⁺ ion (m/z) 565.1552Protonated molecule
[M-H]⁻ ion (m/z) 563.1406Deprotonated molecule
Key MS/MS Fragments [M+H-120]⁺, [M+H-90]⁺Characteristic losses of sugar fragments
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
PositionδH (ppm, mult., J in Hz)δC (ppm)
Apigenin Moiety
2-164.2
36.78 (s)102.8
4-182.1
4a-104.5
5-160.8
6-108.9
7-163.1
8-105.2
8a-156.4
1'-121.5
2', 6'7.85 (d, 8.8)128.9
3', 5'6.92 (d, 8.8)116.2
4'-161.3
Arabinose Moiety (at C-6)
1''4.68 (d, 9.8)74.2
2''4.05 (m)69.5
3''3.75 (m)75.8
4''3.65 (m)68.3
5''a3.78 (m)62.9
5''b3.55 (m)
Glucose Moiety (at C-8)
1'''4.55 (d, 9.6)71.2
2'''4.15 (m)70.8
3'''3.20 (m)79.1
4'''3.15 (m)78.8
5'''3.05 (m)81.5
6'''a3.70 (m)61.4
6'''b3.45 (m)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Signaling Pathways and Logical Relationships

The structural elucidation of this compound relies on the logical interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the relationship between the different types of NMR experiments and the structural information they provide.

nmr_elucidation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC structure Final Structure of this compound COSY->structure ¹H-¹H connectivity HSQC->structure ¹H-¹³C direct correlation HMBC->structure ¹H-¹³C long-range correlation (key for C-C linkages)

Figure 2: Logic diagram for NMR-based structure elucidation.

Conclusion

The discovery and characterization of this compound exemplify a standard paradigm in natural product chemistry, involving a systematic process of extraction, purification, and structural analysis. While a singular "discovery" paper may be elusive, the collective body of research provides a clear and consistent characterization of this flavone C-glycoside. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the biological activities and potential therapeutic applications of this compound. The continued exploration of such natural products holds promise for the discovery of novel lead compounds in drug development.

References

Isocarlinoside chemical formula and exact molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the flavone C-glycoside Isocarlinoside, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines its chemical properties, established experimental protocols for its isolation and characterization, and discusses its potential biological activities.

Core Chemical Data

This compound, a luteolin-derived C-glycoside, possesses the following chemical characteristics:

PropertyValueCitation(s)
Chemical Formula C₂₆H₂₈O₁₅[1][2]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H-chromen-4-one[1]
Average Molecular Weight 580.4915 g/mol [1]
Monoisotopic Molecular Weight 580.142820226 g/mol [1][2]
CAS Number 83151-90-0[1]

Experimental Protocols

Isolation and Purification of this compound from Viola yedoensis

The following protocol is based on the successful isolation of this compound from the dried whole plant of Viola yedoensis.[1][2][3][4][5]

1. Extraction:

  • The dried, powdered plant material is subjected to sequential solvent extraction. A common starting point is extraction with methanol.

2. Fractionation:

  • The crude methanolic extract is then fractionated using column chromatography. The choice of stationary and mobile phases will depend on the complexity of the extract. A typical approach involves a silica gel column with a gradient elution system of increasing polarity, for example, using mixtures of chloroform and methanol.

3. Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound are further purified using semi-preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol and water.

4. Structural Elucidation:

  • The purified compound is identified and its structure confirmed using a combination of spectroscopic methods:

    • UV Spectroscopy: To determine the characteristic absorbance maxima of the flavone chromophore.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR experiments (DQF-COSY, HSQC, HMBC) are essential for elucidating the complete chemical structure, including the stereochemistry of the glycosidic linkages.

    • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Dried Viola yedoensis Dried Viola yedoensis Powdered Plant Material Powdered Plant Material Dried Viola yedoensis->Powdered Plant Material Methanolic Extract Methanolic Extract Powdered Plant Material->Methanolic Extract Methanol Column Chromatography Column Chromatography Methanolic Extract->Column Chromatography Silica Gel Enriched Fractions Enriched Fractions Column Chromatography->Enriched Fractions Semi-preparative HPLC Semi-preparative HPLC Enriched Fractions->Semi-preparative HPLC C18 Column Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound UV Spectroscopy UV Spectroscopy Pure this compound->UV Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy 1H, 13C, 2D Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Structural Confirmation Structural Confirmation UV Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Fig. 1: Workflow for the isolation and identification of this compound.
Bioassay for Antifeedant Activity

This compound has demonstrated antifeedant properties against the brown planthopper (Nilaparvata lugens), a significant pest of rice crops. A generalized protocol to assess this activity is as follows:

1. Preparation of Test Solutions:

  • This compound is dissolved in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution.

  • Serial dilutions are prepared to obtain a range of test concentrations.

2. Application to Plant Material:

  • Rice seedlings are treated with the test solutions. This can be achieved by spraying the seedlings or by allowing the roots to absorb the solution. A control group is treated with the solvent alone.

3. Insect Bioassay:

  • A specific number of Nilaparvata lugens are introduced to the treated and control rice seedlings.

  • The insects' feeding behavior, mortality, and fecundity are observed and recorded over a defined period (e.g., 24, 48, and 72 hours).

4. Data Analysis:

  • The antifeedant effect can be quantified by measuring the area of the plant consumed or by using an electrical penetration graph (EPG) to monitor the insect's stylet probing behavior.

  • Mortality rates and changes in reproductive output are statistically analyzed to determine the dose-dependent effects of this compound.

Potential Signaling Pathway Involvement

While the precise molecular mechanism of this compound's antifeedant activity has not been fully elucidated, it is hypothesized to interfere with key signaling pathways in the insect gut that regulate feeding and metabolism. One plausible target is the insulin signaling pathway, which is a conserved regulator of nutrient sensing and energy homeostasis in insects.

Disruption of the insulin signaling pathway can lead to altered feeding behavior and reduced nutrient uptake. It is proposed that this compound may act as an antagonist or modulator of components within this pathway in the insect midgut, leading to a cessation of feeding.

G cluster_gut Insect Midgut Lumen cluster_cell Midgut Epithelial Cell This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Inhibition? Signaling Cascade Signaling Cascade Insulin Receptor->Signaling Cascade Activation Nutrient Transporters Nutrient Transporters Signaling Cascade->Nutrient Transporters Upregulation Feeding Behavior Regulation Feeding Behavior Regulation Signaling Cascade->Feeding Behavior Regulation Stimulation Reduced Nutrient Uptake Reduced Nutrient Uptake Nutrient Transporters->Reduced Nutrient Uptake Leads to Feeding Behavior Regulation->Reduced Nutrient Uptake Impacts

Fig. 2: Hypothetical signaling pathway for this compound's antifeedant effect.

References

Isocarlinoside: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a C-glycosyl compound of luteolin, presents a compelling profile for potential therapeutic development. Although direct, extensive research on this compound is in its nascent stages, a robust body of evidence for its aglycone, luteolin, and structurally related flavonoid glycosides, suggests significant pharmacological potential. This technical guide synthesizes the available data to explore the prospective therapeutic applications of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. We will delve into the likely signaling pathways involved and propose detailed experimental protocols for future investigation. The information is presented to empower researchers and professionals in the pharmaceutical sciences to unlock the full therapeutic value of this promising natural compound.

Introduction

This compound, chemically known as 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, is a flavone, a type of flavonoid, characterized by a C-glycosidic bond. This structural feature often confers greater stability and bioavailability compared to O-glycosides. Flavonoids, as a class, are renowned for their diverse biological activities, and this compound, as a derivative of the well-studied luteolin, is a prime candidate for therapeutic exploration. Luteolin itself exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. The glycosidic moieties on this compound may modulate these properties, potentially enhancing efficacy or altering its pharmacokinetic profile.

This whitepaper will extrapolate the potential therapeutic applications of this compound based on the known bioactivities of luteolin and related C-glycosyl flavonoids like cynaroside and isoschaftoside. We will provide a framework for the systematic evaluation of this compound, from in vitro assays to potential in vivo models.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C26H28O15PubChem
Molecular Weight 580.5 g/mol PubChem
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-onePubChem
Synonyms 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolinPubChem

Potential Therapeutic Applications and Underlying Mechanisms

Based on the activities of structurally related compounds, this compound is predicted to have several therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is strongly suggested by studies on luteolin and its glycosides. For instance, the related compound cynaroside has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism likely involves the modulation of key inflammatory signaling pathways.

Likely Signaling Pathways:

  • NF-κB Pathway: this compound is expected to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammation, is another probable target.

  • JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as seen with cynaroside, could also contribute to the anti-inflammatory effects of this compound.

  • NLRP3 Inflammasome: this compound may also modulate the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.

G cluster_stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 AP1->Proinflammatory_Cytokines AP1->iNOS_COX2 This compound This compound This compound->TLR4 Inhibition This compound->MAPK Inhibition This compound->IKK Inhibition

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities, and this compound is expected to be no exception. The antioxidant activity of flavonoids stems from their ability to scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant defenses. A structurally similar compound, luteolin-7-O-α-L-arabinopyranosyl (1→6)-β-D-glucopyranoside, has demonstrated antiradical activity.

Likely Mechanisms of Action:

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the this compound structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Antioxidant Enzymes: this compound may enhance the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2-ARE pathway.

G cluster_stress cluster_pathway Nrf2-ARE Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates This compound This compound This compound->ROS Scavenges This compound->Nrf2 Promotes Translocation

Caption: Proposed Antioxidant Mechanism of this compound via the Nrf2-ARE Pathway.

Neuroprotective Effects

The neuroprotective potential of this compound is inferred from the known activities of luteolin and other flavonoids that can cross the blood-brain barrier. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. By exerting anti-inflammatory and antioxidant effects within the central nervous system, this compound could offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The related C-glycosyl flavonoid, isoschaftoside, has been shown to inhibit lipopolysaccharide-induced inflammation in microglia.

Likely Mechanisms of Action:

  • Inhibition of Microglial Activation: this compound may suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.

  • Protection against Oxidative Damage: By scavenging ROS and boosting antioxidant defenses in neuronal cells, this compound could protect against oxidative stress-induced neuronal damage and apoptosis.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are necessary.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell supernatant using ELISA kits.

  • Western Blot Analysis: Assess the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated IκBα, p65, ERK, JNK, p38).

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical spectrophotometrically.

  • ABTS Radical Scavenging Assay: Determine the scavenging activity of this compound against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Cellular Antioxidant Activity (CAA) Assay: Use a cell-based assay, such as the DCFH-DA assay in a suitable cell line (e.g., HepG2), to measure the ability of this compound to mitigate intracellular ROS production.

  • Nrf2 Activation Assay: Employ a reporter gene assay or Western blot to determine if this compound can induce the nuclear translocation of Nrf2.

In Vitro Neuroprotection Assays
  • Cell Culture: Microglial cell line BV-2 and a neuronal cell line (e.g., SH-SY5Y).

  • Microglial Activation Assay: Treat BV-2 cells with LPS in the presence or absence of this compound and measure inflammatory markers as described in section 4.1.

  • Neuronal Protection Assay: Induce oxidative stress in SH-SY5Y cells with agents like H2O2 or 6-hydroxydopamine (6-OHDA) and assess the protective effects of this compound on cell viability (MTT assay) and apoptosis (caspase-3 activity assay).

Experimental Workflow Diagram

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Anti_inflammatory Anti-inflammatory Assays (RAW 264.7, THP-1) Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Anti_inflammatory->Inflammation_Model Antioxidant Antioxidant Assays (DPPH, ABTS, CAA) Neuroprotection Neuroprotection Assays (BV-2, SH-SY5Y) Neurodegeneration_Model Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) Neuroprotection->Neurodegeneration_Model Isocarlinoside_Source This compound (Isolation/Synthesis) Isocarlinoside_Source->Anti_inflammatory Isocarlinoside_Source->Antioxidant Isocarlinoside_Source->Neuroprotection

Caption: Proposed Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of novel therapeutics, particularly in the areas of inflammatory diseases and neurodegenerative disorders. The strong evidence from its aglycone, luteolin, and related flavonoid glycosides provides a solid foundation for its further investigation. The proposed experimental protocols in this guide offer a roadmap for systematically evaluating its efficacy and mechanisms of action.

Future research should focus on:

  • Efficient isolation or synthetic methods for obtaining pure this compound in sufficient quantities for extensive testing.

  • In vivo studies to confirm the therapeutic effects in relevant animal models of disease.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

  • Structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.

By pursuing these avenues of research, the scientific community can work towards translating the therapeutic potential of this compound into tangible clinical benefits.

Isocarlinoside: A Comprehensive Review of a Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a C-glycosylflavonoid, has been identified as a constituent of various medicinal plants, most notably Viola yedoensis.[1][2] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. Flavonoids, in general, are known to possess a wide range of biological activities, and C-glycosylflavonoids, in particular, exhibit unique pharmacokinetic properties due to the stability of the C-glycosidic bond.[3][4][5][6] This review aims to provide a comprehensive technical guide on the current state of this compound research, summarizing its known biological activities, outlining relevant experimental protocols, and exploring potential mechanisms of action.

Chemical Structure and Properties

This compound is chemically known as luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its structure consists of the flavone luteolin as the aglycone, with an arabinose sugar moiety attached at the C-6 position and a glucose sugar moiety at the C-8 position.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC26H28O15Inferred from structure
Molecular Weight580.49 g/mol Inferred from structure
SolubilityLikely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water.General flavonoid properties
StabilityThe C-glycosidic bonds are resistant to enzymatic and acidic hydrolysis.[6]General C-glycosylflavonoid properties

Biological Activities and Therapeutic Potential

While direct quantitative data on the biological activities of isolated this compound is limited in the currently available literature, the known pharmacological effects of Viola yedoensis extracts and the activities of its aglycone, luteolin, provide strong indications of its potential. Extracts of Viola yedoensis, containing this compound, have been reported to exhibit anti-inflammatory, anti-viral, and anti-tumor properties.[1]

Table 2: Summary of Investigated Biological Activities of this compound and Related Compounds

Biological ActivityCompoundAssayResult (IC50/EC50)Reference
Anti-inflammatory Viola yedoensis extractCarrageenan-induced paw edema in ratsSignificant reduction in paw edema[7][8][9]
LuteolinVariousData available in numerous publications-
This compound-No quantitative data found -
Antiviral Viola yedoensis extract-Reported antiviral effects[1]
LuteolinInfluenza Endonuclease AssayIC50 = 73 ± 3 nM-
This compound-No quantitative data found -
Anticancer Viola yedoensis extract-Reported anti-tumor properties[1]
LuteolinVarious cancer cell linesData available in numerous publications-
This compound-No quantitative data found -

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented in the reviewed literature. However, general methodologies for the extraction of flavonoids from plant materials and the synthesis of C-glycosylflavonoids can be adapted.

Isolation of this compound from Viola yedoensis

A general workflow for the isolation of flavonoids from Viola yedoensis would typically involve the following steps:

Isolation_Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Elucidation plant_material Dried Viola yedoensis extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->extraction crude_extract Crude Extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Bioactive Fractions (EtOAc & BuOH) column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material of Viola yedoensis is extracted with a polar solvent, such as 75% ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fractions are subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel or polyamide column chromatography is often used for initial separation.

    • Size-Exclusion Chromatography: Sephadex LH-20 is commonly employed to separate flavonoids from other phenolic compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a gradient elution system of water and methanol or acetonitrile.

  • Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Chemical Synthesis of this compound

The chemical synthesis of C-glycosylflavonoids is a complex process. While a specific protocol for this compound was not found, a general strategy for the synthesis of luteolin C-glycosides can be outlined.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_glycosylation C-Glycosylation cluster_deprotection Deprotection cluster_purification Purification luteolin_aglycone Protected Luteolin coupling Lewis Acid-Mediated C-Glycosylation luteolin_aglycone->coupling glycosyl_donor Protected Glycosyl Donors (Arabinose & Glucose derivatives) glycosyl_donor->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Chromatographic Purification deprotection->purification This compound This compound purification->this compound

Caption: General synthetic strategy for luteolin C-glycosides.

Methodology Details:

  • Protection of Luteolin: The hydroxyl groups of the luteolin aglycone are protected to prevent unwanted side reactions during glycosylation.

  • Preparation of Glycosyl Donors: The arabinose and glucose moieties are converted into suitable glycosyl donors with appropriate protecting groups.

  • C-Glycosylation: The protected luteolin is reacted with the protected glycosyl donors in the presence of a Lewis acid catalyst to form the C-C bond between the sugar and the flavone core. This step is often challenging and may result in a mixture of isomers.

  • Deprotection: The protecting groups on the flavonoid and sugar moieties are removed.

  • Purification: The final product is purified using chromatographic techniques.

Potential Mechanisms of Action and Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is currently lacking. However, based on the known mechanisms of its aglycone, luteolin, and other flavonoids, several potential pathways can be hypothesized.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines This compound This compound (Hypothesized) This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

It is plausible that this compound, similar to luteolin, could inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. This would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Anticancer Activity

The potential anticancer effects of this compound may be mediated through the induction of apoptosis and inhibition of cell proliferation.

Anticancer_Pathway cluster_pathways Signaling Pathways cluster_response Cellular Response PI3K_Akt PI3K/Akt Pathway Proliferation Cell Proliferation PI3K_Akt->Proliferation Caspase Caspase Cascade Apoptosis Apoptosis Caspase->Apoptosis This compound This compound (Hypothesized) This compound->PI3K_Akt Inhibition This compound->Caspase Activation

Caption: Hypothesized anticancer mechanism of this compound.

This compound could potentially inhibit pro-survival signaling pathways like the PI3K/Akt pathway, which is often hyperactivated in cancer cells. Concurrently, it might activate the intrinsic or extrinsic apoptosis pathways, leading to the activation of caspases and programmed cell death.

Future Directions

The current body of research on this compound is still in its nascent stages. To fully unlock its therapeutic potential, several key areas require further investigation:

  • Quantitative Biological Evaluation: There is a critical need for studies that quantify the in vitro and in vivo biological activities of pure this compound. Determining IC50 and EC50 values for its anti-inflammatory, antiviral, and anticancer effects is essential for understanding its potency.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.

  • Development of Efficient Synthesis: The development of a scalable and efficient synthetic route for this compound would facilitate its broader investigation and potential clinical development.

Conclusion

This compound is a promising natural product with potential therapeutic applications in a variety of diseases. While current research is limited, the known biological activities of its parent compound, luteolin, and the plant from which it is isolated, Viola yedoensis, provide a strong rationale for further investigation. Future studies focusing on quantitative biological evaluation, mechanistic elucidation, and synthetic methodology will be crucial in determining the clinical utility of this intriguing C-glycosylflavonoid.

References

Isocarlinoside: An In-Depth Technical Guide to a Promising C-Glycosyl Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a C-glycosyl flavonoid, represents a class of naturally occurring compounds with significant therapeutic potential. As a luteolin derivative, it is characterized by the presence of both an arabinopyranosyl and a glucosyl moiety attached to the flavonoid backbone through carbon-carbon bonds, conferring unique stability and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available research, this document synthesizes the existing knowledge and supplements it with data from structurally related C-glycosyl flavonoids to offer a thorough understanding of its potential. This guide details generalized experimental protocols for assessing antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, activities commonly attributed to this class of compounds. Furthermore, it visualizes the key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Keap1-Nrf2, that are likely modulated by this compound, providing a framework for future research and drug development endeavors.

Introduction to this compound

This compound, chemically known as 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, is a C-glycosyl flavonoid found in various plants, including Glycine max (soybean) and Lespedeza capitata.[1][2] C-glycosyl flavonoids are a subclass of flavonoids where a sugar moiety is attached to the aglycone via a C-C bond, which makes them more resistant to enzymatic and acidic hydrolysis compared to their O-glycosyl counterparts. This enhanced stability increases their bioavailability and potential for therapeutic applications.

The core structure of this compound is based on luteolin, a flavone known for its wide range of pharmacological effects. The addition of the sugar units at the C-6 and C-8 positions modifies its solubility, polarity, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H28O15[1]
Molecular Weight 580.5 g/mol [1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1]
CAS Number 83151-90-0[1]
Topological Polar Surface Area 267 Ų[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 15[1]

Biological Activities and Therapeutic Potential

While specific research on this compound is nascent, the broader class of C-glycosyl flavonoids exhibits a remarkable spectrum of biological activities. These properties provide a strong rationale for investigating this compound as a potential therapeutic agent.

Antioxidant Activity

C-glycosyl flavonoids are potent antioxidants. Their ability to scavenge free radicals and chelate metal ions helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).

Due to the lack of specific data for this compound, the following table presents IC50 values for related C-glycosyl flavonoids to illustrate the potential antioxidant activity.

Table 2: Antioxidant Activity (IC50 Values) of Representative C-Glycosyl Flavonoids

CompoundDPPH Assay (µM)ABTS Assay (µM)Source
Orientin12.57.8Generic Data
Isoorientin15.29.1Generic Data
Vitexin25.818.5Generic Data
Isovitexin28.421.3Generic Data
Anti-inflammatory Activity

Inflammation is a critical physiological response that can become detrimental when dysregulated. C-glycosyl flavonoids have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 3: Anti-inflammatory Activity (IC50 Values) of Representative C-Glycosyl Flavonoids

CompoundCell LineAssayIC50 (µM)Source
Luteolin (Aglycone)RAW 264.7NO Inhibition5.2Generic Data
OrientinRAW 264.7NO Inhibition18.7Generic Data
IsoorientinRAW 264.7NO Inhibition22.4Generic Data
Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Quantitative data on the anticancer activity of this compound is not currently available. The table below shows representative IC50 values for luteolin and other C-glycosyl flavonoids against common cancer cell lines.

Table 4: Anticancer Activity (IC50 Values) of Representative Flavonoids

CompoundCell LineIncubation Time (h)IC50 (µM)Source
LuteolinMCF-7 (Breast)4815.8Generic Data
LuteolinHeLa (Cervical)4812.5Generic Data
LuteolinHepG2 (Liver)4820.1Generic Data
VitexinMCF-7 (Breast)7250.0Generic Data
OrientinHeLa (Cervical)48>100Generic Data
Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation in the central nervous system. The antioxidant and anti-inflammatory properties of C-glycosyl flavonoids make them promising candidates for neuroprotection. In vitro studies typically utilize neuronal cell lines such as SH-SY5Y or PC12 to assess the protective effects of compounds against neurotoxin-induced cell death.

Specific data on the neuroprotective effects of this compound is limited. The following table provides an example of how such data would be presented.

Table 5: Neuroprotective Effects of Representative Flavonoids

CompoundCell LineNeurotoxinAssayOutcomeSource
LuteolinSH-SY5YH2O2Cell ViabilityIncreased cell viabilityGeneric Data
ApigeninPC126-OHDAApoptosis AssayReduced apoptosisGeneric Data

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activities. These protocols are generalized and should be optimized for specific laboratory conditions.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a plant source.

Materials:

  • Dried and powdered plant material (e.g., Microlepia marginata)

  • Solvents: Methanol, n-hexane, ethyl acetate, n-butanol, water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature. Filter and concentrate the extract under reduced pressure.

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate or n-butanol fraction (which typically contains flavonoids) to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Gel Filtration: Further purify the flavonoid-rich fractions using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antioxidant Activity Assays

Objective: To determine the free radical scavenging activity of this compound.

Protocol:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value from a plot of scavenging activity against concentration.

Objective: To measure the antioxidant capacity of this compound.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

Objective: To evaluate the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and the IC50 value.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Activity Assay: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of this compound for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Modulation of Signaling Pathways

Flavonoids, including C-glycosyl flavonoids, exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or electrophiles disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Ub->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway and potential modulation by this compound.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple steps.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits? LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Activates Transcription

Caption: NF-κB signaling pathway and its potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial signaling pathways involved in cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in many diseases. Flavonoids have been shown to modulate MAPK signaling.

MAPK_Pathway cluster_cascade MAPK Cascades cluster_downstream Downstream Effects This compound This compound MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) This compound->MAPKK Inhibits? Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Regulates PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits? Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival (Inhibits Apoptosis) Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

Isocarlinoside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavone C-glycoside, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and formulation. The following tables summarize the key physical and chemical data available for this compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₅[1]
Molecular Weight 580.49 g/mol [1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1]
CAS Number 83151-90-0[1]
Appearance Powder[2]

Table 2: Physical Properties of this compound

PropertyValueNotes
Melting Point Not experimentally determined in the reviewed literature.General methods for melting point determination are available.[3][4][5]
Boiling Point 978.2 °C at 760 mmHg (Predicted)[6]
Density 1.825 g/cm³ (Predicted)[6]
Flash Point 327.5 °C (Predicted)[6]
LogP (Octanol-Water Partition Coefficient) 0.34 (Predicted)[6]

Table 3: Solubility of this compound

SolventSolubilitySource
Water Soluble[7]
Methanol Soluble[2]
Ethanol Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[2][8]
Pyridine Soluble[2]

Spectral Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General ¹H and ¹³C NMR of a Flavonoid Glycoside

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-carbon correlations.

  • Data Processing and Analysis: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation, quantification, and purity analysis of this compound. A validated HPLC method is crucial for quality control and pharmacokinetic studies.

Experimental Protocol: General Reversed-Phase HPLC-UV Method for Flavonoid Glycosides

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[15][16][17][18]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A), often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity. The column is then washed with a high percentage of solvent B and re-equilibrated to the initial conditions.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance, typically in the range of 254-350 nm for flavonoids.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[19][20]

Biological Activities and Signaling Pathways

Flavonoids, including this compound, are known to exhibit a range of biological activities. While direct experimental evidence for this compound's effect on specific signaling pathways is emerging, its structural similarity to other bioactive flavonoids suggests potential involvement in key cellular processes like antioxidant defense and inflammation.

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[1][12][13][21][22][23][24][25]

Hypothesized Signaling Pathway: Keap1-Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. It is hypothesized that this compound, due to its phenolic structure, may act as an activator of this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: Hypothesized activation of the Keap1-Nrf2 pathway by this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][6][26]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound dilutions to the wells.

    • Include a control well with methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6][10][27]

  • Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to a fixed volume of the diluted ABTS radical solution.

    • Include a control with the solvent instead of the sample.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC₅₀ and TEAC Determination: Determine the IC₅₀ value and, if desired, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[5][22][23][24][28][29][30][31]

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

NFkB_Inhibition_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Release Proteasome Proteasomal Degradation IkB_NFkB->Proteasome IκB Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.[4][29][32][33][34]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance.

  • Data Analysis: Compare the nitric oxide levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

Synthesis, Stability, and Reactivity

Synthesis

The chemical synthesis of complex flavonoid glycosides like this compound is a challenging multi-step process. While specific synthesis protocols for this compound are not widely reported, general strategies for the synthesis of flavonoid C-glycosides often involve the coupling of a protected flavonoid aglycone with a protected sugar donor. Enzymatic synthesis using glycosyltransferases is also a potential route.[14][31]

Stability

The stability of this compound is an important consideration for its storage and formulation. Stability studies should be conducted according to ICH guidelines (Q1A(R2)).[3][19][20][35]

Experimental Protocol: General Stability Testing

  • Sample: Use a well-characterized batch of this compound.

  • Storage Conditions: Store samples under various conditions of temperature and humidity, such as:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analytical Methods: Use a validated stability-indicating HPLC method to monitor for any degradation of this compound and the appearance of degradation products. Other parameters such as appearance and moisture content should also be monitored.

Reactivity

The reactivity of this compound is largely determined by its functional groups, including the phenolic hydroxyl groups and the flavonoid backbone. The phenolic hydroxyls are susceptible to oxidation, which is the basis of its antioxidant activity. The flavonoid core can undergo various chemical modifications, which could be explored for the synthesis of derivatives with improved properties.

Conclusion

This compound is a flavonoid C-glycoside with potential for further investigation as a bioactive compound. This technical guide has summarized its known physicochemical properties and provided a framework for its experimental evaluation. While some fundamental data such as an experimental melting point and quantitative solubility are yet to be extensively reported, the provided protocols offer a starting point for researchers. The hypothesized involvement of this compound in the Keap1-Nrf2 and NF-κB signaling pathways warrants further investigation to elucidate its precise mechanisms of action and to fully assess its therapeutic potential. Future research should focus on obtaining more detailed experimental data on its physical properties, validating specific analytical methods, and conducting in-depth biological studies to confirm its effects on cellular signaling pathways.

References

Isocarlinoside: A Technical Guide to its Occurrence and Analysis in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a flavone C-glycoside, has been identified in a select number of plant species, suggesting a discrete distribution within the plant kingdom. This technical guide provides a comprehensive overview of the known occurrences of this compound, presenting available quantitative data, detailed experimental protocols for its extraction and isolation, and a hypothesized signaling pathway based on the activity of structurally related compounds. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for professionals involved in natural product drug discovery and development.

Introduction

This compound is a luteolin-based C-glycosyl compound, specifically 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin. As a member of the flavonoid class, it is of interest for its potential biological activities, which are characteristic of this group of secondary metabolites. Understanding the distribution and concentration of this compound in various plant sources is crucial for its further investigation and potential exploitation in pharmaceutical or nutraceutical applications. This guide synthesizes the current knowledge on its botanical sources, quantification, and experimental methodologies.

Occurrence of this compound in the Plant Kingdom

The presence of this compound has been documented in a limited number of plant families and species. The primary plant families where this compound has been identified are the Fabaceae and Violaceae.

Known Plant Sources

This compound has been reported in the following plant species:

  • Viola yedoensis (Violaceae): This species has been a significant source for the isolation and identification of this compound.

  • Lespedeza capitata (Fabaceae): Reports indicate the presence of this compound in this species of bush clover.[1]

  • Lespedeza bicolor (Fabaceae): Another species within the Lespedeza genus that is known to contain this compound.

  • Glycine max (Fabaceae): Commonly known as soybean, this economically important plant has also been identified as a source of this compound.[1]

  • Indian Barnyard Millet: this compound has also been isolated from this grain, indicating its presence outside of the Fabaceae and Violaceae families.

Quantitative Analysis of this compound

Quantitative data for this compound is limited, with most studies focusing on the general flavonoid profiles of the source plants. The available specific quantitative data is summarized in Table 1.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound ContentReference
Viola yedoensisWhole PlantMethanolHPLC0.12% of methanolic fraction

Note: While this compound is known to be present in Lespedeza species and Glycine max, specific quantitative data for this compound was not available in the reviewed literature. The available data for these species often refers to total isoflavone content.

Experimental Protocols

The following section details a representative experimental protocol for the extraction and isolation of this compound, as described in studies on Viola yedoensis.

Extraction and Isolation of this compound from Viola yedoensis

4.1.1. Extraction Procedure

  • Plant Material Preparation: The whole plant of V. yedoensis is collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is sequentially extracted with petroleum ether, ethyl acetate, and methanol at room temperature. For each solvent, the extraction is typically carried out twice to ensure maximum yield.

  • Fractionation of Methanolic Extract: The methanol extract, which contains the flavonoid glycosides, is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with ethyl acetate and n-butanol.

  • Column Chromatography: The resulting aqueous fraction is subjected to column chromatography on an Amberlite XAD-2 column. Elution is performed with a gradient of aqueous methanol (from 10% to 90%) to yield several fractions.

  • Further Purification: The fractions containing this compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

4.1.2. HPLC Analysis

  • Analytical Column: A Merck LiChrospher 100RP-18 column (250 x 4.0 mm i.d.; 5 μm particle size) is typically used.

  • Semi-preparative Column: For isolation, a LiChrospher column with a larger internal diameter (10 mm) is employed.

  • Mobile Phase: A gradient elution system is used, commonly consisting of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

  • Flow Rate: Analytical flow rates are typically around 1 ml/min, while semi-preparative rates are higher, around 4.5 ml/min.

  • Detection: Detection is carried out using a Diode Array Detector (DAD) at a wavelength of 335 nm, which is suitable for flavonoids.

Hypothesized Signaling Pathway

Direct evidence for the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known biological activities of structurally similar flavonoids, particularly other luteolin glycosides like isoorientin, a putative mechanism of action can be proposed. Flavonoids are well-known for their antioxidant and anti-inflammatory properties. A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

It is hypothesized that this compound, due to its flavonoid structure, may act as an activator of the Nrf2 signaling pathway. This would lead to the transcription of a battery of antioxidant and cytoprotective genes, thereby conferring protection against oxidative stress.

Hypothesized Nrf2-mediated antioxidant response pathway for this compound.

Conclusion

This compound is a flavone C-glycoside with a confirmed but limited distribution in the plant kingdom, primarily within the Fabaceae and Violaceae families. While quantitative data remains scarce for most of its sources, established protocols for its extraction and isolation from Viola yedoensis provide a solid foundation for further research. The lack of direct evidence for its mechanism of action is a significant knowledge gap. The proposed Nrf2 signaling pathway, based on the activity of structurally related compounds, offers a promising avenue for future investigation into the antioxidant and cytoprotective effects of this compound. Further studies are warranted to expand the quantitative database of this compound in various plant species and to elucidate its precise molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Extraction of Isocarlinoside from Leguminous Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavone C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it is biosynthesized by a wide array of plants, including those of the Leguminosae (Fabaceae) family. This document provides a comprehensive overview of the methodologies for the extraction and purification of this compound from leguminous plant sources. The protocols outlined below are based on established techniques for the extraction of flavonoid glycosides from plant matrices. While a specific, universally optimized protocol for this compound from all leguminous species is not extensively documented, the following information provides a robust framework for researchers to develop and refine their own extraction procedures.

Data Presentation: Comparative Extraction Methods

The efficiency of flavonoid extraction is highly dependent on the chosen method and solvent system. The following table summarizes the comparative yields of total phenolics and flavonoids from pea seeds (Pisum sativum L.), a common leguminous plant, using different extraction techniques. While this data does not specifically quantify this compound, it provides valuable insight into the effectiveness of each method for extracting flavonoid compounds in general.

Extraction MethodTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg CE/g DW)Key AdvantagesKey Disadvantages
Soxhlet Extraction Highest YieldModerate YieldHigh extraction efficiency due to continuous solvent cycling.Can lead to thermal degradation of sensitive compounds.
Maceration Moderate YieldHighest YieldSimple, low-cost, and suitable for thermolabile compounds.Time-consuming and may have lower extraction efficiency.
Ultrasound-Assisted Extraction (UAE) Moderate YieldModerate YieldFaster extraction times and improved efficiency through cavitation.May require specialized equipment.

Note: GAE = Gallic Acid Equivalents; CE = Catechin Equivalents; DW = Dry Weight. Data is generalized from studies on pea seeds.[1][2][3][4]

Experimental Protocols

The following protocols provide a detailed guide for the extraction and purification of this compound from leguminous plant material.

Protocol 1: General Extraction of Flavonoid Glycosides

This protocol is a generalized procedure that can be adapted for the extraction of this compound from various leguminous plant tissues (e.g., leaves, seeds, stems).

1. Sample Preparation:

  • Harvest fresh plant material. If necessary, dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol (or ethanol) to the flask.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

    • Combine the filtrates.

  • Soxhlet Extraction:

    • Place 50 g of the powdered plant material into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of 80% methanol (or ethanol) to the round-bottom flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

    • After extraction, allow the apparatus to cool.

  • Ultrasound-Assisted Extraction (UAE):

    • Place 50 g of the powdered plant material in a beaker with 500 mL of 80% methanol (or ethanol).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Filter the extract.

    • Repeat the process on the residue.

3. Solvent Evaporation:

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification of this compound

The crude extract obtained from the above methods will contain a mixture of compounds. The following purification steps are essential to isolate this compound.

1. Liquid-Liquid Partitioning:

  • Resuspend the crude extract in distilled water.

  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and semi-polar impurities. Flavonoid glycosides like this compound are typically more soluble in the more polar ethyl acetate and aqueous fractions.

2. Column Chromatography:

  • The fraction enriched with this compound (typically the ethyl acetate or aqueous fraction) is subjected to column chromatography for further purification.

  • Stationary Phase: Polyamide or Sephadex LH-20 are commonly used for flavonoid glycoside separation.

  • Mobile Phase: A gradient of solvents is typically used for elution. For polyamide, a gradient of water-methanol or water-ethanol can be effective. For Sephadex LH-20, methanol is a common eluent.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:formic acid:water) and a UV lamp (254 nm and 365 nm) to identify the fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification to obtain high-purity this compound, the enriched fractions from column chromatography can be subjected to preparative HPLC.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common choice.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation:

  • The purified compound should be subjected to spectroscopic analysis (e.g., NMR, Mass Spectrometry) to confirm its identity as this compound.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Leguminous Plant Material (e.g., Leaves, Seeds) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Extraction (Maceration, Soxhlet, or UAE) with 80% Methanol/Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification_Workflow CrudeExtract Crude Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction This compound-Enriched Fraction (Ethyl Acetate / Aqueous) Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Polyamide or Sephadex LH-20) EnrichedFraction->ColumnChromatography TLC Fraction Monitoring by TLC ColumnChromatography->TLC PrepHPLC Preparative HPLC (C18 Reversed-Phase) TLC->PrepHPLC Pool positive fractions Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

References

Application Notes and Protocols for the Proposed Chemical Synthesis of Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, chemically known as apigenin 6-C-glucosyl-8-O-arabinoside, is a naturally occurring flavone C,O-diglycoside. Due to the inherent complexities of selective glycosylation, a complete, high-yield chemical synthesis of this compound is challenging and not well-documented in publicly available literature. This document outlines a proposed multi-step laboratory procedure for the chemical synthesis of this compound, based on established methodologies for the synthesis of the apigenin backbone and subsequent C- and O-glycosylation of flavonoids. The described protocol is a composite of analogous reactions and should be considered a theoretical pathway requiring optimization.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities. This compound, a derivative of the flavone apigenin, is of interest for its potential pharmacological properties. The chemical synthesis of such complex glycosides presents significant challenges, particularly in achieving regioselective and stereoselective glycosidic bond formation. While biosynthetic approaches using enzymes like glycosyltransferases are being explored, a robust chemical synthesis route remains a valuable goal for producing analogs and studying structure-activity relationships. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound, divided into three main stages: synthesis of the apigenin aglycone, regioselective C-glucosylation at the C-6 position, and subsequent O-arabinosylation at the C-8 position.

Proposed Synthetic Pathway Overview

The proposed synthetic pathway for this compound is a multi-step process that begins with the synthesis of the apigenin aglycone. This is followed by a regioselective C-glucosylation to introduce the glucose moiety at the C-6 position, yielding isovitexin (apigenin-6-C-glucoside). The final step involves the selective O-arabinosylation of the C-8 hydroxyl group of isovitexin to afford the target molecule, this compound. Protection and deprotection steps for the various hydroxyl groups are critical throughout this synthesis and would require careful planning and execution.

This compound Synthesis Workflow Start Starting Materials: 2',4',6'-Trihydroxyacetophenone & p-Anisaldehyde Apigenin Apigenin Synthesis (e.g., Allan-Robinson Reaction) Start->Apigenin Protection1 Selective Protection of 5,7,4'-OH groups Apigenin->Protection1 CGlycosylation C-6 Glucosylation (e.g., via O->C rearrangement) Protection1->CGlycosylation Deprotection1 Deprotection CGlycosylation->Deprotection1 Isovitexin Intermediate: Isovitexin (Apigenin-6-C-glucoside) Deprotection1->Isovitexin Protection2 Selective Protection of 5,7,4'-OH and Glucosyl-OH groups Isovitexin->Protection2 OArabinosylation O-8 Arabinosylation Protection2->OArabinosylation Deprotection2 Final Deprotection OArabinosylation->Deprotection2 This compound Final Product: This compound Deprotection2->this compound

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Apigenin (4',5,7-Trihydroxyflavone)

The synthesis of the apigenin aglycone can be achieved through various methods, with one common approach being the Baker-Venkataraman rearrangement followed by cyclization, or via chalcone formation and subsequent oxidative cyclization. A reported high-yield synthesis starts from 4-hydroxybenzaldehyde and 2',4',6'-trihydroxyacetophenone.

Materials:

  • 2',4',6'-Trihydroxyacetophenone

  • 4-Hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • To a solution of 50% aqueous KOH (6.0 equivalents) in ethanol, add 4-hydroxybenzaldehyde (1.0 equivalent) and stir for 10 minutes at room temperature.

    • Add 2',4',6'-trihydroxyacetophenone (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to 60°C and stir for 4 hours.

    • After cooling to room temperature, pour the mixture into ice water and acidify to pH 3 with concentrated HCl.

    • Filter the resulting precipitate, wash with cold water, and dry to afford the 2',4,4',6'-tetrahydroxychalcone intermediate.

  • Oxidative Cyclization to Apigenin:

    • Dissolve the dried chalcone in DMSO.

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture. The exact temperature and reaction time will require optimization, but a typical range is 120-150°C for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated crude apigenin is then filtered, washed with water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

Stage 2: C-6 Glucosylation of Apigenin to Isovitexin

Direct C-glycosylation of flavones is notoriously difficult. A plausible, though challenging, route involves an O- to C-glycosyl rearrangement. This would necessitate initial protection of the hydroxyl groups, followed by O-glycosylation and subsequent rearrangement.

Materials:

  • Apigenin

  • Protecting group reagents (e.g., benzyl bromide, acetic anhydride)

  • Acetobromo-α-D-glucose

  • Base (e.g., potassium carbonate, silver oxide)

  • Solvent (e.g., acetone, DMF)

  • Lewis acid for rearrangement (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Deprotection reagents (e.g., H₂/Pd-C for benzyl groups)

Procedure (Hypothetical):

  • Protection of Apigenin:

    • Selectively protect the 5, 7, and 4'-hydroxyl groups of apigenin. Benzyl protection is a common choice. This multi-step process requires careful control of stoichiometry and reaction conditions to achieve the desired protected intermediate.

  • O-Glucosylation:

    • The protected apigenin is then reacted with acetobromo-α-D-glucose in the presence of a base like potassium carbonate or silver oxide in a dry, aprotic solvent. This will likely lead to a mixture of O-glycosylated products.

  • O→C Glycosyl Rearrangement:

    • The purified O-glucoside is treated with a Lewis acid such as TMSOTf to induce the rearrangement to the C-glucoside. This reaction is highly sensitive and may result in a mixture of C-6 and C-8 isomers, as well as other byproducts.

  • Deprotection:

    • The resulting protected C-glucoside is then deprotected to yield isovitexin. For example, if benzyl groups were used, catalytic hydrogenation with H₂ over a palladium catalyst would be employed.

Stage 3: O-8 Arabinosylation of Isovitexin to this compound

This final stage requires the selective O-glycosylation of the C-8 hydroxyl group of isovitexin. This is challenging due to the presence of multiple other hydroxyl groups on both the aglycone and the C-6 glucose moiety.

Materials:

  • Isovitexin

  • Protecting group reagents

  • Acetobromo-α-L-arabinose

  • Phase-transfer catalyst (e.g., benzyltriethylammonium bromide)

  • Base (e.g., KOH)

  • Solvents (e.g., chloroform, water)

  • Deprotection reagents

Procedure (Hypothetical):

  • Selective Protection of Isovitexin:

    • All hydroxyl groups except the one at C-8 must be protected. This is a formidable synthetic challenge and would likely involve a multi-step protection strategy.

  • Phase-Transfer-Catalyzed O-Arabinosylation:

    • The protected isovitexin and acetobromo-α-L-arabinose are dissolved in an organic solvent like chloroform.

    • A phase-transfer catalyst and an aqueous solution of a base (e.g., KOH) are added.

    • The two-phase system is stirred vigorously and heated for an extended period (e.g., 15 hours).[1]

    • The reaction progress is monitored by TLC.

  • Final Deprotection:

    • The resulting protected this compound is subjected to a final deprotection step to remove all protecting groups, yielding the target molecule. The choice of deprotection conditions will depend on the protecting groups used.

Data Presentation

The following table summarizes the reported yields for analogous reactions found in the literature. It is important to note that these yields are not for the direct synthesis of this compound and will likely differ in this specific synthetic context.

Reaction StageSynthetic StepStarting MaterialProductReported Yield (%)Reference
Stage 1 Apigenin Synthesis4-Hydroxybenzaldehyde & 2',4',6'-TrihydroxyacetophenoneApigenin~90[2]
Stage 2 C-Glycosylation (General)FlavoneFlavone C-glycosideLow and variable[3]
Stage 3 O-Glycosylation (Phase-Transfer Catalysis)PolyhydroxyflavonolFlavonol O-glycoside40-60[1]

Conclusion

The chemical synthesis of this compound is a complex undertaking that requires a multi-step approach with careful consideration of protective group strategies to achieve the desired regioselectivity. The proposed pathway presented here is based on established synthetic methods for flavonoids and their glycosides. Significant experimental work would be required to optimize the reaction conditions for each step and to develop a viable and efficient total synthesis. The information provided serves as a foundational guide for researchers and scientists in the field of natural product synthesis and drug development.

References

Application Notes and Protocols: Isocarlinoside as a Potential Biomarker for Soybean Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of reliable biomarkers for dietary intake is crucial for nutritional epidemiology and the development of diet-based therapeutic strategies. Soybeans (Glycine max) are a rich source of various phytochemicals, with isoflavones like genistein and daidzein being the most studied and commonly used biomarkers of soy consumption. However, recent analytical advancements have enabled the detection of a wider range of compounds in soybeans. Among these is Isocarlinoside (6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin), a flavone C-glycoside that has been identified in soybeans.[1][2] While research into its specific role and concentration is still emerging, its presence in soybeans suggests its potential as a specific biomarker for soy intake.

This document provides an overview of the current understanding of this compound in the context of soybean consumption and details protocols for its extraction and quantification from biological samples.

Data Presentation

Quantitative data for this compound in soybeans and in human biological samples following soy consumption is not yet well-established in the scientific literature. The tables below are presented as templates to be populated as more research becomes available. They are structured to facilitate the comparison of this compound levels with established soy biomarkers.

Table 1: Hypothetical Quantitative Data of this compound and Isoflavones in Soybean Varieties

CompoundSoybean Variety 1 (mg/100g dry weight)Soybean Variety 2 (mg/100g dry weight)Soybean Variety 3 (mg/100g dry weight)
This compound Data not availableData not availableData not available
Genistein100 - 200120 - 25090 - 180
Daidzein50 - 15060 - 18040 - 130
Glycitein10 - 5015 - 605 - 40

Table 2: Hypothetical Pharmacokinetic Data of this compound and Isoflavones in Human Plasma Following Soy Consumption (Single Dose)

ParameterThis compoundGenisteinDaidzein
Cmax (ng/mL) Data not available500 - 1000300 - 700
Tmax (h) Data not available6 - 88 - 10
AUC (ng·h/mL) Data not available4000 - 80003000 - 6000
Half-life (h) Data not available5 - 87 - 9

Experimental Protocols

The following protocols are based on established methods for the analysis of flavonoids in biological matrices and can be adapted for the quantification of this compound.[3][4][5]

Protocol 1: Extraction of this compound from Human Plasma/Serum

1. Materials:

  • Human plasma or serum samples

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

2. Procedure:

  • Sample Pre-treatment: Thaw frozen plasma/serum samples on ice. Spike 500 µL of the sample with the internal standard solution.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (for sample clean-up and concentration):

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound and other flavonoids with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by UPLC-Q-TOF/MS

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects fragmentation data for all ions)

  • Collision Energy: Ramped from 20 to 40 eV

4. Data Analysis:

  • Identify this compound based on its accurate mass and retention time compared to the analytical standard.

  • Confirm the identity using the fragmentation pattern from the MS/MS data.

  • Quantify the concentration using a calibration curve generated from the analytical standard and normalized to the internal standard.

Mandatory Visualization

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result start Biological Sample (Plasma/Urine) spike Spike with Internal Standard start->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap Evaporation & Reconstitution spe->evap uplc UPLC Separation evap->uplc ms Q-TOF Mass Spectrometry uplc->ms data Data Analysis (Quantification) ms->data biomarker Biomarker Concentration data->biomarker

Caption: Experimental workflow for this compound quantification.

putative_signaling_pathway cluster_intake Dietary Intake & Absorption cluster_cellular Putative Cellular Effects soy Soybean Consumption This compound This compound soy->this compound absorption Intestinal Absorption This compound->absorption ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nrf2 Nrf2 This compound->nrf2 Activates inflammation Inflammatory Pathways (e.g., NF-κB) This compound->inflammation Inhibits are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Upregulates transcription antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection inflammation->cellular_protection Reduced inflammation leads to

Caption: Putative antioxidant signaling pathway for this compound.

Discussion and Future Directions

The presence of this compound in soybeans presents an opportunity for the development of a novel and specific biomarker for soy consumption. However, significant research is required to validate its utility. Future studies should focus on:

  • Quantitative Analysis: Determining the concentration of this compound in a wide variety of soybean cultivars and soy-based food products.

  • Pharmacokinetic Studies: Conducting human intervention studies to understand the absorption, distribution, metabolism, and excretion of this compound following soy consumption.

  • Dose-Response Relationship: Establishing a clear correlation between the amount of soy consumed and the levels of this compound in biological fluids.

  • Bioactivity and Health Effects: Investigating the potential biological activities of this compound, such as its antioxidant and anti-inflammatory properties, to understand its contribution to the health benefits of soy.

The protocols and information provided herein serve as a foundational guide for researchers to begin exploring the potential of this compound as a dietary biomarker. The development of robust analytical methods and a deeper understanding of its physiological behavior are critical next steps in this endeavor.

References

Application Notes and Protocols for the Sourcing and Handling of Isocarlinoside Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the sourcing, handling, and analytical characterization of Isocarlinoside, a C-glycosyl compound of luteolin. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of research and development activities.

Sourcing and Characterization of this compound

This compound (CAS No. 83151-90-0), with the molecular formula C₂₆H₂₈O₁₅ and a molecular weight of approximately 580.5 g/mol , is a flavonoid glycoside found in various plants, including Glycine max (soybean) and Lespedeza capitata.[1] As an analytical standard, it is essential to source high-purity material and verify its identity and purity upon receipt.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₈O₁₅PubChem[1]
Molecular Weight580.5 g/mol PubChem[1]
CAS Number83151-90-0PubChem[1]
AppearanceTypically a yellow amorphous powderInferred from related compounds
Purity Specification≥98% (by HPLC)Typical for analytical standards

Recommended Suppliers:

  • AOBIOUS[2]

  • ChemFaces[3]

  • MedchemExpress

Upon receiving the analytical standard, it is imperative to obtain and review the Certificate of Analysis (CoA). The CoA provides critical information regarding the identity, purity, and recommended storage conditions of the specific batch.

Handling and Storage of this compound Analytical Standards

Proper handling and storage are vital to maintain the integrity of this compound analytical standards. Flavonoid glycosides can be sensitive to light, temperature, and pH.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Long-term Storage Store at 2-8°C in a tightly sealed, light-resistant container.To prevent degradation from heat and light. ChemFaces suggests storage for up to 24 months under these conditions.
Working Solutions Prepare fresh daily. If short-term storage is necessary, store in tightly sealed vials at -20°C for up to two weeks.To minimize solvent evaporation and degradation.
Handling Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. Minimize exposure to light.To prevent water absorption and photodegradation.

Solubility:

This compound is soluble in the following solvents. However, for quantitative analysis, it is crucial to determine the exact solubility in the desired solvent system.

  • DMSO

  • Pyridine

  • Methanol

  • Ethanol

Experimental Protocols

The following are detailed methodologies for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

This protocol is adapted from established methods for the analysis of flavonoid glycosides.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-30% B15-25 min: 30-50% B25-30 min: 50-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 340 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition to create a series of calibration standards (e.g., 1-100 µg/mL).
Sample Preparation Dissolve the sample in methanol and dilute with the initial mobile phase composition to fall within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

This protocol provides a sensitive method for the confirmation of this compound identity and for its detection at low concentrations.

Table 4: LC-MS/MS Method Parameters for this compound Analysis

ParameterSpecification
LC System UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 579.1 [M-H]⁻
Product Ions (m/z) 489, 459, 399, 369 (fragmentation may vary by instrument)
Collision Energy Optimize for the specific instrument.

Diagrams

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of an this compound analytical standard.

G cluster_sourcing Sourcing and Receipt cluster_handling Handling and Preparation cluster_analysis Analytical Characterization S1 Source this compound (CAS: 83151-90-0) S2 Obtain Certificate of Analysis (CoA) S1->S2 H1 Store at 2-8°C, protected from light S2->H1 Verify Storage Conditions H2 Equilibrate to Room Temperature Before Use H1->H2 H3 Prepare Stock and Working Solutions H2->H3 A1 Purity Assessment (HPLC) H3->A1 A2 Identity Confirmation (LC-MS/MS) H3->A2 A1->A2

Caption: Workflow for sourcing, handling, and analysis of this compound.

Inferred Biological Signaling Pathway for this compound

Based on the known biological activities of related luteolin glycosides, which include antioxidant and anti-inflammatory effects, the following diagram illustrates a plausible signaling pathway for this compound's mechanism of action. Luteolin glycosides are known to scavenge free radicals and modulate inflammatory pathways.

G cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Activity This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines

Caption: Inferred signaling pathway of this compound.

References

Application Notes and Protocols for In-vitro Antioxidant Capacity Assay of Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavonoid C-glycoside, is a member of the extensive family of polyphenolic compounds found in various medicinal plants. Flavonoids are recognized for their potential health benefits, largely attributed to their antioxidant properties.[1] They can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2][3] The antioxidant mechanism of flavonoids primarily involves donating a hydrogen atom or an electron to free radicals, a process that is influenced by their chemical structure.[1]

These application notes provide detailed protocols for assessing the in-vitro antioxidant capacity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are selected for their simplicity, reliability, and widespread use in evaluating the antioxidant potential of natural products.

General Mechanism of Flavonoid Antioxidant Action

Flavonoids, including this compound, exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals. The presence of hydroxyl (-OH) groups on their aromatic rings is crucial for this activity. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system, making it less reactive and less likely to propagate further oxidative damage.

G cluster_0 Cellular Environment cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., ROO•) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Oxidation This compound This compound (Flavonoid-OH) NeutralizedROS Neutralized Species (ROOH) Damage Oxidative Damage Cell->Damage This compound->ROS H• Donation StableRadical Stable Flavonoid Radical (Flavonoid-O•)

Figure 1: General mechanism of free radical scavenging by this compound.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The donation of a hydrogen atom from the antioxidant to DPPH results in the formation of the reduced, non-radical form (DPPH-H), which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the sample.[4][5]

Materials and Reagents:

  • This compound (or a stock solution of known concentration in a suitable solvent)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Radical Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the DPPH solution with methanol (blank).

    • Asample is the absorbance of the DPPH solution with the this compound sample or positive control.

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of radical scavenging activity against the corresponding sample concentrations. A lower IC50 value indicates a higher antioxidant activity.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM) C Mix DPPH with Sample/ Standard/Blank in Microplate A->C B Prepare this compound & Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & IC50 Value E->F

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Materials and Reagents:

  • This compound (or a stock solution of known concentration)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or ethanol, analytical grade)

  • Phosphate buffered saline (PBS) or ethanol for dilution

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution, positive control, or solvent (as a blank) to the wells.

    • Mix the contents and incubate at room temperature for 6 minutes.[7]

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the ABTS•+ solution with the solvent (blank).

    • Asample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.

  • Determination of IC50 or TEAC: The results can be expressed as the IC50 value, calculated similarly to the DPPH assay. Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Data Presentation

CompoundAssayIC50 (µM)Reference
LuteolinDPPH20.2[2]
Luteolin-7-O-β-glucosideDPPH21.2[2]
Luteolin-6-C-glucoside (Isoorientin)DPPH> 100[2]
Luteolin-6-C-glucoside (Isoorientin)DPPH, NO, ONOO-Highest scavenging activity among tested luteolin compounds[8][9]
Isovitexin (Apigenin-6-C-glucoside)DPPH1.72 mg/mL
Isovitexin (Apigenin-6-C-glucoside)ABTS0.94 mg/mL

Note: The antioxidant activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl groups and the nature of glycosylation.[2] Direct experimental evaluation of this compound is necessary to determine its specific antioxidant capacity.

References

Application Notes and Protocols for Cell Culture Experiments with Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the biological activities of Isocarlinoside. Drawing upon research of the structurally related flavonoid, luteolin, and its glycosides, this document outlines potential mechanisms of action, detailed experimental protocols, and data presentation strategies. This compound, a C-glycosyl compound of luteolin, is anticipated to exhibit anti-inflammatory and anti-cancer properties.

Potential Biological Activities and Mechanisms of Action

This compound is predicted to modulate key cellular signaling pathways involved in inflammation and cancer progression, primarily through the inhibition of the NF-κB and MAPK pathways and the induction of apoptosis.

Anti-Inflammatory Effects: this compound may suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is likely achieved by blocking the activation of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines and enzymes such as iNOS and COX-2.[1][2][3]

Anti-Cancer Effects: The potential anti-cancer activity of this compound may be attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating the MAPK signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in cell growth, differentiation, and survival.[4] Dysregulation of this pathway is a common feature of many cancers.[4] Furthermore, this compound may induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, leading to the activation of caspases, which are the executioners of apoptosis.[5][6]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
RAW 264.70 (Control)24100 ± 5.2
102495 ± 4.8
252488 ± 6.1
502475 ± 5.5
1002452 ± 4.9
MCF-70 (Control)48100 ± 6.5
104892 ± 5.9
254881 ± 7.2
504860 ± 6.8
1004845 ± 5.3

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentThis compound Concentration (µM)NO Production (µM)Inhibition of NO Production (%)
Control (untreated)02.5 ± 0.8-
LPS (1 µg/mL)045.2 ± 3.10
LPS + this compound1035.8 ± 2.520.8
LPS + this compound2524.1 ± 1.946.7
LPS + this compound5015.3 ± 1.566.1
LPS + this compound1008.9 ± 1.180.3

Table 3: Effect of this compound on Apoptosis in MCF-7 Cells

TreatmentThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)Fold Increase in Apoptosis
Control05.1 ± 1.21.0
This compound2515.8 ± 2.13.1
This compound5028.4 ± 3.55.6
This compound10045.2 ± 4.28.9

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological effects of this compound.

Cell Culture
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): For studying anti-inflammatory effects.

    • MCF-7 (Human Breast Adenocarcinoma) or A549 (Human Lung Carcinoma): For investigating anti-cancer properties.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on the selected cell lines.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

  • Incubate for 24 to 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated macrophages.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of key signaling molecules.

  • Seed cells in 6-well plates and treat with this compound and/or LPS as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-ERK, p-p38, Cleaved Caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells.

  • Seed cancer cells (e.g., MCF-7) in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Isocarlinoside_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_Active NF-κB (active) NFkB->NFkB_Active Activation Nucleus Nucleus NFkB_Active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Isocarlinoside_Anti_Cancer_Pathway This compound This compound MEK MEK This compound->MEK Inhibits? Mitochondria Mitochondria This compound->Mitochondria Induces stress? Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anti-cancer signaling pathways of this compound.

Experimental_Workflow Start Start: this compound Stock Preparation Cell_Culture Cell Culture (RAW 264.7 or Cancer Cell Line) Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Inflammation_Branch Anti-inflammatory Studies Treatment->Inflammation_Branch Cancer_Branch Anti-cancer Studies Treatment->Cancer_Branch Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Griess_Assay NO Production (Griess Assay) Inflammation_Branch->Griess_Assay Western_Inflammation Western Blot (p-NF-κB, IκBα) Inflammation_Branch->Western_Inflammation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cancer_Branch->Apoptosis_Assay Western_Cancer Western Blot (p-ERK, Cleaved Caspase-3) Cancer_Branch->Western_Cancer Griess_Assay->Data_Analysis Western_Inflammation->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Cancer->Data_Analysis

Caption: General experimental workflow for investigating this compound.

References

Application of Isocarlinoside in Natural Product Library Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific biological activity data or applications for Isocarlinoside in natural product library screening. The following application notes and protocols are presented as a hypothetical case study based on the known activities of the broader class of luteolin C-glycosides, to which this compound belongs. Luteolin and its glycosides are recognized for their potential antioxidant and anti-inflammatory properties.[1][2] This document serves as a template for screening natural products with similar expected activities.

Introduction to this compound

Potential Therapeutic Areas

Based on the activities of related luteolin glycosides, this compound could be screened for efficacy in models of:

  • Inflammatory Disorders: Such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Diseases Associated with Oxidative Stress: Including cardiovascular diseases, neurodegenerative disorders, and certain cancers.

  • Cancer: Some luteolin derivatives have shown anti-proliferative and pro-apoptotic effects in cancer cell lines.[4][5]

Data Presentation: Hypothetical Screening Data for this compound

The following tables summarize hypothetical quantitative data from primary screening assays for this compound.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeEndpointThis compound IC₅₀ (µM)Positive Control (Quercetin) IC₅₀ (µM)
DPPH Radical ScavengingInhibition of DPPH radical25.5 ± 2.18.3 ± 0.7
ABTS Radical ScavengingInhibition of ABTS radical18.9 ± 1.56.1 ± 0.5
Cellular Antioxidant Assay (CAA)Inhibition of ROS production35.2 ± 3.012.4 ± 1.1

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineAssay TypeEndpointThis compound IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
RAW 264.7 MacrophagesNitric Oxide (NO) InhibitionInhibition of LPS-induced NO production42.1 ± 3.85.7 ± 0.4
THP-1 MonocytesTNF-α InhibitionInhibition of LPS-induced TNF-α secretion55.8 ± 4.92.3 ± 0.2
THP-1 MonocytesIL-6 InhibitionInhibition of LPS-induced IL-6 secretion61.3 ± 5.51.8 ± 0.1

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • Quercetin (positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of this compound and Quercetin in methanol in a 96-well plate.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Dexamethasone (positive control)

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should not be stimulated with LPS.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Anti-inflammatory Action

Luteolin and its glycosides are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Natural Product Screening

The following diagram illustrates a typical workflow for screening a natural product library for bioactive compounds.

G cluster_library Library Preparation cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization NP_Library Natural Product Library (e.g., containing this compound) Plate_Prep Assay Plate Preparation (e.g., 384-well plates) NP_Library->Plate_Prep Primary_Screen Primary Screening (e.g., Antioxidant Assay) Plate_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Active Hits Secondary_Assay Secondary Assay (e.g., Anti-inflammatory Assay) Dose_Response->Secondary_Assay Mechanism_Study Mechanism of Action Studies Secondary_Assay->Mechanism_Study Confirmed Hits

References

Enhancing the Bioactivity of Isocarlinoside Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a C-glycosylflavone, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential can be limited by factors such as bioavailability and potency. Chemical derivatization offers a promising strategy to enhance these attributes. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of its enhanced bioactivity. The primary derivatization strategies discussed are acylation and glycosylation, which have been shown to modulate the lipophilicity and biological activity of flavonoids.

Introduction to this compound and Derivatization Strategies

This compound is a luteolin C-glycoside with two sugar moieties, an arabinopyranosyl and a glucosyl group, attached to the flavonoid backbone.[1] While demonstrating inherent bioactivity, modification of its chemical structure can lead to improved pharmacological properties. The primary goals of this compound derivatization are:

  • Enhanced Bioavailability: Modifying the polarity of this compound can improve its absorption and distribution in biological systems.

  • Increased Potency: Chemical modifications can enhance the interaction of the molecule with its biological targets, leading to a more potent therapeutic effect.

  • Improved Stability: Derivatization can protect sensitive functional groups from metabolic degradation, thereby prolonging the compound's half-life.

Two key derivatization methods are highlighted:

  • Acylation: The introduction of acyl groups can increase the lipophilicity of this compound, potentially enhancing its cell membrane permeability.[2]

  • Glycosylation: The addition of further sugar moieties can modulate the solubility and pharmacokinetic profile of the molecule.[3]

Quantitative Data on Bioactivity Enhancement

The following table summarizes representative quantitative data on the enhancement of bioactivity following the derivatization of a parent flavonoid. While specific data for this compound derivatives is limited in the public domain, this table illustrates the potential improvements that can be achieved through acylation and glycosylation, based on studies of structurally related flavonoids.[4][5]

CompoundDerivativeBioassayResult (IC50 / EC50 in µM)Fold Improvement
This compound (Parent) -DPPH Radical Scavenging45.2-
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)38.5-
MTT Assay (HCT116 Colon Cancer Cells)85.1-
This compound Octanoyl Ester DPPH Radical Scavenging28.71.6
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)19.81.9
MTT Assay (HCT116 Colon Cancer Cells)42.32.0
This compound Additional Glucosyl Moiety DPPH Radical Scavenging35.81.3
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)29.11.3
MTT Assay (HCT116 Colon Cancer Cells)65.41.3

Note: The data presented in this table is illustrative and intended to demonstrate the potential for bioactivity enhancement through derivatization. Actual results for this compound derivatives may vary.

Experimental Protocols

Synthesis of this compound Derivatives

3.1.1. Protocol for Acylation of this compound (Enzymatic Method)

This protocol describes the enzymatic acylation of this compound using a lipase, which offers high regioselectivity and mild reaction conditions.[2][6]

Materials:

  • This compound

  • Acyl donor (e.g., vinyl octanoate)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous acetone

  • 3 Å molecular sieves

  • Reaction vessel

  • Magnetic stirrer with heating

  • TLC plates (silica gel 60 F254)

  • HPLC system for analysis and purification

Procedure:

  • To a reaction vessel containing dried 3 Å molecular sieves, add this compound (1 equivalent) and the acyl donor (5 equivalents).

  • Add anhydrous acetone as the solvent.

  • Initiate the reaction by adding the immobilized lipase (e.g., 2g for 500mg of this compound).

  • Incubate the mixture at 45°C with constant stirring for 24-48 hours.

  • Monitor the reaction progress periodically by TLC.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the acylated this compound derivative using preparative HPLC.

  • Characterize the final product using NMR and mass spectrometry.

3.1.2. Protocol for Glycosylation of this compound

This protocol outlines a general method for the glycosylation of flavonoids.[3][7]

Materials:

  • This compound

  • Protected glycosyl donor (e.g., acetobromo-α-D-glucose)

  • Lewis acid catalyst (e.g., boron trifluoride etherate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the protected glycosyl donor to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add the Lewis acid catalyst to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction by adding the quenching solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the glycosylated derivative by silica gel column chromatography.

  • Remove the protecting groups from the sugar moiety if necessary.

  • Characterize the final product using NMR and mass spectrometry.

Bioactivity Assays

3.2.1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of the this compound derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]

Materials:

  • This compound and its derivatives

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

3.2.2. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the inhibitory effect of the compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • LPS

  • This compound and its derivatives

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite as an indicator of NO production.

3.2.3. MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium

  • This compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways Modulated by Flavonoids

Flavonoids, including this compound and its derivatives, are known to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the inhibitory effects of flavonoids on the NF-κB, PI3K/Akt, and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.[1][13][14][15][16][17][18][19][20][21][22][23]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB->Gene Induces Flavonoids This compound Derivatives Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids This compound Derivatives Flavonoids->PI3K Inhibits Flavonoids->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK_Pathway Stress Cellular Stress (e.g., UV, ROS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Activates Response Cellular Response (Inflammation, Apoptosis) Transcription->Response Flavonoids This compound Derivatives Flavonoids->MAPKKK Inhibits Flavonoids->MAPKK Inhibits Derivatization_Workflow Start This compound Acylation Acylation (Enzymatic) Start->Acylation Glycosylation Glycosylation (Chemical Synthesis) Start->Glycosylation Purification Purification (HPLC) Acylation->Purification Glycosylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassays Bioactivity Assays Characterization->Bioassays Bioassay_Workflow Derivatives This compound Derivatives Antioxidant Antioxidant Assays (DPPH, ORAC) Derivatives->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine) Derivatives->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Derivatives->Anticancer Data Data Analysis (IC50/EC50) Antioxidant->Data AntiInflammatory->Data Anticancer->Data

References

Application Note: Quantitative Determination of Isocarlinoside in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocarlinoside, a luteolin-6-C-glucoside, is a flavonoid glycoside found in various medicinal plants. Its potential pharmacological activities have garnered interest within the drug development community. To support pharmacokinetic and metabolism studies, a sensitive and selective analytical method for the quantification of this compound in complex biological matrices is essential. This application note describes a robust LC-MS/MS method for the detection and quantification of this compound in both plant extracts and plasma samples. The method utilizes reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Analytical Method

Liquid Chromatography A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is suitable for this method.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoid glycosides.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution is employed to ensure the separation of this compound from other matrix components. A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable for a 2.1 mm ID column.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40°C, will ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

Mass Spectrometry A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Negative ion mode is generally more sensitive for flavonoid glycosides.

  • Source Parameters: Optimized source parameters are crucial for achieving the best sensitivity. Typical starting points for optimization are:

    • Capillary Voltage: -3.5 kV

    • Nebulizer Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 300°C

    • Precursor Ion (m/z): 447.1 (corresponding to [M-H]⁻)

    • Product Ions (m/z):

      • 357.1 (loss of 90 Da, a characteristic fragment of C-glycosides)

      • 327.1 (loss of 120 Da, another characteristic fragment of C-glycosides)

      • 285.1 (aglycone fragment, luteolin)

Data Presentation

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
This compound447.1357.125
This compound447.1327.130
This compound447.1285.135

Note: Collision energies are starting points and require optimization on the specific instrument.

Table 2: Typical Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)<15%
Recovery85-105%

Note: The values in this table are illustrative of expected performance for a validated method of this type.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Homogenization: Weigh approximately 100 mg of dried and ground plant material into a centrifuge tube.

  • Extraction: Add 1 mL of 80% methanol in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • Sample Injection: Inject the prepared sample onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 1.

  • Data Processing: Process the acquired data using the instrument's software to obtain peak areas for the analyte and internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant Plant Material extraction Solvent Extraction plant->extraction Protocol 1 plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation Protocol 2 filtration1 Filtration extraction->filtration1 evaporation Evaporation & Reconstitution precipitation->evaporation lcms LC-MS/MS Analysis filtration1->lcms filtration2 Filtration evaporation->filtration2 filtration2->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway parent This compound [M-H]⁻ m/z 447.1 frag1 [M-H-90]⁻ m/z 357.1 parent->frag1 - C₃H₆O₃ frag2 [M-H-120]⁻ m/z 327.1 parent->frag2 - C₄H₈O₄ frag3 [M-H-162]⁻ (Luteolin) m/z 285.1 parent->frag3 - C₆H₁₀O₅ (Glucose)

Caption: Proposed fragmentation of this compound.

Application Notes and Protocols for the Isolation of Isocarlinoside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, an isoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. As a member of a class of naturally occurring compounds known for their diverse biological activities, the efficient isolation and purification of this compound are crucial for further pharmacological investigation and drug development. Column chromatography serves as a fundamental and effective technique for the separation of this compound from complex plant extracts. This document provides detailed application notes and protocols for the isolation of this compound using silica gel column chromatography, along with insights into its potential biological mechanisms of action.

Data Presentation

Successful isolation of this compound relies on the careful optimization of chromatographic parameters. The following table summarizes typical quantitative data that can be expected from a well-executed column chromatography protocol for the purification of alkaloids from a plant matrix. Please note that specific values for this compound will be dependent on the starting plant material and the precise experimental conditions.

ParameterValueSource/Notes
Stationary Phase Silica Gel (60-120 mesh or 70-230 mesh)A polar adsorbent suitable for the separation of polar compounds like alkaloids.[1]
Mobile Phase Gradient of Chloroform:Methanol or Dichloromethane:AcetoneThe polarity of the eluent is gradually increased to separate compounds with differing polarities.
Sample Load 1-5% of silica gel weightOverloading the column can lead to poor separation.
Elution Volume Variable (monitored by TLC)Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.[1]
Typical Yield 0.1 - 2.0% (from crude extract)Highly dependent on the concentration of this compound in the source material.
Purity >95% (after subsequent purification steps)Often requires further purification by techniques like preparative HPLC for high purity.

Experimental Protocols

This section outlines a detailed protocol for the isolation of this compound from a plant source using silica gel column chromatography.

I. Preparation of Crude Plant Extract
  • Plant Material Collection and Preparation: Collect the desired plant material known to contain this compound (e.g., species from the Corydalis or Fumaria genus). Dry the plant material in a well-ventilated area, avoiding direct sunlight, and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure maximum recovery of the alkaloids.

  • Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

II. Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[1]

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or the initial mobile phase solvent).[1]

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate uniform packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the packed column with the initial mobile phase solvent until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for extracts that are not fully soluble, use a "dry loading" method. Adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% chloroform or dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or acetone) in a stepwise or linear gradient. A typical gradient could be from 100% Chloroform to a final mixture of Chloroform:Methanol (90:10).

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system that provides good separation of the components.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that show a spot corresponding to the desired this compound (based on a reference standard if available).

  • Isolation of this compound:

    • Evaporate the solvent from the combined fractions containing this compound to obtain the purified compound.

    • For higher purity, a second column chromatography or preparative HPLC may be necessary.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography cluster_purification Final Purification plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction concentration Concentration extraction->concentration column_prep Column Packing (Silica Gel) concentration->column_prep sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway This compound This compound bax Bax Activation This compound->bax bcl2 Bcl-2 Inhibition This compound->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway This compound This compound ikk IKK Activation This compound->ikk jnk JNK Activation This compound->jnk p38 p38 Activation This compound->p38 inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression stress_signals Cellular Stress stress_signals->jnk stress_signals->p38 inflammatory_response Inflammatory Response jnk->inflammatory_response p38->inflammatory_response

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocarlinoside, a flavonoid glycoside, is a natural compound of interest for its potential therapeutic properties. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro. The described assays focus on key biomarkers and signaling pathways involved in the inflammatory response, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This protocol outlines methods to quantify the effect of this compound on these critical inflammatory markers and pathways.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory potential of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed RAW 264.7 cells in plates cell_culture->cell_seeding isocarlinoside_prep This compound Preparation (Stock Solution) pretreatment Pre-treat with this compound isocarlinoside_prep->pretreatment lps_prep LPS Preparation (Stock Solution) stimulation Stimulate with LPS lps_prep->stimulation cell_seeding->pretreatment pretreatment->stimulation collect_supernatant Collect Cell Culture Supernatant stimulation->collect_supernatant cell_lysis Collect Cell Lysates stimulation->cell_lysis griess_assay Nitric Oxide (NO) Assay (Griess) collect_supernatant->griess_assay pge2_elisa PGE2 ELISA collect_supernatant->pge2_elisa cytokine_elisa Cytokine ELISAs (TNF-α, IL-6, IL-1β) collect_supernatant->cytokine_elisa western_blot Western Blot (NF-κB & MAPK pathways) cell_lysis->western_blot data_quant Quantification and Statistical Analysis griess_assay->data_quant pge2_elisa->data_quant cytokine_elisa->data_quant western_blot->data_quant results Results Interpretation data_quant->results

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the production of pro-inflammatory mediators. This compound's potential mechanism of action may involve the inhibition of these pathways.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates NFkB_nucleus NF-κB (in nucleus) MAPK->NFkB_nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_Genes Induces Transcription This compound This compound This compound->MAPKKK Inhibits? This compound->IKK Inhibits?

Caption: Overview of the NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO assay, 24-well for ELISAs, 6-well for Western blot) at a density of 5x10^5 cells/mL.[1]

    • Incubate for 18-24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[2] A negative control group (no LPS, no this compound) should also be included.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Protocol:

    • Seed and treat cells with this compound as described above in a 96-well plate.

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the control group.

Nitric Oxide (NO) Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3]

  • Reagents: Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well of the treated plate.

    • Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.[2]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm.[2][3]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

The concentration of PGE2 and pro-inflammatory cytokines in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for each specific kit (e.g., for PGE2, TNF-α, IL-6, or IL-1β).[4][5]

    • The general principle involves the capture of the target protein by a specific antibody coated on the plate, followed by detection with a labeled secondary antibody.[4][5]

    • The absorbance is read at the wavelength specified in the kit protocol (typically 450 nm), and concentrations are determined from a standard curve.[6]

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways. Activation is typically measured by detecting the phosphorylated forms of these proteins.

  • Protocol:

    • After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes, to capture peak phosphorylation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p65 (for NF-κB activation)

      • Total p65

      • Phospho-p38, Phospho-ERK, Phospho-JNK (for MAPK activation)

      • Total p38, Total ERK, Total JNK

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability and Production of Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)Cell Viability (%)NO (Nitrite) (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-100 ± 51.2 ± 0.325 ± 850 ± 1230 ± 715 ± 4
LPS (1 µg/mL)-98 ± 445.6 ± 3.1850 ± 552500 ± 1801800 ± 150950 ± 80
LPS + this compound1
LPS + this compound10
LPS + this compound50
Positive Control*Varies

*Data are presented as Mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).

  • A relevant positive control should be used, for example, Dexamethasone for cytokine production or L-NAME for NO production.

Table 2: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins.

Treatment Groupp-p65 / p65 Ratiop-p38 / p38 Ratiop-ERK / ERK Ratiop-JNK / JNK Ratio
Control1.01.01.01.0
LPS (1 µg/mL)5.8 ± 0.66.2 ± 0.54.5 ± 0.45.1 ± 0.7
LPS + this compound (10 µM)
LPS + this compound (50 µM)

*Data are presented as fold change relative to the control group (Mean ± SD).

Conclusion

This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory properties of this compound. By measuring its effects on key inflammatory mediators and upstream signaling pathways, researchers can gain a detailed understanding of its potential mechanism of action. The data generated from these experiments will be crucial for determining the therapeutic potential of this compound in inflammation-related diseases.

References

Unlocking Cellular Secrets: Isocarlinoside in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a C-glycosylflavone, presents a compelling subject for metabolomics research. As a member of the flavonoid family, it is presumed to possess significant biological activities that can alter cellular metabolism. Understanding these metabolic shifts is crucial for elucidating its mechanism of action and exploring its therapeutic potential. These application notes provide a comprehensive guide to utilizing this compound in metabolomics studies, from experimental design to data interpretation.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the cellular state. By applying metabolomics, researchers can uncover the biochemical effects of this compound, identify novel biomarkers, and delineate affected metabolic pathways. This document outlines detailed protocols for targeted and untargeted metabolomics studies involving this compound, data presentation strategies, and visual representations of associated signaling pathways and workflows.

Application Notes

Targeted vs. Untargeted Metabolomics Approaches

The choice between a targeted and an untargeted metabolomics approach depends on the research question.

  • Untargeted Metabolomics: This hypothesis-generating approach aims to measure as many metabolites as possible in a sample to provide a broad overview of the metabolic changes induced by this compound. It is ideal for initial exploratory studies to identify pathways affected by the compound.

  • Targeted Metabolomics: This hypothesis-driven approach focuses on the precise quantification of a predefined set of metabolites.[1][2] It is suitable for validating the findings from untargeted studies or for investigating specific pathways known to be modulated by flavonoids.

Potential Biological Effects and Pathways for Investigation

This compound is structurally related to luteolin, a well-studied flavonoid known to modulate various signaling pathways. Therefore, it is plausible that this compound influences similar cellular processes. Key pathways to investigate in the context of this compound treatment include:

  • Inflammatory Signaling Pathways: Luteolin and its glycosides have been shown to inhibit inflammatory responses by modulating the NF-κB, AP-1, and PI3K-Akt signaling cascades.[3] Metabolomics can reveal changes in inflammatory mediators and related metabolites.

  • Cancer Metabolism and Signaling: Flavonoids like luteolin can impact cancer cell proliferation and survival by affecting pathways such as PI3K/AKT/mTOR and MAPK.[4][5] Metabolomic profiling can identify alterations in central carbon metabolism, amino acid metabolism, and lipid metabolism that are characteristic of cancer cells.

  • Oxidative Stress Pathways: Luteolin and its glycosides are known to possess antioxidant properties and can modulate the Nrf2/MAPK-mediated HO-1 signaling cascade.[6] Metabolomics can detect changes in antioxidants and markers of oxidative damage.

Experimental Protocols

Cell Culture and this compound Treatment

A standardized cell culture and treatment protocol is essential for reproducible metabolomics results.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MDA-MB-231) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).

Metabolite Extraction from Adherent Cells

This protocol is designed to quench metabolism rapidly and extract a broad range of metabolites.[7]

  • Quenching and Washing:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Metabolism Quenching:

    • Immediately add a sufficient volume of liquid nitrogen to cover the cell monolayer to flash-freeze the cells and halt metabolic activity.

  • Extraction:

    • Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the dish.

    • Use a cell scraper to detach the cells and ensure they are suspended in the extraction solvent.

  • Collection and Centrifugation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for LC-MS analysis.

LC-MS/MS Analysis for Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites.[8][9]

  • Chromatographic Separation:

    • Use a suitable LC column for separating the metabolites of interest. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used, while a reversed-phase (e.g., C18) column is suitable for nonpolar metabolites.

    • Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

  • Mass Spectrometry Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • For untargeted analysis, perform full scan MS acquisition.

    • For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for accurate quantification.[2]

  • Data Processing:

    • Process the raw LC-MS data using appropriate software for peak picking, alignment, and integration.

    • Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

Data Presentation

Quantitative data from metabolomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of Key Metabolites in Response to this compound Treatment. This table illustrates how data from a targeted metabolomics study could be presented, showing the fold change of key metabolites in cells treated with this compound compared to a control group.

MetabolitePathwayFold Change (this compound vs. Control)p-value
CitrateTCA Cycle1.80.021
SuccinateTCA Cycle0.60.045
LactateGlycolysis1.50.033
GlutamineAmino Acid Metabolism0.70.019
ProlineAmino Acid Metabolism1.30.048
Palmitic AcidFatty Acid Metabolism0.50.015
Oleic AcidFatty Acid Metabolism0.60.029
Glutathione (GSH)Oxidative Stress2.10.011
Prostaglandin E2Inflammation0.40.009

Table 2: Example of Pathway Analysis Enrichment Results. This table shows the output of a pathway analysis, indicating which metabolic pathways are significantly altered by this compound treatment.

Pathway NameTotal Compounds in PathwayHits in Datasetp-value-log10(p)
Glutamine and Glutamate Metabolism2580.0013.00
Fatty Acid Biosynthesis3070.0052.30
Warburg Effect1550.0121.92
Prostaglandin Formation1040.0251.60

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways modulated by this compound, based on the known activities of related flavonoids.

G cluster_0 This compound Intervention cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolism Metabolism mTOR->Metabolism Proliferation Proliferation mTOR->Proliferation NFkB NFkB Inflammation Inflammation NFkB->Inflammation IkB IkB IKK->IkB Phosphorylates IkB->NFkB Releases

Caption: PI3K/Akt/mTOR and NF-κB signaling pathways modulated by this compound.

G cluster_0 This compound Intervention cluster_1 MAPK Signaling cluster_2 Cellular Response This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 GeneExpression Gene Expression (e.g., COX-2, iNOS) AP1->GeneExpression G A 1. Cell Culture & this compound Treatment B 2. Metabolite Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing & Peak Identification C->D E 5. Statistical Analysis (e.g., PCA, OPLS-DA) D->E F 6. Pathway Analysis & Biological Interpretation E->F

References

Application Notes and Protocols for Isocarlinoside Purification using High-Speed Counter-Current Chromatography (HSCCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, also known as Cynaroside or Luteolin-7-glucoside, is a flavonoid glycoside with a range of reported biological activities, including antioxidant, anti-inflammatory, and potential antihypertensive effects.[1][2] As interest in the therapeutic potential of natural compounds grows, efficient methods for their isolation and purification are crucial for further research and development. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and effective liquid-liquid partition chromatography technique for the purification of natural products, eliminating the irreversible adsorption of samples onto a solid support matrix that can occur with traditional chromatographic methods.[3][4] This application note provides a detailed protocol for the purification of this compound using HSCCC, tailored for researchers and professionals in drug development.

Principle of HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatographic technique that relies on the partitioning of a solute between two immiscible liquid phases.[3] One liquid phase serves as the stationary phase, which is retained in the column by a strong centrifugal force, while the other liquid phase acts as the mobile phase and is pumped through the stationary phase. The separation of compounds is based on their differential partition coefficients (K) between the two phases. This support-free system allows for high sample loading capacity and excellent sample recovery, making it an ideal method for preparative-scale purification.[3]

Experimental Protocols

Preparation of Crude Extract

A crucial first step in the purification of this compound is the preparation of a crude extract from a suitable plant source, such as species from the Potentilla genus.[5]

Materials:

  • Dried and powdered plant material (e.g., leaves of Potentilla chinensis)

  • 70% Ethanol

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Macerate the dried and powdered plant material with 70% ethanol at room temperature for 24 hours.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent to ensure maximum yield.

  • Combine the supernatants and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Lyophilize the concentrated extract to obtain a dry powder. This crude extract can then be used for HSCCC purification.

HSCCC System and Solvent Selection

The selection of an appropriate two-phase solvent system is the most critical parameter for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.[6] A common and versatile solvent system for the separation of flavonoid glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water.

Recommended Solvent System:

  • n-hexane-ethyl acetate-methanol-water (e.g., in a volumetric ratio of 4:5:4:5 or 3:5:4:5)[3]

Protocol for Solvent System Preparation and HSCCC Operation:

  • Prepare the chosen two-phase solvent system by thoroughly mixing the components in a separatory funnel.

  • Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (this can be reversed depending on the specific K value of this compound in the system).

  • Degas both phases by sonication for at least 20 minutes before use to prevent bubble formation during the separation process.

  • Fill the HSCCC column entirely with the stationary phase (upper phase).

  • Set the apparatus to the desired revolution speed (e.g., 850 rpm).

  • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

  • Once the mobile phase front emerges from the column outlet and hydrodynamic equilibrium is established, the system is ready for sample injection.

  • Dissolve the crude extract in a small volume of the biphasic solvent system (1:1 v/v of upper and lower phase) and inject it into the column.

  • Continuously monitor the effluent with a UV detector at an appropriate wavelength for flavonoids (e.g., 254 nm or 280 nm).

  • Collect fractions of the effluent at regular intervals using a fraction collector.

Fraction Analysis and Purity Determination

The collected fractions should be analyzed to determine the presence and purity of this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B)

  • Detection: UV detector at 254 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Protocol:

  • Analyze an aliquot of each collected fraction by HPLC.

  • Compare the retention times with that of an this compound standard.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Determine the final purity of the isolated compound by HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of a flavonoid glycoside like this compound using HSCCC. These values are illustrative and may vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

ParameterValue
Sample Loading
Crude Extract Amount500 mg
HSCCC Parameters
Solvent Systemn-hexane-ethyl acetate-methanol-water (4:5:4:5, v/v/v/v)
Revolution Speed850 rpm
Mobile Phase Flow Rate2.0 mL/min
Detection Wavelength254 nm
Purification Results
Yield of this compound25 mg
Purity of this compound>98% (by HPLC)
Recovery RateApproximately 95%

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Crude Extract Preparation cluster_1 HSCCC Purification cluster_2 Analysis & Final Product A Plant Material (e.g., Potentilla chinensis) B 70% Ethanol Extraction A->B C Concentration & Lyophilization B->C D Crude Extract C->D F Sample Injection & Separation D->F E HSCCC System Preparation E->F G Fraction Collection F->G H HPLC Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound (>98%) J->K

Caption: Workflow for this compound Purification.

Potential Anti-Inflammatory Signaling Pathway of Flavonoids

Flavonoids, including this compound, are known to exert anti-inflammatory effects through various signaling pathways. One of the key pathways involves the inhibition of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Activation Inflammatory_Stimulus->NFkB_Pathway Gene_Expression Gene Expression of Pro-inflammatory Mediators NFkB_Pathway->Gene_Expression This compound This compound This compound->NFkB_Pathway Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Gene_Expression->Inflammatory_Response

Caption: Inhibition of NF-κB Pathway by Flavonoids.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Isocarlinoside.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Isocarlinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex C-di-glycosylflavone.

This compound Structure: 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosyl-luteolin

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main hurdles in the synthesis of this compound lie in the sequential and stereocontrolled formation of two distinct C-glycosidic bonds onto the electron-rich luteolin aglycone. Key challenges include:

  • Regioselectivity: Directing the glycosylation to the C-6 and C-8 positions of the luteolin core can be difficult due to the multiple potential sites for electrophilic substitution.

  • Stereoselectivity: Achieving the correct anomeric configuration for both sugar moieties (α for L-arabinose and β for D-glucose) is a significant stereochemical challenge. C-glycosylation reactions can often lead to mixtures of α and β anomers.[1]

  • Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to mask the numerous hydroxyl groups on both the luteolin aglycone and the sugar donors, preventing unwanted side reactions and directing the desired stereochemical outcome.[2][3][4][5]

  • Diastereomer Separation: The synthesis will likely produce diastereomeric mixtures, which can be challenging to separate and require specialized chromatographic techniques.

Q2: How can I control the stereoselectivity of the C-glycosylation to obtain the desired anomers?

A2: Controlling stereoselectivity in C-glycosylation is a complex task influenced by several factors:

  • Choice of Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar donor significantly impact the stereochemical outcome. For instance, participating groups at the C-2 position of the glycosyl donor can favor the formation of 1,2-trans glycosidic bonds.

  • Reaction Conditions: The choice of Lewis acid promoter, solvent, and temperature can influence the transition state of the glycosylation reaction and, therefore, the stereoselectivity.

  • Aglycone Reactivity: The electronic properties of the luteolin aglycone affect the reaction mechanism and the final stereochemical arrangement.

Q3: What are some common protecting groups used in the synthesis of C-glycosylflavonoids?

A3: A multi-step protecting group strategy is crucial. Common protecting groups include:

  • For Phenolic Hydroxyls (Luteolin): Benzyl (Bn) ethers are widely used due to their stability under various reaction conditions and can be removed by hydrogenolysis. Methoxy (Me) groups are also common.

  • For Sugar Hydroxyls: Acetyl (Ac) or benzoyl (Bz) esters are often used. These can act as participating groups to influence stereoselectivity. Silyl ethers like tert-butyldimethylsilyl (TBDMS) offer orthogonal protection.

Q4: What methods are suitable for the separation of this compound diastereomers?

A4: The separation of diastereomers often requires high-performance liquid chromatography (HPLC). Reversed-phase HPLC with a C18 column is a common starting point. Chiral HPLC with polysaccharide-based columns can also be effective for separating flavonoid enantiomers and diastereomers.[6][7][8][9][10] The choice of mobile phase and gradient is critical for achieving good resolution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of C-glycosylated product - Inefficient activation of the glycosyl donor.- Decomposition of starting materials or product.- Steric hindrance from protecting groups.- Screen different Lewis acid promoters (e.g., TMSOTf, BF₃·OEt₂).- Optimize reaction temperature and time.- Re-evaluate the protecting group strategy to minimize steric bulk near the reaction centers.
Poor stereoselectivity (mixture of α and β anomers) - Lack of stereochemical control from the glycosyl donor.- Non-optimal reaction conditions.- Introduce a participating protecting group at the C-2 position of the sugar donor to favor 1,2-trans glycosylation (for the β-glucoside).- For the α-arabinoside, consider non-participating protecting groups and specific Lewis acids known to favor α-glycosylation.- Systematically vary the solvent and temperature to find optimal conditions for the desired stereoisomer.
Formation of O-glycoside byproducts - The phenolic hydroxyl groups of luteolin are more nucleophilic than the aromatic carbon atoms.- Ensure all phenolic hydroxyls on the luteolin aglycone are properly protected before attempting C-glycosylation.
Difficulty in removing protecting groups - The chosen protecting groups are too robust.- The deprotection conditions are cleaving other sensitive bonds in the molecule.- Select protecting groups that can be removed under milder, orthogonal conditions.- Perform deprotection in a stepwise manner, carefully choosing reagents that are selective for one type of protecting group at a time.
Inseparable mixture of diastereomers - The diastereomers have very similar physicochemical properties.- Optimize HPLC conditions (column, mobile phase, gradient, temperature).- Consider derivatization of the diastereomeric mixture to improve separation.

Experimental Protocols

General Protocol for C-Glucosylation of a Protected Phloroacetophenone (Precursor to Luteolin Core)

This protocol is adapted from the synthesis of 8-C-glucosylflavones.[11]

  • Preparation of the Glycosyl Donor: A suitable per-benzylated or per-acetylated glucosyl bromide or trichloroacetimidate is prepared according to standard literature procedures.

  • C-Glycosylation:

    • To a solution of the protected phloroacetophenone derivative in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon), add the glycosyl donor.

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

    • Add a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.

    • Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for the Separation of Diastereomers by HPLC

This is a general guideline for the analytical or semi-preparative separation of flavonoid diastereomers.

  • Column Selection: A reversed-phase C18 column is a good starting point. For challenging separations, a chiral stationary phase (e.g., polysaccharide-based) may be necessary.

  • Mobile Phase: A mixture of water (often with a small amount of acid like formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often required to achieve good separation of closely related compounds.

  • Detection: UV detection at a wavelength where the flavonoid absorbs strongly (e.g., 254 nm or 340 nm) is commonly used.

  • Optimization: The separation can be optimized by adjusting the gradient slope, flow rate, and column temperature.

Data Presentation

Table 1: Representative Yields and Stereoselectivities in C-Glycosylation Reactions of Flavonoids

Glycosyl DonorAglyconePromoterSolventTemp (°C)Yield (%)α:β RatioReference
Per-acetyl-glucosyl bromidePhloroacetophenoneNaHDMF2560-[11]
Per-benzyl-glucosyl iodidePhloretinZn dustTHF60751:4Fictional Example
Per-acetyl-arabinosyl bromideLuteolin-7,3',4'-tri-O-benzylTMSOTfCH₂Cl₂-20553:1Fictional Example

Note: The data in the table are illustrative and may not be directly applicable to the synthesis of this compound. They are intended to provide a general idea of the outcomes of C-glycosylation reactions.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G start Poor Stereoselectivity (Mixture of Anomers) q1 Is a participating group present at C-2 of the glycosyl donor? start->q1 sol1 Consider a non-participating group for α-anomer or a participating group for β-anomer. q1->sol1 No q2 Have reaction conditions been optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Systematically vary: - Lewis Acid Promoter - Solvent Polarity - Reaction Temperature q2->sol2 No end Improved Stereoselectivity q2->end Yes a2_yes Yes a2_no No sol2->end

Caption: Troubleshooting workflow for addressing poor stereoselectivity.

Experimental Workflow for this compound Synthesis (Hypothetical)

G cluster_aglycone Aglycone Preparation cluster_sugars Sugar Donor Synthesis cluster_glycosylation Stereoselective C-Glycosylation cluster_final Final Steps luteolin Luteolin prot_luteolin Protected Luteolin luteolin->prot_luteolin Protection c6_glycosylation C-6 Arabinosylation prot_luteolin->c6_glycosylation arabinose L-Arabinose ara_donor Arabinose Donor (for α-selectivity) arabinose->ara_donor Activation glucose D-Glucose glc_donor Glucose Donor (for β-selectivity) glucose->glc_donor Activation ara_donor->c6_glycosylation c8_glycosylation C-8 Glucosylation glc_donor->c8_glycosylation c6_glycosylation->c8_glycosylation deprotection Deprotection c8_glycosylation->deprotection purification Purification (HPLC) deprotection->purification This compound This compound purification->this compound

Caption: Hypothetical workflow for the total synthesis of this compound.

References

Addressing the stability issues of Isocarlinoside in solution over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of Isocarlinoside in solution over time. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a flavone C-glycoside, specifically 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin. Like many flavonoids, its stability in solution can be influenced by various factors, potentially impacting the accuracy and reproducibility of experimental results. Understanding and controlling its stability is crucial for reliable in vitro and in vivo studies.

Q2: I'm observing a decrease in the concentration of my this compound solution over a short period. What are the likely causes?

Several factors can contribute to the degradation of this compound in solution:

  • pH: Flavonoids, including luteolin derivatives, can be unstable at neutral to high pH.

  • Oxidation: The catechol structure (two adjacent hydroxyl groups on the B-ring) of the luteolin backbone makes this compound susceptible to oxidation. This can be accelerated by the presence of metal ions or dissolved oxygen.

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Solvent: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for flavonoids, its purity and storage conditions are important.

Q3: How does the C-glycosidic bond in this compound affect its stability compared to other flavonoid glycosides?

This compound is a C-glycoside, meaning the sugar moieties are attached to the luteolin aglycone via a carbon-carbon bond. This C-C bond is significantly more resistant to acidic and enzymatic hydrolysis compared to the C-O bond found in O-glycosides.[1] This inherent structural feature generally makes this compound more stable than its O-glycoside counterparts under conditions that would typically cleave the sugar groups.

Q4: What are the best practices for preparing and storing this compound stock solutions?

To maximize the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, anhydrous DMSO for initial stock solutions.[2][3][4] For aqueous working solutions, prepare them fresh daily from the DMSO stock.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) in DMSO. Concentrated solutions are often more stable than dilute ones.

  • Storage Conditions:

    • Store the solid compound at -20°C in a desiccator.

    • Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect all solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Handling: Before use, allow aliquots to thaw completely and come to room temperature. Briefly vortex to ensure homogeneity.

Troubleshooting Guides

Issue 1: Rapid Color Change of this compound Solution

Symptoms: Your this compound solution, particularly in aqueous buffers, turns yellow, brown, or darkens over time.

Potential Cause: This is often a visual indicator of oxidation. The catechol moiety of the luteolin backbone is prone to oxidation, leading to the formation of quinone-like structures which are colored.

Troubleshooting Steps:

  • Deoxygenate Buffers: Before preparing your aqueous working solution, degas your buffer by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum system.

  • Use Freshly Prepared Solutions: Prepare aqueous solutions of this compound immediately before your experiment. Do not store dilute aqueous solutions.

  • Control pH: Maintain a slightly acidic pH (around 5-6) for your aqueous solutions if your experimental conditions allow, as flavonoids are generally more stable in acidic conditions.[1]

  • Add Antioxidants (with caution): In some non-cell-based assays, the addition of a small amount of an antioxidant like ascorbic acid might help, but this should be validated to ensure it does not interfere with your experiment.

  • Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, consider adding a chelating agent like EDTA to your buffer, again, ensuring it does not affect your experimental outcome.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability (based on data for Luteolin and related C-Glycosides)

ParameterConditionExpected Stability of this compoundRecommendations
pH Acidic (pH < 7)Generally more stableBuffer solutions to a slightly acidic pH if possible.
Neutral to Alkaline (pH ≥ 7)Prone to degradationPrepare fresh solutions and use immediately.[5][6]
Temperature -20°C or -80°C (in DMSO)High stabilityLong-term storage of stock solutions.
4°C (Aqueous)Limited stabilityShort-term storage (hours), but fresh preparation is ideal.
Room Temperature (Aqueous)Low stabilityAvoid prolonged storage.
Elevated Temperatures (>40°C)Rapid degradationAvoid heating solutions unless part of a specific protocol.[7][8][9][10]
Light Protected from lightMore stableUse amber vials or foil wrapping for all solutions.
Exposed to UV/Ambient LightProne to photodegradationMinimize light exposure during handling and experiments.[11][12]
Solvent Anhydrous DMSOHigh stability and good solubilityRecommended for stock solutions.[2][3][4]
Ethanol, MethanolModerate stability and solubilityCan be used for stock solutions, but DMSO is often preferred.[2][3][4]
Aqueous BuffersLow stabilityPrepare fresh for working solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 30 minutes.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by HPLC-UV or LC-MS to determine the percentage of degradation and to identify major degradation products.

Protocol 2: HPLC Method for this compound Stability Analysis

This method can be used to quantify this compound and monitor its degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

Troubleshooting_Isocarlinoside_Degradation start Issue: this compound solution is unstable (e.g., color change, decreased concentration) check_storage Review Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep storage_q1 Stock stored at -20°C/-80°C in anhydrous DMSO? check_storage->storage_q1 prep_q1 Aqueous solution prepared fresh? check_prep->prep_q1 storage_a1_no Action: Aliquot and store stock in anhydrous DMSO at -20°C or below. storage_q1->storage_a1_no No storage_q2 Protected from light? storage_q1->storage_q2 Yes resolved Stability Issue Resolved storage_a1_no->resolved storage_a2_no Action: Use amber vials or wrap in foil. storage_q2->storage_a2_no No storage_q3 Minimized freeze-thaw cycles? storage_q2->storage_q3 Yes storage_a2_no->resolved storage_a3_no Action: Prepare smaller aliquots. storage_q3->storage_a3_no No storage_q3->resolved Yes storage_a3_no->resolved prep_a1_no Action: Prepare aqueous solutions immediately before use. prep_q1->prep_a1_no No prep_q2 Using high-purity, degassed buffer? prep_q1->prep_q2 Yes prep_a1_no->resolved prep_a2_no Action: Use HPLC-grade water and degas buffer to minimize oxidation. prep_q2->prep_a2_no No prep_q3 Is the pH of the aqueous solution acidic? prep_q2->prep_q3 Yes prep_a2_no->resolved prep_a3_no Action: Adjust pH to be slightly acidic if experiment allows. prep_q3->prep_a3_no No prep_q3->resolved Yes prep_a3_no->resolved

Caption: Troubleshooting workflow for this compound solution instability.

Experimental_Workflow_Stability_Testing prep_stock 1. Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) apply_stress 2. Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep_stock->apply_stress neutralize_dilute 3. Neutralize (if needed) and Dilute Samples apply_stress->neutralize_dilute hplc_analysis 4. Analyze by HPLC-UV or LC-MS neutralize_dilute->hplc_analysis data_analysis 5. Quantify Degradation and Identify Products hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation stability testing.

Signaling_Pathway_Placeholder This compound This compound (Stable) target_protein Target Protein / Pathway This compound->target_protein Intended Interaction degradation_products Degradation Products (e.g., Luteolin, phenolic acids) This compound->degradation_products Degradation (pH, Light, Temp, O2) biological_effect Desired Biological Effect target_protein->biological_effect off_target Off-Target Effects or Altered Activity degradation_products->off_target confounding_results Confounding Experimental Results off_target->confounding_results

Caption: Impact of this compound stability on experimental outcomes.

References

Strategies to overcome the low aqueous solubility of Isocarlinoside in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isocarlinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the challenges posed by the low aqueous solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, specifically a C-glycoside of luteolin, found in various plants.[1][2] Like many flavonoids, it possesses a range of interesting biological activities, making it a candidate for further research.[3][4][5][6][7][8][9] However, its complex structure contributes to low aqueous solubility, which poses a significant challenge for in vitro and in vivo biological assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What's happening?

This is a classic sign of a compound crashing out of solution. Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, keeps the this compound dissolved.[1] When this stock is diluted into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline), the final concentration of the organic solvent drops significantly. If the this compound concentration in the final aqueous solution exceeds its solubility limit in that medium, it will precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is a common and effective choice.[1] Other organic solvents like ethanol, methanol, or pyridine can also be used.[1][10] It is crucial to ensure the final concentration of these co-solvents in your biological assay is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or off-target effects.[11]

Q4: How can I increase the aqueous concentration of this compound for my experiments?

Several strategies can be employed to enhance the aqueous solubility of this compound and other poorly soluble flavonoids.[12][13][14][15][16] These include:

  • Co-solvents: Using a minimal amount of a water-miscible organic solvent.[17]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin structure.[3][4][18][19]

  • Lipid-Based Nanoparticles: Formulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[20][21][22]

  • pH Adjustment: Modifying the pH of the buffer, as the solubility of some flavonoids can be pH-dependent.[17]

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[23] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity, forming a water-soluble inclusion complex.[4][18][19][24][25] This complex effectively shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile compared to its parent β-cyclodextrin.[23]

Q6: Does enhancing the solubility of this compound affect its biological activity?

Yes, and typically for the better. By increasing the concentration of dissolved this compound, more molecules are available to interact with their biological targets. Studies on other flavonoids have shown that cyclodextrin complexation can enhance antioxidant activity and bioavailability, leading to increased therapeutic effects.[3][4][18] It is essential, however, to run appropriate controls to ensure the chosen solubilization method (e.g., the cyclodextrin itself) does not interfere with the assay.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution into aqueous media. The final concentration of this compound exceeds its maximum aqueous solubility. The percentage of the organic co-solvent in the final solution is too low to maintain solubility.1. Lower the final working concentration of this compound. 2. Increase the co-solvent percentage, but keep it below the toxicity limit for your specific assay (e.g., <0.5% DMSO for many cell lines). 3. Utilize a solubility enhancement strategy, such as complexation with cyclodextrins.[18][19]
Compound precipitates over time during the experiment. The formulation is kinetically stable but not thermodynamically stable (supersaturated). Temperature fluctuations may be reducing solubility.1. Prepare fresh dilutions immediately before use. 2. Consider using formulation strategies that create more stable solutions, such as solid dispersions or nanoparticle formulations.[15][16][20] 3. Ensure the incubator or experimental setup maintains a constant temperature.
High background signal or cellular toxicity observed in control wells. The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high and is causing cellular stress or interfering with assay reagents.1. Reduce the final concentration of the co-solvent by preparing a more dilute stock solution or adjusting dilution factors. 2. Run a solvent toxicity curve to determine the maximum tolerable concentration for your specific cell line or assay. 3. Switch to a more biocompatible solubilization method, like HP-β-cyclodextrin.[23]
Inconsistent or non-reproducible assay results. Inconsistent dissolution of this compound is leading to variable effective concentrations in the assay. The compound may be adsorbing to plasticware.1. Ensure the stock solution is fully dissolved before making dilutions. Vortex thoroughly. 2. Use solubility enhancement techniques to ensure complete dissolution in the final assay medium. 3. Consider using low-adhesion microplates or glassware.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₅PubChem[2]
Molecular Weight 580.5 g/mol PubChem[2]
XLogP3-AA (Lipophilicity) -2.5PubChem[2]
Common Solvents (for stock) DMSO, Pyridine, Methanol, EthanolChemFaces[1]
Aqueous Solubility (Estimated) PoorGeneral for Flavonoids[4][12]
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanismAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent, allowing for dissolution of hydrophobic compounds.Simple to implement; effective for creating high-concentration stock solutions.Potential for cellular toxicity at higher concentrations; may influence biological activity.[11]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a hydrophilic shell, forming a soluble inclusion complex.[19][25]Significant increase in aqueous solubility; improves stability and bioavailability; generally low toxicity.[4][18][23]Requires protocol development; potential for saturation of the complexation effect.
Lipid-Based Nanoparticles (e.g., SLNs) Encapsulates the drug within a solid lipid core, which can be dispersed in water.[20][22]High drug loading potential; provides controlled release; can improve bioavailability and targeting.[20][22]More complex formulation process; requires specialized equipment for characterization (e.g., particle sizing).
pH Modification Alters the ionization state of the molecule, which can increase its interaction with water.Simple to test and implement if the compound has ionizable groups.Only effective for compounds with pKa values in a biocompatible pH range; may not be suitable for all assays.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 580.5 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.81 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may aid dissolution if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Before use, thaw at room temperature and vortex briefly.

Note: When diluting this stock into your aqueous assay medium, ensure the final DMSO concentration does not exceed the tolerance level of your system (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

Protocol 2: Preparation of this compound/HP-β-Cyclodextrin Inclusion Complex

Objective: To prepare a soluble this compound formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) by the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[24]

  • Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring to create a clear solution.

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After stirring, freeze the solution at -80°C until completely solid.

  • Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained. This powder is the this compound/HP-β-CD inclusion complex.

  • The resulting powder can be stored at room temperature (protected from moisture) and readily dissolved in aqueous buffers for your experiments.

Visualizations

G start Start: this compound Precipitation in Assay q1 Is final co-solvent concentration < 0.5%? start->q1 q2 Is final this compound concentration critical? q1->q2 Yes sol1 Option 1: Increase co-solvent % slightly. Re-test for toxicity. q1->sol1 No q3 Need long-term stability or controlled release? q2->q3 Yes sol2 Option 2: Lower final this compound concentration. q2->sol2 No sol3 Option 3: Use Cyclodextrin Complexation. q3->sol3 No sol4 Option 4: Use Nanoparticle Formulation. q3->sol4 Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Cyclodextrin Inclusion Complex CD surface Hydrophilic Surface cavity Lipophilic Cavity iso This compound (Hydrophobic) iso->CD complex Soluble Complex water Water Molecules water->surface

Caption: Mechanism of this compound encapsulation by a cyclodextrin molecule.

G cluster_nucleus Inside Nucleus compound Flavonoid (e.g., this compound) ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2_keap1 Nrf2-Keap1 Complex compound->nrf2_keap1 Modulates ros->nrf2_keap1 Induces Dissociation nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription response Cellular Protection Against Oxidative Stress genes->response nrf2_n Nrf2 nrf2_n->are Binds to

Caption: A potential signaling pathway (Nrf2) modulated by flavonoids.

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Isocarlinoside from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Isocarlinoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to achieve optimal separation of these closely related flavonoid C-glycosides.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments, offering potential causes and systematic solutions.

Problem: Poor Resolution Between this compound and its Isomers

Potential Causes:

  • Suboptimal mobile phase composition (incorrect organic solvent ratio or pH).

  • Inappropriate column chemistry for isomer separation.

  • Column temperature is not optimized.

  • Flow rate is too high.

  • Inadequate column efficiency.

Solutions:

  • Optimize the Mobile Phase:

    • Organic Modifier: Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol. Systematically vary the percentage of acetonitrile in your gradient. A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the separation of closely eluting compounds.

    • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved resolution. Ionization of flavonoids can occur with a rise in pH, causing reduced retention time in reversed-phase separations.[1]

  • Select an Appropriate Column:

    • Standard C18 columns are a good starting point. However, for challenging isomer separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions.

  • Adjust Column Temperature:

    • Vary the column temperature (e.g., in increments of 5°C from 25°C to 40°C). Increased temperature can sometimes improve peak shape and efficiency, but it may also decrease retention times and alter selectivity.

  • Reduce the Flow Rate:

    • Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Increase Column Efficiency:

    • Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates and enhance separation power.

Problem: Peak Tailing for this compound or its Isomers

Potential Causes:

  • Secondary interactions between the basic flavonoid structure and acidic silanol groups on the silica-based column packing.

  • Column overload due to high sample concentration.

  • Contamination of the column or guard column.

  • Extra-column band broadening.

Solutions:

  • Minimize Silanol Interactions:

    • Acidify the mobile phase with 0.1% formic acid or acetic acid to protonate the silanol groups and reduce unwanted interactions.

    • Use a high-quality, end-capped C18 column specifically designed to shield residual silanols.

  • Adjust Sample Concentration and Injection Volume:

    • Dilute your sample or reduce the injection volume to avoid overloading the column.

  • Clean or Replace Column Components:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).

    • If peak shape does not improve, replace the guard column. If the problem persists, the analytical column may need to be replaced.

  • Minimize Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

Problem: Inconsistent Retention Times

Potential Causes:

  • Inadequate column equilibration between injections, especially in gradient elution.

  • Changes in mobile phase composition due to improper mixing or evaporation.

  • Fluctuations in pump flow rate.

  • Variations in column temperature.

Solutions:

  • Ensure Proper Column Equilibration:

    • Increase the equilibration time at the initial mobile phase conditions before each injection. A general guideline is to flush the column with at least 10-15 column volumes of the starting mobile phase.

  • Maintain Mobile Phase Consistency:

    • Prepare fresh mobile phase daily and keep the solvent reservoirs sealed to prevent evaporation of the more volatile organic component. Ensure the mobile phase is thoroughly degassed.

  • Check Pump Performance:

    • Purge the pump to remove any air bubbles. If the problem persists, inspect the pump seals and check valves for wear.

  • Use a Column Thermostat:

    • Maintain a constant and consistent column temperature using a column oven to eliminate temperature-induced variations in retention.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its isomers?

A1: A high-purity, end-capped C18 column is the most common and effective choice for the reversed-phase separation of flavonoid C-glycoside isomers like this compound. For particularly difficult separations, columns with alternative selectivities, such as those with phenyl-hexyl or biphenyl stationary phases, can provide different retention mechanisms and may improve resolution.

Q2: How does the mobile phase pH affect the separation of this compound isomers?

A2: The pH of the mobile phase plays a crucial role. This compound and its isomers have multiple hydroxyl groups that can ionize at higher pH values. In reversed-phase HPLC, ionized compounds are less retained and may exhibit poor peak shapes. Maintaining a slightly acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7) ensures that these compounds remain in their neutral form, promoting better retention, sharper peaks, and improved resolution.

Q3: What is the expected elution order for C-6 and C-8 glycosyl flavonoid isomers like this compound and Carlinoside?

A3: In reversed-phase HPLC, it is generally observed that 8-C-glycosyl flavonoids elute earlier than their corresponding 6-C-glycosyl isomers. Therefore, Carlinoside (an 8-C-glycosyl flavone) would be expected to have a shorter retention time than this compound (a 6-C-glycosyl flavone).

Q4: Can increasing the column temperature always improve the separation of these isomers?

A4: Not necessarily. While increasing the temperature can decrease the viscosity of the mobile phase, leading to higher efficiency and sharper peaks, it can also reduce retention times and may alter the selectivity of the separation. The effect of temperature on the resolution of this compound and its isomers should be evaluated empirically for each specific method.

Q5: What are the optimal detection wavelengths for this compound and its isomers?

A5: Flavones typically exhibit two major absorption maxima in their UV spectra. For quantitative analysis, a wavelength of around 330-350 nm is often used for flavones, as it provides good sensitivity and selectivity. It is recommended to determine the absorption maxima of your specific compounds of interest using a photodiode array (PDA) detector to select the optimal wavelength for quantification.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of this compound and its isomer, Carlinoside, based on a validated HPLC method.

CompoundRetention Time (t_R) (min)Resolution (R_s)LOD (µg/mL)LOQ (µg/mL)
Carlinoside 18.5-0.51.5
This compound 20.2> 1.50.51.5

Note: These values are illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocol

This section provides a detailed methodology for a typical HPLC experiment for the separation and quantification of this compound and its isomers.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the plant extract or sample.

  • Dissolve the sample in a known volume of methanol or a solvent mixture similar in composition to the initial mobile phase.

  • Vortex the sample until fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Identify the peaks of this compound and its isomers based on their retention times compared to authentic standards.

  • Integrate the peak areas for quantification.

  • Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the analytes in the samples.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Resolution Start Poor Resolution (Rs < 1.5) CheckMobilePhase Optimize Mobile Phase (Gradient, pH) Start->CheckMobilePhase CheckColumn Evaluate Column (C18, Phenyl-Hexyl) CheckMobilePhase->CheckColumn No Improvement ResolutionOK Resolution Acceptable (Rs >= 1.5) CheckMobilePhase->ResolutionOK Improved CheckTemp Adjust Temperature (25-40°C) CheckColumn->CheckTemp No Improvement CheckColumn->ResolutionOK Improved CheckFlow Reduce Flow Rate (e.g., to 0.8 mL/min) CheckTemp->CheckFlow No Improvement CheckTemp->ResolutionOK Improved CheckFlow->ResolutionOK Improved

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_this compound This compound (6-C-glycoside) cluster_Carlinoside Carlinoside (8-C-glycoside) Isocarlinoside_structure Isomerism Differ in the attachment point of the glucose moiety to the apigenin flavonoid backbone. Isocarlinoside_structure->Isomerism Positional Isomers Isocarlinoside_label Glycosyl group at C-6 Carlinoside_structure Carlinoside_label Glycosyl group at C-8

References

Troubleshooting guide for Isocarlinoside purification by preparative HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Isocarlinoside by preparative High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a preparative HPLC method for this compound purification?

A1: A good starting point for purifying flavonoid C-glycosides like this compound is to use a reversed-phase C18 column. The mobile phase typically consists of a gradient of methanol or acetonitrile with water, often acidified with a small amount of acid like formic acid or acetic acid to improve peak shape.

Q2: How can I improve the resolution between this compound and closely eluting impurities?

A2: To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient around the elution time of this compound can increase the separation between peaks.

  • Change the organic solvent: Switching between methanol and acetonitrile can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: Since this compound has acidic hydroxyl groups (strongest acidic pKa ≈ 5.76), adjusting the pH of the aqueous portion of the mobile phase can change its retention time and potentially separate it from co-eluting compounds.

  • Lower the flow rate: This can increase column efficiency but will also increase the run time.

  • Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl or a different C18 phase, might offer different selectivity.

Q3: My this compound peak is tailing. What can I do?

A3: Peak tailing for polar compounds like this compound is a common issue. Here are some potential solutions:

  • Add an acid to the mobile phase: Adding 0.1% formic acid or acetic acid can suppress the interaction of the phenolic hydroxyl groups with any free silanol groups on the silica-based stationary phase, which is a common cause of tailing.

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Ensure the sample is fully dissolved: this compound is soluble in methanol and ethanol. Ensure your sample is completely dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Use a high-purity, end-capped column: These columns have fewer free silanol groups, reducing the potential for tailing.

Q4: I am observing peak fronting for my this compound peak. What is the cause?

A4: Peak fronting is less common than tailing but can occur due to:

  • High sample concentration/overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting. Diluting the sample is a good first step.

  • Poor sample solubility in the mobile phase: If the sample is not readily soluble in the mobile phase at the point of injection, it can cause the peak to have a leading edge. Ensure your injection solvent is compatible with the mobile phase.

  • Column degradation: A void at the head of the column can sometimes cause peak fronting.

Q5: What is the expected stability of this compound during the purification process?

Troubleshooting Guide

This guide addresses common problems encountered during the preparative HPLC purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution - Inappropriate mobile phase composition.- Gradient is too steep.- Column is not suitable.- Optimize the ratio of organic solvent to water.- Use a shallower gradient around the elution time of this compound.- Switch between methanol and acetonitrile to alter selectivity.- Try a different column chemistry (e.g., Phenyl-Hexyl).
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Sample solvent is too strong.- Add 0.1% formic acid or acetic acid to the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in a solvent similar in strength to the initial mobile phase.
Peak Fronting - Column overload.- Poor sample solubility in the mobile phase.- Column void.- Dilute the sample.- Ensure the sample solvent is compatible with the mobile phase.- If a void is suspected, the column may need to be replaced.
Low Recovery - this compound may be degrading on the column.- Poor solubility leading to precipitation.- The compound is strongly retained on the column.- Check the pH of the mobile phase; avoid strongly basic conditions.- Ensure the sample remains dissolved in the mobile phase throughout the run.- Increase the percentage of organic solvent at the end of the gradient to elute all of the compound.
High Backpressure - Blockage in the system (e.g., frits, tubing).- Column contamination.- Mobile phase viscosity.- Filter the sample and mobile phases.- Flush the system and column with a strong solvent.- Methanol/water mixtures can have higher viscosity at intermediate compositions; check pressure with different solvents.

Experimental Protocol: Preparative HPLC of this compound

This protocol provides a general method that can be adapted for the purification of this compound.

1. Sample Preparation:

  • Dissolve the crude or partially purified extract containing this compound in a suitable solvent. Methanol is a good starting choice.

  • The concentration should be optimized based on analytical scale injections to avoid overloading the preparative column. A typical starting concentration might be in the range of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV detector, and a fraction collector.

  • Column: A reversed-phase C18 column suitable for preparative chromatography (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program (Example):

    Time (min) % B
    0 20
    5 20
    35 50
    40 95
    45 95
    46 20

    | 55 | 20 |

  • Flow Rate: Adjust based on the column diameter (e.g., 10-50 mL/min).

  • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance, for example, around 270 nm and 350 nm.

  • Injection Volume: This will depend on the column size and the sample concentration. Start with a smaller injection to assess the separation before scaling up.

4. Fraction Collection:

  • Collect fractions based on the UV chromatogram. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

5. Post-Purification:

  • Evaporate the solvent from the pooled fractions, typically under reduced pressure (e.g., using a rotary evaporator).

  • The resulting purified this compound can be lyophilized to obtain a dry powder.

Visual Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Purification Issue peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution recovery Assess Recovery start->recovery pressure Check System Pressure start->pressure is_tailing Tailing? peak_shape->is_tailing is_poor_res Poor Resolution? resolution->is_poor_res is_low_rec Low Recovery? recovery->is_low_rec is_high_pressure High Backpressure? pressure->is_high_pressure is_fronting Fronting? is_tailing->is_fronting No add_acid Add Acid to Mobile Phase is_tailing->add_acid Yes reduce_load_front Reduce Sample Load is_fronting->reduce_load_front Yes end Problem Resolved is_fronting->end No reduce_load_tail Reduce Sample Load add_acid->reduce_load_tail check_solvent_tail Check Sample Solvent reduce_load_tail->check_solvent_tail check_solvent_tail->end check_solvent_front Check Sample Solvent reduce_load_front->check_solvent_front check_column_void Check for Column Void check_solvent_front->check_column_void check_column_void->end optimize_gradient Optimize Gradient is_poor_res->optimize_gradient Yes is_poor_res->end No change_solvent Change Organic Solvent optimize_gradient->change_solvent change_column Try Different Column change_solvent->change_column change_column->end check_ph Check Mobile Phase pH (Avoid > 8) is_low_rec->check_ph Yes is_low_rec->end No ensure_solubility Ensure Solubility check_ph->ensure_solubility increase_b Increase %B at End ensure_solubility->increase_b increase_b->end filter_solvents Filter Sample & Mobile Phases is_high_pressure->filter_solvents Yes is_high_pressure->end No flush_system Flush System filter_solvents->flush_system flush_system->end

Caption: Troubleshooting workflow for this compound purification.

Resolving peak tailing of Isocarlinoside in reverse-phase chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase chromatography of Isocarlinoside, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification. For this compound, a flavonoid C-glycoside, peak tailing is often attributed to its chemical structure and interactions with the stationary phase. This compound possesses multiple phenolic hydroxyl groups, with the most acidic having a predicted pKa of approximately 5.76. These acidic groups can interact with residual silanol groups on silica-based columns, leading to asymmetrical peaks.

This guide provides a systematic approach to diagnose and resolve peak tailing issues.

Step 1: Initial Assessment

Before making any changes to your method, it is crucial to confirm the nature of the problem.

  • Is it only the this compound peak that is tailing?

    • Yes: The issue is likely related to specific chemical interactions between this compound and the chromatographic system. Proceed to Step 2.

    • No, all peaks are tailing: The problem is likely systemic. Check for extra-column volume (ensure tubing is as short and narrow as possible and all fittings are secure), or consider that the column may be compromised (e.g., a void at the column inlet).

  • Has the peak shape degraded over time?

    • If the peak shape was previously acceptable and has worsened, this could indicate column contamination or degradation. Consider flushing the column with a strong solvent or replacing it.

Step 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like this compound.

Recommended Action:

  • Lower the Mobile Phase pH: To minimize secondary interactions with silanol groups, the pH of the mobile phase should be adjusted to suppress the ionization of both the silanol groups (pKa ~3.5-4.5) and the phenolic hydroxyl groups of this compound (strongest acidic pKa ~5.76).

    • Incorporate an acidic modifier into your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are commonly used. An acidic mobile phase will ensure that the phenolic hydroxyl groups of this compound are protonated, reducing their potential for strong secondary interactions with the stationary phase.

    • Aim for a mobile phase pH between 2.5 and 3.5.

Table 1: Mobile Phase Modifier Recommendations

Mobile Phase ModifierTypical ConcentrationRecommended pH RangeNotes
Formic Acid0.1% (v/v)2.5 - 3.8Good for MS compatibility.
Acetic Acid0.1% - 1% (v/v)3.8 - 5.8Can be effective if a slightly higher pH is needed.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)< 2.5A strong ion-pairing agent that can significantly improve peak shape but may suppress MS signal.
Phosphoric Acid0.1% (v/v)2.1 - 3.1Effective for UV detection, but not MS-compatible.
Step 3: Column Selection and Care

The choice of stationary phase and its condition are paramount for achieving symmetrical peaks.

Recommended Action:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize the number of accessible residual silanol groups, thereby reducing the potential for secondary interactions.

  • Consider a Different Stationary Phase: If peak tailing persists on a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide a better peak shape for this polar analyte.

  • Column Cleaning: If the column has been used for numerous injections, especially with complex sample matrices, it may be contaminated. Flush the column with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol) to remove strongly retained compounds. Always follow the manufacturer's guidelines for column cleaning.

Step 4: Sample and Injection Conditions

The concentration of the sample and the solvent in which it is dissolved can also contribute to peak distortion.

Recommended Action:

  • Avoid Column Overload: Injecting too high a concentration of this compound can lead to peak fronting or tailing. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

  • Match the Injection Solvent to the Mobile Phase: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase of your gradient. Dissolving the sample in a much stronger solvent can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

Experimental Protocol: A Starting Point for this compound Analysis

This protocol is a recommended starting point for the analysis of this compound and can be adapted and optimized as needed. It is based on established methods for the separation of related flavonoid glycosides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), end-capped.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-30% B; 25-30 min: 30-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm and 350 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing?

A1: this compound is a flavonoid C-glycoside, a type of polar, naturally occurring compound. Its structure contains multiple phenolic hydroxyl groups, which are weakly acidic (strongest acidic pKa ≈ 5.76). In reverse-phase chromatography, these hydroxyl groups can engage in secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1] This secondary retention mechanism, in addition to the primary hydrophobic interactions, can cause the analyte to elute at different rates, resulting in a tailing peak.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a pH above its pKa, the phenolic hydroxyl groups will be deprotonated (negatively charged), which significantly increases their interaction with any available silanol groups on the silica surface. By lowering the mobile phase pH to a value at least 2 units below the analyte's pKa (e.g., pH < 3.76), the ionization of the phenolic hydroxyls is suppressed. This protonated form of this compound will have reduced secondary interactions, leading to a more symmetrical peak. Similarly, a low pH also suppresses the ionization of the acidic silanol groups on the stationary phase, further minimizing these unwanted interactions.

Q3: Can the column temperature influence peak tailing for this compound?

A3: Yes, column temperature can affect peak shape. Increasing the column temperature (e.g., to 30-40 °C) can improve peak symmetry in several ways. Higher temperatures reduce the viscosity of the mobile phase, which can improve mass transfer kinetics. This can lead to sharper, more symmetrical peaks. However, the effect of temperature should be evaluated for your specific separation, as it can also alter the selectivity of the analysis.

Q4: What should I do if I have tried all the troubleshooting steps and the peak is still tailing?

A4: If you have systematically addressed mobile phase pH, column choice and condition, and sample parameters without success, consider the following:

  • Extra-column effects: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize dead volume.

  • Sample Matrix Effects: If you are analyzing this compound in a complex mixture, other components in the matrix could be interfering with the chromatography. Consider a more rigorous sample clean-up procedure.

  • Alternative Chromatographic Modes: For highly polar compounds that are difficult to retain and exhibit poor peak shape in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Is only the this compound peak tailing? start->q1 system_issue Systemic Issue: - Check for extra-column volume - Inspect column for voids q1->system_issue No, all peaks tail analyte_issue Analyte-Specific Issue q1->analyte_issue Yes q2 Optimize Mobile Phase pH (Aim for pH 2.5-3.5 with acid modifier) system_issue->q2 analyte_issue->q2 q3 Evaluate Column - Use end-capped column - Consider alternative stationary phase - Clean or replace column q2->q3 q4 Check Sample Conditions - Dilute sample to avoid overload - Match injection solvent to mobile phase q3->q4 end Symmetrical Peak Achieved q4->end

Caption: A workflow for troubleshooting this compound peak tailing.

Logical_Relationship cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol_interaction Secondary Interactions with Residual Silanols lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) silanol_interaction->lower_ph mitigated by end_capped_column Use End-Capped Column silanol_interaction->end_capped_column mitigated by ph_effect Suboptimal Mobile Phase pH (near pKa of analyte or silanols) ph_effect->lower_ph addressed by overload Column Overload dilute_sample Dilute Sample overload->dilute_sample resolved by

Caption: Causes and solutions for this compound peak tailing.

References

Technical Support Center: Enhancing In-Vivo Bioavailability of Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isocarlinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in-vivo bioavailability of this promising flavone C-glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (Luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside) is a flavone C-glycoside with potential therapeutic properties. Like many flavonoids, its clinical utility can be limited by low oral bioavailability. This is often attributed to factors such as poor aqueous solubility, low membrane permeability, and potential for first-pass metabolism.

Q2: What are the general approaches to enhance the bioavailability of flavonoids like this compound?

Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the compound can enhance dissolution rate. Micronization and nanosizing techniques are common approaches.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve its solubility and absorption. Examples include nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with improved solubility and dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the guest molecule.

  • Use of Bioenhancers: Certain natural compounds, like piperine, can inhibit drug-metabolizing enzymes or efflux pumps, thereby increasing the systemic exposure of the co-administered drug.[1]

Q3: Are there any specific formulation strategies that have been successful for structurally similar flavone C-glycosides?

Yes, research on other flavone C-glycosides provides valuable insights. For instance, puerarin, a C-glycoside isoflavone, has shown significantly enhanced oral bioavailability when formulated as solid lipid nanoparticles (SLNs).[2][3] Similarly, nanoemulsion formulations have been demonstrated to improve the solubility and permeability of vitexin, another flavone C-glycoside.[4][5][6] These approaches are promising starting points for this compound formulation development.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Cmax and AUC in preclinical in-vivo studies after oral administration of unformulated this compound. Poor aqueous solubility limiting dissolution.Low intestinal permeability.Rapid first-pass metabolism.1. Formulation Approach: Develop an enabling formulation such as a nanoemulsion or solid lipid nanoparticles (SLNs) to improve solubility and absorption. 2. Co-administration with a Bioenhancer: Investigate co-dosing with an inhibitor of relevant metabolizing enzymes or efflux transporters (e.g., piperine).
High variability in pharmacokinetic parameters between individual animals. Inconsistent dissolution of the compound in the GI tract.Differences in gut microbiota, which may play a role in the metabolism of C-glycosides.1. Improve Formulation Robustness: Ensure the formulation provides consistent and reproducible release of this compound. 2. Standardize Experimental Conditions: Use animals from the same source, with a consistent diet and acclimatization period. Consider the potential impact of the gut microbiome on results.
In-vitro dissolution of the formulation is satisfactory, but in-vivo bioavailability remains low. The formulation may not be stable in the gastrointestinal environment.The dissolved compound may precipitate in the gut lumen before it can be absorbed.The compound may have inherently low permeability across the intestinal epithelium.1. Assess Formulation Stability: Test the stability of the formulation in simulated gastric and intestinal fluids. 2. Incorporate Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of the drug in the GI tract. 3. Include Permeation Enhancers: Judiciously use excipients that can transiently increase intestinal permeability.
Difficulty in preparing a stable nano-formulation (e.g., aggregation, particle size growth). Inappropriate selection of surfactants, co-surfactants, or lipids.Suboptimal processing parameters (e.g., homogenization speed, temperature).1. Systematic Excipient Screening: Perform a thorough screening of lipids and surfactants to find a compatible system for this compound. 2. Optimize Formulation Process: Methodically optimize the manufacturing process parameters using a design of experiments (DoE) approach.

Quantitative Data on Bioavailability Enhancement of Structurally Similar Flavonoids

The following tables summarize pharmacokinetic data from studies on formulations designed to enhance the bioavailability of flavone C-glycosides structurally related to this compound. This data can serve as a benchmark for your formulation development efforts.

Table 1: Pharmacokinetic Parameters of Puerarin Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (0→t) (mg·h/L)Relative Bioavailability (%)Reference
Puerarin Suspension500.16 ± 0.06110 ± 15.490.80 ± 0.23100[2]
Puerarin-SLN500.33 ± 0.0540 ± 02.48 ± 0.30310[2]

Data are presented as mean ± standard deviation.

Table 2: In Vitro Permeability of Vitexin from a Nanoemulsion Formulation

FormulationApparent Permeability Coefficient (Papp) (cm/s) in Caco-2 cellsReference
Vitexin Aqueous Solution(Data not explicitly provided, but lower than nanoemulsion)[4][5]
Vitexin Nanoemulsion(Significantly increased permeability compared to aqueous solution)[4][5]

Note: The referenced study demonstrated a significant increase in the permeation of the extract's constituents from the nanoemulsion compared to the aqueous solution, although specific Papp values for vitexin were not isolated.

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from Puerarin-SLN Protocol[2])

  • Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.

  • Materials: this compound, Glyceryl monostearate (or other suitable solid lipid), Poloxamer 188 (or other suitable surfactant), Distilled water.

  • Methodology:

    • Preparation of the Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the melted lipid with continuous stirring to form a clear solution.

    • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.

    • Formation of the Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

    • Formation of SLNs: Quickly disperse the hot nanoemulsion into cold water (2-4°C) under magnetic stirring. The volume ratio of the hot emulsion to cold water should be optimized (e.g., 1:5 to 1:10).

    • Characterization: Characterize the resulting this compound-SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. In-Vivo Pharmacokinetic Study in Rats (Adapted from Flavonoid Bioavailability Protocols[7][8][9][10])

  • Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a control suspension.

  • Animal Model: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

  • Procedure:

    • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (e.g., 12 hours) with free access to water.

    • Dosing: Divide the rats into two groups: a control group receiving an aqueous suspension of this compound and a test group receiving the enhanced formulation (e.g., this compound-SLNs). Administer the formulations orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the relative oral bioavailability of the enhanced formulation compared to the control suspension using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

Signaling Pathways Modulated by Luteolin Glycosides

Luteolin and its glycosides, such as this compound, have been shown to exert their biological effects by modulating various intracellular signaling pathways. A key mechanism involves the activation of the Nrf2-mediated antioxidant response and the inhibition of pro-inflammatory pathways like NF-κB.[11][12][13][14]

Signaling_Pathway This compound This compound (Luteolin Glycoside) MAPK MAPK (p38, JNK) This compound->MAPK PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 MAPK->Nrf2 ARE ARE Nrf2->ARE Translocation to Nucleus HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Gene Transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PI3K_Akt PI3K_Akt->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Nrf2/MAPK and NF-κB signaling pathways modulated by this compound.

Experimental Workflow for Enhancing this compound Bioavailability

The following diagram outlines a logical workflow for the development and evaluation of an enhanced this compound formulation.

Experimental_Workflow Start Start: Low this compound Bioavailability Formulation_Dev Formulation Development (e.g., SLNs, Nanoemulsion) Start->Formulation_Dev In_Vitro_Char In-Vitro Characterization (Particle Size, Encapsulation Efficiency, Dissolution) Formulation_Dev->In_Vitro_Char In_Vivo_PK In-Vivo Pharmacokinetic Study (Rat Model) In_Vitro_Char->In_Vivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC, Relative Bioavailability) In_Vivo_PK->Data_Analysis Outcome Outcome: Enhanced Bioavailability Achieved? Data_Analysis->Outcome Success Successful Formulation Outcome->Success Yes Optimize Optimize Formulation and Repeat Outcome->Optimize No Optimize->Formulation_Dev

Caption: Workflow for formulation development and in-vivo evaluation.

References

Troubleshooting Isocarlinoside quantification in complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isocarlinoside in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in biological matrices challenging?

A1: this compound is a flavone C-glycoside, specifically 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin[1]. Its quantification in complex biological matrices like plasma, serum, or urine is challenging due to several factors:

  • Low concentrations: this compound levels in biological samples are often low, requiring highly sensitive analytical methods.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification[2][3].

  • Isomeric compounds: The presence of isomers can interfere with accurate quantification if they are not chromatographically separated.

  • Analyte stability: Flavonoid glycosides can be susceptible to degradation depending on storage conditions, pH, and enzymatic activity[4].

Q2: What is the recommended analytical technique for this compound quantification?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in biological matrices[3][5][6]. This method offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interferences from the complex sample matrix[7].

Q3: How should I select an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability[8][9]. If a SIL-IS is not available, a structurally similar compound, such as another luteolin C-glycoside or a flavonoid glycoside with similar physicochemical properties, can be used. It is crucial that the IS does not interfere with the analyte and is not naturally present in the samples[8].

Q4: What are the best practices for storing biological samples intended for this compound analysis?

A4: To ensure the stability of this compound, plasma and serum samples should be stored at -80°C for long-term storage. C-glycosyl flavonoids are generally more stable towards enzymatic and chemical hydrolysis compared to their O-glycosyl counterparts[1][10]. However, it is crucial to minimize freeze-thaw cycles, as they can affect the stability of metabolites[8][11][12]. When thawing, it is recommended to do so rapidly, for example, in a room temperature water bath, to minimize degradation[8].

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column. Use of a guard column is highly recommended to protect the analytical column.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head. Reconstitute the final extract in the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape for flavonoids[13].
Problem 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, especially pipetting steps. Use of an appropriate internal standard added early in the process can help correct for variability[12].
Matrix Effects Matrix effects are a common cause of variability. To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation. Also, ensure the chromatography separates this compound from the majority of matrix components.
Instrument Instability Check for fluctuations in pump pressure, and ensure the mass spectrometer source is clean and stable. Regular cleaning and calibration of the instrument are essential.
Analyte Instability Assess the stability of this compound under the conditions of your sample preparation workflow (e.g., bench-top stability at room temperature). Keep samples on ice or in a cooled autosampler.
Problem 3: Low Signal Intensity or No Peak Detected
Potential Cause Recommended Solution
Sub-optimal MS/MS Parameters Optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal parameters.
Poor Extraction Recovery Evaluate and optimize the sample preparation method. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol). For SPE, screen different sorbents and elution solvents to maximize recovery.
Ion Suppression Significant ion suppression from the biological matrix can lead to a drastic drop in signal. Improve sample cleanup and/or adjust the chromatographic method to separate this compound from the suppressive matrix components. Diluting the sample can also sometimes reduce matrix effects, but may compromise the limit of quantification.
Analyte Degradation Ensure proper sample handling and storage conditions to prevent degradation. C-glycosyl flavonoids are relatively stable, but prolonged exposure to harsh conditions should be avoided[1].

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This protocol is a starting point based on methods for similar compounds (luteolin and its glycosides) and should be validated for your specific application.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins[13][14].

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[13].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9.1-12 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • The precursor ion for this compound ([M-H]⁻) is m/z 579.1.

    • Based on the fragmentation of C-glycosyl flavonoids, characteristic losses of sugar moieties are observed. Common product ions would result from the loss of 120 Da and 90 Da from the glycosidic units[15].

    • Proposed transitions should be optimized by direct infusion of an this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound579.1To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

Table 1: Example Validation Parameters for a Flavonoid Glycoside Quantification Method

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 101 ng/mL
Accuracy85-115% (80-120% for LLOQ)95.2 - 103.5%
Precision (%CV)≤ 15% (≤ 20% for LLOQ)< 10%
RecoveryConsistent and reproducible85 ± 5%
Matrix Effect85-115%98.7%
Stability (Freeze-Thaw, Bench-top)% change within ±15%< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Problem with Quantification CheckPeak Poor Peak Shape? Start->CheckPeak CheckReproducibility High Variability? Start->CheckReproducibility CheckSignal Low/No Signal? Start->CheckSignal CheckPeak->CheckReproducibility No ColContam Column Contamination? CheckPeak->ColContam Yes CheckReproducibility->CheckSignal No MatrixEffect Matrix Effects? CheckReproducibility->MatrixEffect Yes MSEfficiency MS Efficiency? CheckSignal->MSEfficiency Yes InjSolvent Injection Solvent? ColContam->InjSolvent No FlushCol Flush/Replace Column ColContam->FlushCol Yes ChangeSolvent Change Reconstitution Solvent InjSolvent->ChangeSolvent Yes SamplePrep Sample Prep Error? MatrixEffect->SamplePrep No ImproveCleanup Improve Sample Cleanup (SPE) MatrixEffect->ImproveCleanup Yes ReviewProtocol Review/Standardize Protocol SamplePrep->ReviewProtocol Yes Recovery Poor Recovery? MSEfficiency->Recovery No OptimizeMS Optimize MS Parameters MSEfficiency->OptimizeMS Yes OptimizePrep Optimize Sample Prep Recovery->OptimizePrep Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Improving the resolution of Isocarlinoside from co-eluting compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isocarlinoside. The focus is on improving the resolution of this compound from co-eluting compounds, a common challenge in natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compounds with this compound are its isomers, primarily Carlinoside and Neocarlinoside. Due to their identical mass and similar chemical structures, they exhibit very close retention times on standard reversed-phase HPLC columns. Other potential co-eluting impurities, especially in crude plant extracts, include other flavonoids, polyphenols, sugars, and lipids.

Q2: How can I confirm if a peak contains this compound and co-eluting isomers?

A2: A single, symmetrical peak on a UV chromatogram does not guarantee purity. The most effective method to confirm the presence of co-eluting isomers is to use mass spectrometry (MS). A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) can reveal multiple species with the same mass-to-charge ratio (m/z) but different fragmentation patterns within a single chromatographic peak. Tandem mass spectrometry (MS/MS or MSⁿ) can further help in differentiating the isomers based on their specific fragmentation.

Q3: What is the general strategy to improve the separation of this compound from its isomers?

A3: Improving the resolution of isomeric compounds like this compound requires a systematic approach to HPLC method development. The primary goal is to exploit subtle differences in their chemical structures to alter their interaction with the stationary and mobile phases. Key strategies include optimizing the mobile phase composition, changing the stationary phase chemistry, and adjusting chromatographic parameters like temperature and flow rate.

Troubleshooting Guide: Improving this compound Resolution

This guide provides a step-by-step approach to troubleshoot and enhance the separation of this compound from co-eluting compounds.

Step 1: Initial Assessment and Method Optimization

The first step involves a thorough evaluation of your current chromatographic method and making systematic adjustments to improve selectivity.

Parameter Problem Recommended Action Rationale
Mobile Phase Composition Poor resolution between this compound and isomers.1. Change the organic modifier: If using acetonitrile, switch to methanol, or vice versa. 2. Adjust the pH of the aqueous phase: Use additives like formic acid or trifluoroacetic acid (TFA) to control the ionization of phenolic hydroxyl groups.Different organic solvents alter the selectivity of the separation. Modifying the pH can change the polarity and interaction of the analytes with the stationary phase.
Gradient Elution Peaks are broad or resolution is inconsistent.1. Decrease the gradient slope: A shallower gradient around the elution time of this compound can significantly improve resolution. 2. Introduce an isocratic hold: Incorporate a brief isocratic step at the organic solvent concentration where the isomers start to elute.A slower change in mobile phase composition allows for more interaction with the stationary phase, enhancing separation. An isocratic hold can sharpen peaks and improve the separation of closely eluting compounds.
Column Temperature Inadequate separation at ambient temperature.Increase the column temperature: Experiment with temperatures between 30°C and 50°C.Elevated temperatures can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks and altered selectivity.
Flow Rate Suboptimal peak shape and resolution.Decrease the flow rate: A lower flow rate increases the interaction time with the stationary phase.This can lead to better resolution, although it will also increase the run time.
Step 2: Advanced Chromatographic Strategies

If initial method optimization is insufficient, more advanced techniques may be necessary.

Strategy Description Recommendation
Alternative Stationary Phases The standard C18 stationary phase may not provide enough selectivity for isomers.1. Phenyl-Hexyl Column: The pi-pi interactions of the phenyl stationary phase can offer different selectivity for aromatic flavonoids. 2. Pentafluorophenyl (PFP) Column: This phase provides unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
Two-Dimensional LC (2D-LC) This technique uses two columns with different selectivities to achieve high-resolution separations of complex mixtures.Use a C18 column in the first dimension and a PFP or HILIC column in the second dimension for comprehensive separation.
Preparative HPLC For isolating larger quantities of pure this compound.Develop an optimized analytical method first and then scale it up to a preparative column with the same stationary phase chemistry.

Experimental Protocols

Representative Analytical HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as described in the troubleshooting guide.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm and 330 nm

  • Injection Volume: 10 µL

Sample Preparation from Plant Material
  • Extraction: Extract the dried and powdered plant material (e.g., from Microcos paniculata) with 70% ethanol using ultrasonication or maceration.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE): Dissolve the crude extract in water and pass it through a C18 SPE cartridge.

  • Elution: Wash the cartridge with water to remove polar impurities, then elute the flavonoid-rich fraction with methanol.

  • Final Preparation: Evaporate the methanol and redissolve the residue in the initial mobile phase for HPLC analysis.

Quantitative Data Summary

The following table presents representative performance data for a well-optimized flavonoid separation method. Actual values for this compound will vary depending on the specific method and instrumentation.

Parameter Typical Value Significance
Retention Time (this compound) 18 - 22 minIndicates the elution time under specific conditions.
Resolution (Rs) between Isomers > 1.5A value greater than 1.5 indicates baseline separation.
Tailing Factor (Tf) 0.9 - 1.2Measures peak symmetry; values close to 1 are ideal.
Theoretical Plates (N) > 10,000Indicates column efficiency; higher numbers are better.

Visualization of a Key Signaling Pathway

Flavonoids, including this compound, are known for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway_Inhibition_by_Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Flavonoids (this compound) Flavonoids (this compound) IKK Complex IKK Complex Flavonoids (this compound)->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Leads to

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Dealing with matrix effects in the mass spectrometric analysis of Isocarlinoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Isocarlinoside.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem: Poor sensitivity and inconsistent results for this compound in biological samples.

Possible Cause: Significant ion suppression due to co-eluting matrix components is a likely cause. In biological matrices such as plasma or urine, endogenous substances like phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[3] The choice of sample preparation technique is critical.

    • Protein Precipitation (PPT): A simple and fast method, but often the least effective in removing matrix components, which can lead to significant ion suppression.[2]

    • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.

    • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences. SPE cartridges can be selected to specifically retain this compound while allowing matrix components to be washed away.[2]

  • Chromatographic Separation: Modifying the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can alter the retention time of this compound relative to interfering compounds.

    • Column Chemistry: Employing a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can change selectivity and improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by matrix effects in the same way as the analyte. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Problem: How to identify if ion suppression is affecting my this compound analysis?

Possible Cause: It is necessary to perform a specific experiment to visualize the regions of ion suppression in your chromatogram.

Solution: Post-Column Infusion Experiment

This experiment helps to identify the retention times at which matrix components are eluting and causing ion suppression.

FAQs: Dealing with Matrix Effects for this compound

Q1: What are matrix effects in the context of this compound mass spectrometric analysis?

A1: The "matrix" refers to all the components in a sample other than this compound itself (e.g., proteins, lipids, salts in a plasma sample).[2] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and imprecise quantification.[1][2]

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

A2: The optimal method depends on the complexity of the matrix and the required sensitivity of the assay. A general comparison is provided below:

Method Description Advantages Disadvantages Typical Recovery for Flavonoid Glycosides Matrix Effect Mitigation
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) using an organic solvent like acetonitrile or methanol.Simple, fast, inexpensive.Non-selective, often results in significant ion suppression due to remaining matrix components.[2]Variable, can be affected by co-precipitation.Low
Liquid-Liquid Extraction (LLE) This compound is extracted from the aqueous sample into an immiscible organic solvent.More selective than PPT, removes many polar interferences.Can be labor-intensive, analyte recovery can be variable depending on solvent choice.Moderate to HighModerate
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains this compound, while interferences are washed away. This compound is then eluted with a different solvent.Highly selective, provides the cleanest extracts and the most significant reduction in matrix effects.[2]Can be more time-consuming and expensive to develop a method.HighHigh

Recommendation: For quantitative analysis of this compound in complex biological matrices, Solid-Phase Extraction (SPE) is generally the preferred method due to its superior ability to remove interfering matrix components.[2]

Q3: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A3: While a SIL-IS is ideal, other strategies can be employed:

  • Use a Structural Analog as an Internal Standard: Choose a compound that is structurally similar to this compound and has similar chromatographic behavior and ionization efficiency. However, it may not perfectly mimic the matrix effects experienced by this compound.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between your calibrators and unknown samples.

  • Standard Addition: This involves adding known amounts of this compound standard to aliquots of the unknown sample. By extrapolating the signal back to zero concentration, the endogenous concentration can be determined. This method is accurate but can be laborious as each sample requires multiple analyses.

Q4: Can I quantify the extent of matrix effects in my this compound assay?

A4: Yes, the post-extraction addition (or post-extraction spike) method is a common way to quantify matrix effects. This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample.

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Ion Suppression

Objective: To qualitatively assess at which retention times co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your routine sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-junction.

    • Connect the outlet of the syringe pump to the other inlet of the tee-junction.

    • Connect the outlet of the tee-junction to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill a syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min) to introduce a steady stream of this compound into the MS.

    • Begin acquiring data on the mass spectrometer in MRM or SIM mode for the m/z of this compound. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. By noting the retention times of these drops, you can determine if they overlap with the retention time of this compound in your actual samples.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a clean extract of this compound from plasma, minimizing matrix effects. (This is a general protocol and may require optimization for your specific application and SPE sorbent).

Materials:

  • SPE cartridges (e.g., a polymeric reversed-phase sorbent)

  • SPE vacuum manifold

  • Plasma sample containing this compound

  • Internal Standard solution (if available)

  • Methanol

  • Water

  • Acid (e.g., formic acid or acetic acid)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex mix briefly.

    • Add 500 µL of 2% formic acid in water and vortex again. This step helps to precipitate some proteins and adjust the pH.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

    • Apply vacuum for 1-2 minutes to dry the sorbent.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of the elution solvent (e.g., methanol with 0.1% formic acid) to the cartridge to elute this compound.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Visualizations

Isocarlinoside_Fragmentation M This compound [M+H]+ F1 [M+H - 120 Da]+ M->F1 Loss of C4H8O4 F2 [M+H - 150 Da]+ M->F2 Loss of C5H10O5 F3 Aglycone [M+H - 270 Da]+ F1->F3 Loss of C5H10O5 F2->F3 Loss of C4H8O4 F4 Further Fragments F3->F4

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_mitigation Mitigation/Compensation PPT Protein Precipitation Clean_Extract Clean Extract PPT->Clean_Extract LLE Liquid-Liquid Extraction LLE->Clean_Extract SPE Solid-Phase Extraction SPE->Clean_Extract LCMS LC-MS/MS Analysis Data Raw Data LCMS->Data PCI Post-Column Infusion SIL_IS Stable Isotope-Labeled Internal Standard PCI->SIL_IS Inform Mitigation Strategy Analog_IS Analog Internal Standard PCI->Analog_IS Inform Mitigation Strategy MMC Matrix-Matched Calibrators PCI->MMC Inform Mitigation Strategy PEA Post-Extraction Addition PEA->SIL_IS Inform Mitigation Strategy PEA->Analog_IS Inform Mitigation Strategy PEA->MMC Inform Mitigation Strategy Final_Result Accurate & Precise Quantification SIL_IS->Final_Result Analog_IS->Final_Result MMC->Final_Result Sample Biological Sample (e.g., Plasma) Sample->PPT Sample->LLE Sample->SPE Clean_Extract->LCMS Data->PCI Evaluate Matrix Effect Data->PEA Evaluate Matrix Effect Data->Final_Result Apply Compensation

Caption: Workflow for addressing matrix effects in this compound analysis.

References

Refinement of Isocarlinoside isolation protocols to remove impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Isocarlinoside isolation protocols to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the isolation of this compound from Microcos paniculata?

A1: Extracts of Microcos paniculata are complex mixtures containing various classes of phytochemicals. Common impurities that may co-elute with this compound include:

  • Other Flavonoid Glycosides: Structural analogs of this compound can be difficult to separate.

  • Tannins: These polyphenolic compounds are abundant in many plant extracts and can interfere with purification.

  • Saponins: These glycosides can cause foaming during extraction and may have similar polarities to this compound.

  • Alkaloids: Microcos paniculata is known to contain various alkaloids.

  • Phenolic Acids: Simple phenolic compounds are also common in plant extracts.

  • Sugars and Polysaccharides: Highly polar compounds that can be present in the initial extract.

Q2: What is a general overview of the this compound isolation and purification workflow?

A2: A typical workflow involves extraction, followed by a series of chromatographic steps and a final recrystallization to obtain high-purity this compound. The process is designed to progressively remove impurities based on their physicochemical properties.

This compound Isolation Workflow Start Microcos paniculata Plant Material Extraction Extraction (e.g., with 70% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions This compound-rich Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Fractions Pure this compound Fractions HPLC->Pure_Fractions Recrystallization Recrystallization Pure_Fractions->Recrystallization Final_Product High-Purity this compound Recrystallization->Final_Product

A general workflow for the isolation and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of this compound from other flavonoids. Improper mobile phase composition.Optimize the solvent gradient. A shallower gradient may be required to resolve compounds with similar polarities. Consider using a different solvent system.
Overloading of the column.Reduce the amount of crude extract loaded onto the column. The loading capacity is typically 1-5% of the stationary phase weight.
Column channeling.Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing to avoid channels.
This compound elutes too quickly with the solvent front. The mobile phase is too polar.Start with a less polar solvent system and gradually increase the polarity.
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A final wash with a highly polar solvent like methanol may be necessary.
Tailing of the this compound peak. Presence of acidic impurities or interaction with silica gel.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.
Column degradation.Use a fresh column or regenerate the existing one according to the manufacturer's instructions.
Preparative HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak splitting or shouldering. Column overload.Reduce the injection volume or the concentration of the sample.
Presence of co-eluting impurities.Optimize the gradient and flow rate. A longer column or a column with a different stationary phase may be necessary.
Column contamination.Flush the column with a strong solvent mixture (e.g., methanol/water, acetonitrile/water).
Broad peaks. High dead volume in the system.Check and tighten all fittings. Use tubing with the smallest possible inner diameter.
Column aging.Replace the column.
Irreproducible retention times. Fluctuations in mobile phase composition or flow rate.Ensure the solvent reservoirs are sufficiently filled and that the pump is functioning correctly. Degas the solvents.
Temperature variations.Use a column oven to maintain a constant temperature.
Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
This compound does not crystallize upon cooling. Solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystallization.Further purify the sample by chromatography before attempting recrystallization.
Oiling out instead of crystallization. The boiling point of the solvent is too high, or the compound is melting.Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated.Add a small amount of hot solvent to dissolve the oil and then cool slowly.
Low recovery of crystals. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.
The crystals are soluble in the washing solvent.Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Disclaimer: The following protocols are generalized for flavonoid glycosides and should be optimized for this compound. The quantitative data provided in the tables is illustrative and may not be representative of actual experimental results.

Column Chromatography Protocol (Silica Gel)

This protocol is designed for the initial purification of this compound from a crude extract of Microcos paniculata.

Materials:

  • Crude extract of Microcos paniculata

  • Silica gel (60-120 mesh)

  • Solvents: n-hexane, ethyl acetate, methanol

  • Glass column

  • Cotton wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the initial mobile phase (e.g., 100% n-hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

    • Dry the silica gel-adsorbed sample to a free-flowing powder.

    • Carefully load the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate and then methanol.

    • A suggested gradient is as follows:

      • n-Hexane:Ethyl Acetate (9:1, v/v)

      • n-Hexane:Ethyl Acetate (7:3, v/v)

      • n-Hexane:Ethyl Acetate (1:1, v/v)

      • n-Hexane:Ethyl Acetate (3:7, v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1, v/v)

      • Ethyl Acetate:Methanol (1:1, v/v)

      • 100% Methanol

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure or enriched fractions for further purification.

Illustrative Quantitative Data for Column Chromatography:

Parameter Value
Crude Extract Loaded 10 g
Silica Gel Weight 200 g
Column Dimensions 5 cm x 50 cm
Yield of this compound-rich Fraction 1.2 g
Purity of this compound (by HPLC) ~60%
Preparative HPLC Protocol

This protocol is for the fine purification of the this compound-rich fraction obtained from column chromatography.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the this compound-rich fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 1-5 mL (depending on concentration)

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 40% B

      • 35-40 min: 40% to 90% B

      • 40-45 min: 90% B (wash)

      • 45-50 min: 90% to 10% B (equilibration)

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure.

Illustrative Quantitative Data for Preparative HPLC:

Parameter Value
Amount of Fraction Loaded 500 mg
Yield of Pure this compound 250 mg
Purity of this compound (by HPLC) >98%
Recrystallization Protocol

This protocol is for the final purification step to obtain highly pure crystalline this compound.

Materials:

  • Purified this compound from HPLC

  • Solvents (e.g., Ethanol, Water, Acetone, Hexane - a suitable solvent system needs to be determined experimentally)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Experiment with different solvents and solvent mixtures to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system for flavonoid glycosides is an ethanol-water mixture.

  • Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Illustrative Quantitative Data for Recrystallization:

Parameter Value
Amount of this compound Used 200 mg
Yield of Crystalline this compound 160 mg
Purity of this compound (by HPLC) >99.5%

Impurity Identification Logic

The identification of unknown impurities is crucial for process optimization and ensuring the final product's safety and efficacy. A combination of spectroscopic techniques is typically employed.

Impurity Identification Logic Impure_Fraction Impure this compound Fraction (from HPLC) LC_MS LC-MS Analysis Impure_Fraction->LC_MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Impure_Fraction->NMR Molecular_Weight Determine Molecular Weight and Elemental Formula LC_MS->Molecular_Weight Comparison Compare with Known Compounds (Database Search) Molecular_Weight->Comparison Structure_Elucidation Elucidate Chemical Structure NMR->Structure_Elucidation Structure_Elucidation->Comparison Identification Identify Impurity Comparison->Identification

A logical workflow for the identification of unknown impurities.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isocarlinoside and Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the antioxidant, anti-inflammatory, and anticancer properties of two closely related flavonoid C-glycosides.

Isocarlinoside and carlinoside, two stereoisomers of luteolin-6,8-di-C-glycoside, are natural flavonoids found in a variety of plant species. While structurally similar, emerging research suggests potential differences in their biological activities. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and detailed methodologies.

I. Comparative Overview of Biological Activities

Limited direct comparative studies on this compound and carlinoside necessitate a careful evaluation of individual research findings. The available data, summarized below, suggests that both compounds possess notable biological activities, with carlinoside being more extensively studied.

Biological ActivityThis compoundCarlinosideReference Compound
Antioxidant Activity (DPPH Assay IC50) Data not available~8.83 µg/mLGallic Acid: ~8.33 µg/mL[1]
Anti-inflammatory Activity (NO Inhibition IC50) Data not availableData not availableL-NMMA (positive control)[2]
Anticancer Activity (MCF-7 Cell Line IC50) Data not availableData not availableDoxorubicin: <10 µM[3]
Anticancer Activity (HeLa Cell Line IC50) Data not availableData not availableDoxorubicin

Note: The lack of quantitative data for this compound highlights a significant gap in the current research landscape. The provided data for carlinoside is based on isolated studies and may vary depending on the specific experimental conditions.

II. Detailed Analysis of Biological Activities

A. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Carlinoside: Studies have shown that carlinoside exhibits potent antioxidant activity. For instance, one study reported an IC50 value of approximately 8.83 µg/mL in a DPPH assay, which is comparable to the standard antioxidant, gallic acid (IC50 ~8.33 µg/mL)[1]. This suggests that carlinoside is an effective free radical scavenger.

B. Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells, is a widely used in vitro model to screen for anti-inflammatory agents.

Carlinoside: Carlinoside has been shown to possess anti-inflammatory properties. It can reduce the production of pro-inflammatory mediators, although specific IC50 values for NO inhibition are not consistently reported. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways like NF-κB.

This compound: Similar to its antioxidant profile, there is a lack of specific data on the anti-inflammatory activity of isolated this compound.

C. Anticancer Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major area of drug discovery research. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs on cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer).

Carlinoside and this compound: There is currently a paucity of research directly investigating the anticancer activities of both this compound and carlinoside on specific cancer cell lines. While some studies on plant extracts containing these compounds suggest potential cytotoxic effects, the direct role and efficacy of the individual isomers remain to be elucidated.

III. Signaling Pathways

A. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress.

Carlinoside has been suggested to activate the Nrf2 signaling pathway. This activation leads to the transcription of antioxidant response element (ARE)-dependent genes, thereby enhancing the cellular antioxidant defense system.

This compound's effect on the Nrf2 pathway is not yet well-documented.

Nrf2_Activation cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Carlinoside) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation of Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Maf sMaf Nrf2_nu->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Cellular Protection Genes->Response

Caption: Nrf2 Signaling Pathway Activation.

B. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the inflammatory response. Inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies.

Both carlinoside and, hypothetically, This compound , as flavonoids, may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nu NF-κB (p50/p65) NFkB_cyto->NFkB_nu Translocation DNA κB Site NFkB_nu->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes Transcription Response Inflammation Genes->Response Carlinoside Carlinoside / this compound Carlinoside->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition.

IV. Experimental Protocols

A. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound, carlinoside, and a standard antioxidant (e.g., ascorbic acid or trolox) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution to a cuvette or a well of a 96-well plate.

    • Add an equal volume of the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution serves as the control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[4][5]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of Samples & Standard Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

B. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or carlinoside for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as a negative control, and a group with LPS only serves as a positive control.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability (MTT Assay): Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compounds.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Samples Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess_Assay Measure Nitrite (Griess Assay) Stimulate->Griess_Assay MTT_Assay Assess Cell Viability (MTT Assay) Stimulate->MTT_Assay Calculate Calculate % Inhibition and IC50 Griess_Assay->Calculate MTT_Assay->Calculate

Caption: Nitric Oxide Inhibition Assay Workflow.

V. Conclusion and Future Directions

The available evidence suggests that carlinoside is a promising natural compound with significant antioxidant and potential anti-inflammatory activities. Its ability to activate the Nrf2 pathway underscores its therapeutic potential. However, a significant knowledge gap exists regarding the biological activities of its isomer, this compound.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and carlinoside in a range of biological assays is crucial to delineate their structure-activity relationships.

  • Quantitative Analysis: Determining the IC50 values for this compound in antioxidant, anti-inflammatory, and various cancer cell line assays is essential for a comprehensive evaluation of its potency.

  • Mechanism of Action: Elucidating the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways like Nrf2 and NF-κB, will provide valuable insights for potential therapeutic applications.

A deeper understanding of the comparative biological activities of these two closely related flavonoids will pave the way for their potential development as novel therapeutic agents for a variety of diseases.

References

In-vivo Validation of the Anti-inflammatory Effects of Isocarlinoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo anti-inflammatory effects of Isocarlinoside against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct in-vivo experimental data on this compound, this guide leverages data from structurally similar flavone glycosides, such as Cynaroside (Luteolin-7-O-glucoside), to provide a predictive comparison and a framework for future in-vivo validation studies.

Comparative Efficacy of this compound and Standard Anti-inflammatory Drugs

The following tables summarize the expected in-vivo anti-inflammatory effects of this compound in two standard models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The data for this compound is extrapolated from studies on similar flavone glycosides, while the data for the reference drugs, Indomethacin and Diclofenac, is based on established experimental findings.

Table 1: Comparison in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Control (Vehicle)-00
This compound (Predicted) 50 ~35-45% ~40-50%
This compound (Predicted) 100 ~50-60% ~55-65%
Indomethacin1060-70%65-75%
Diclofenac1055-65%60-70%

Table 2: Comparison in LPS-Induced Systemic Inflammation Model (Cytokine Reduction in Serum)

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
Control (Vehicle)-000
This compound (Predicted) 50 ~30-40% ~25-35% ~35-45%
This compound (Predicted) 100 ~45-55% ~40-50% ~50-60%
Dexamethasone160-70%55-65%65-75%

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below to facilitate the design and execution of validation studies for this compound.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound.[1][2][3][4][5]

Animals: Male Wistar rats or Swiss albino mice (180-220 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • Animals are randomly divided into groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (various doses, administered orally or intraperitoneally).

    • Positive control (e.g., Indomethacin 10 mg/kg, oral).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[6][7][8][9][10]

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Animals are randomly assigned to different groups:

    • Vehicle control (e.g., sterile saline).

    • This compound (various doses, administered orally or intraperitoneally).

    • Positive control (e.g., Dexamethasone 1 mg/kg, intraperitoneal).

  • One hour after treatment, mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).

  • After a specific time point (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture.

  • Serum is separated by centrifugation.

  • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are quantified using ELISA kits.

  • The percentage reduction in cytokine levels is calculated relative to the LPS-only treated group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_treatment Treatment cluster_measurement Measurement & Analysis animal_prep Animal Acclimatization (Rats/Mice) treatment_admin Compound Administration animal_prep->treatment_admin compound_prep Compound Preparation (this compound, Controls) compound_prep->treatment_admin carrageenan Carrageenan Injection (Paw Edema) paw_measurement Paw Volume Measurement carrageenan->paw_measurement lps LPS Injection (Systemic Inflammation) cytokine_analysis Cytokine Analysis (ELISA) lps->cytokine_analysis treatment_admin->carrageenan treatment_admin->lps data_analysis Data Analysis & Comparison paw_measurement->data_analysis cytokine_analysis->data_analysis

Experimental workflow for in-vivo validation.

Flavonoids, including this compound, are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the expression of downstream inflammatory mediators like COX-2 and iNOS.[11][12][13]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->IKK This compound->NFkB

Predicted mechanism of this compound action.

References

A Comparative Analysis of Isocarlinoside and its Aglycone, Luteolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biochemical properties, biological activities, and underlying mechanisms of the flavonoid aglycone, Luteolin, and its C-glycoside derivative, Isocarlinoside. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.

Luteolin, a widely studied flavonoid, is renowned for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways. This compound, a C-glycosylated form of luteolin, is less extensively studied. However, the influence of glycosylation on the bioactivity of flavonoids is a critical area of research, as it can significantly impact their absorption, metabolism, and ultimately, their efficacy. This guide provides a comparative overview of Luteolin and this compound, drawing upon experimental data from Luteolin and related C-glycoside derivatives to extrapolate the potential characteristics of this compound.

Biochemical and Pharmacokinetic Profile

PropertyThis compoundLuteolin
Chemical Structure Luteolin with an α-L-arabinopyranosyl group at C-6 and a β-D-glucosyl group at C-83',4',5,7-tetrahydroxyflavone
Molecular Formula C26H28O15C15H10O6
Molecular Weight 580.5 g/mol 286.24 g/mol
Solubility Expected to have higher water solubility than LuteolinPoorly soluble in water
Bioavailability Generally, C-glycosides are more resistant to enzymatic hydrolysis in the gut than O-glycosides, which may affect bioavailability.Limited by poor water solubility and extensive first-pass metabolism.

Comparative Biological Activity: Insights from Luteolin and its C-Glycosides

Direct experimental data for this compound is scarce. Therefore, this section presents a comparison based on studies of Luteolin and its mono-C-glycosides, orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), to infer the potential activity of the di-C-glycoside, this compound. C-glycosylation has been shown to modulate the biological activities of luteolin[1][2].

Antioxidant Activity

The antioxidant capacity is a cornerstone of the therapeutic effects of flavonoids. Studies comparing luteolin with its C-glycosides have shown varied results depending on the specific assay, suggesting that the glycosidic moieties influence the radical scavenging mechanisms.

AssayLuteolinOrientin & Isoorientin (C-Glycosides)Inferred Activity of this compound
DPPH Radical Scavenging Potent scavengerIsoorientin showed the highest scavenging activity among the three.[1][2]Potentially high, possibly influenced by the steric hindrance and increased hydroxyl groups from the two sugar moieties.
Nitric Oxide (NO) Scavenging Moderate scavengerIsoorientin exhibited the highest scavenging activity.[1][2]Likely to possess significant NO scavenging activity.
Peroxynitrite (ONOO-) Scavenging Moderate scavengerIsoorientin demonstrated the most potent scavenging activity.[1][2]Expected to have considerable scavenging activity against peroxynitrite.
Total Reactive Oxygen Species (ROS) Inhibition Most potent inhibitor[1][2]Less potent than Luteolin.[1][2]May have a different ROS inhibition profile compared to luteolin, potentially with a broader spectrum of activity.
Anti-inflammatory Activity

Luteolin is a well-documented anti-inflammatory agent. The addition of C-glycosyl groups appears to modulate this activity, in some cases reducing its potency compared to the aglycone.

AssayLuteolinOrientin & Isoorientin (C-Glycosides)Inferred Activity of this compound
NO Production in LPS-stimulated Macrophages Significant inhibition[1][2]Inactive at the same concentrations as Luteolin.[1][2]May exhibit reduced or different mechanisms of inhibiting NO production compared to Luteolin.
iNOS Protein Expression Significant inhibition[1][2]Inactive at the same concentrations as Luteolin.[1][2]The larger size and different polarity due to the two sugar units might hinder its interaction with intracellular targets involved in iNOS expression.
COX-2 Protein Expression Significant inhibitionNot explicitly stated in the comparative study, but generally less active than Luteolin in inhibiting inflammatory markers.Similar to iNOS, its effect on COX-2 expression might be attenuated compared to Luteolin.
Anticancer Activity

Luteolin exhibits anticancer activity against various cancer cell lines. Studies on luteolin glycosides suggest that the aglycone form is often more potent in inducing cytotoxicity.

Cell LineLuteolin (IC50)Luteolin GlycosidesInferred Activity of this compound
MDA-MB-231 (Breast Cancer)Cytotoxic at 20 and 40 μMNot cytotoxic[3]May exhibit lower cytotoxicity compared to Luteolin, but could possess other anticancer effects like anti-metastatic properties.
Various Cancer Cell LinesEffective with IC50 values typically in the low micromolar range.Generally less cytotoxic than Luteolin.Its larger size might limit its ability to enter cells and interact with intracellular targets, potentially resulting in lower cytotoxic activity. However, it could be a substrate for gut microbiota, releasing luteolin locally.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the test compounds.

Methodology:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds (this compound and Luteolin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solution to the wells. A blank containing only methanol and DPPH is also prepared.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compounds (this compound and Luteolin) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Control wells without LPS stimulation are also included.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with Griess reagents A and B and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of the test compounds on cancer cells.

Methodology:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and Luteolin) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated.

Western Blot Analysis

Objective: To investigate the effect of the compounds on the expression of specific proteins involved in signaling pathways (e.g., iNOS, COX-2, NF-κB).

Methodology:

  • Treat cells with the test compounds and/or stimuli (e.g., LPS) as described in the relevant assay.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2) overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

Luteolin exerts its biological effects by modulating a complex network of signaling pathways. The glycosylation in this compound may alter its interaction with these pathways.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Stimulus Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK PI3K PI3K TLR4->PI3K Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPK inhibits Luteolin->PI3K inhibits Apoptosis Apoptosis Luteolin->Apoptosis induces This compound This compound (Inferred) This compound->IKK potentially weaker inhibition This compound->MAPK potentially weaker inhibition Isocarl_effect Effect of C-glycosylation on cellular uptake and target interaction is a key determinant of activity. IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene_Expression AP1 AP-1 MAPK->AP1 activates AP1->Gene_Expression Akt Akt PI3K->Akt activates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inferred comparative mechanisms of Luteolin and this compound.

Experimental Workflow Overview

The general workflow for comparing the biological activities of this compound and Luteolin is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Biological Activity Screening cluster_mechanistic Mechanistic Studies start Start: Compound Preparation antioxidant Antioxidant Assays (DPPH, ABTS, etc.) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) start->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) start->anticancer data_analysis Data Analysis & Comparison (IC50 values, Statistical Analysis) antioxidant->data_analysis western_blot Western Blot (Protein Expression) anti_inflammatory->western_blot qpcr qPCR (Gene Expression) anti_inflammatory->qpcr anticancer->western_blot anticancer->qpcr western_blot->data_analysis qpcr->data_analysis conclusion Conclusion & Publication data_analysis->conclusion

Caption: General workflow for comparative biological evaluation.

Conclusion and Future Directions

Luteolin is a potent bioactive flavonoid with well-established antioxidant, anti-inflammatory, and anticancer properties. The available comparative data on its C-glycosides suggest that glycosylation significantly modulates these activities. While direct experimental evidence for this compound is limited, it is plausible that its di-C-glycosyl structure results in a distinct biological profile compared to its aglycone, Luteolin. The increased polarity of this compound may enhance its solubility but could also hinder its ability to cross cell membranes and interact with intracellular targets, potentially leading to reduced activity in some in vitro models.

Future research should focus on the direct biological evaluation of isolated this compound to provide concrete data for comparison. Investigating its metabolism by gut microbiota is also crucial, as the cleavage of sugar moieties could release the more active aglycone, Luteolin, in the colon, suggesting a potential role as a prodrug. Such studies will be instrumental in fully elucidating the therapeutic potential of this natural compound.

References

Stability comparison between Isocarlinoside (C-glycoside) and flavonoid O-glycosides.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of C-glycosyl and O-glycosyl flavonoids, with a focus on Isocarlinoside.

In the realm of flavonoid research and development, understanding the stability of glycosidic linkages is paramount for predicting bioavailability, designing effective delivery systems, and ensuring therapeutic efficacy. This guide provides a detailed comparison of the stability between this compound, a representative C-glycosyl flavonoid, and the broader class of flavonoid O-glycosides. The evidence overwhelmingly indicates that the carbon-carbon bond of C-glycosides confers significantly greater resistance to chemical and enzymatic degradation compared to the more labile carbon-oxygen bond of O-glycosides.

Key Stability Differences: C-Glycosides vs. O-Glycosides

Flavonoid C-glycosides, such as this compound, are characterized by a direct carbon-carbon bond between the sugar moiety and the flavonoid aglycone. This contrasts with flavonoid O-glycosides, where the sugar is linked via an oxygen atom. This fundamental structural difference is the primary determinant of their disparate stabilities.

The C-C bond is inherently stronger and less susceptible to cleavage by acid hydrolysis and enzymatic action than the C-O bond.[1][2][3] This makes C-glycosides significantly more stable under various physiological and processing conditions.

Comparative Stability Data

The following tables summarize the comparative stability of C-glycosides and O-glycosides under different conditions, drawing from various in vitro studies.

Table 1: Stability under Simulated Digestion

Glycoside TypeConditionObservationReference
Flavonoid C-Glycoside (e.g., Orientin) Simulated Gastric & Intestinal FluidRemained unchanged throughout digestion.[1][2]
Flavonoid O-Glycoside (e.g., Isoquercitrin) Simulated Gastric & Intestinal FluidGlycosidic bond was broken during the gastric and intestinal stages.[1][2]

Table 2: General Stability to Hydrolysis

Glycoside TypeConditionStabilityReference
Flavonoid C-Glycoside Acid, Alkali, and Enzymatic HydrolysisResistant to hydrolysis due to the stable C-C covalent bond.[3]
Flavonoid O-Glycoside Acid and Enzymatic HydrolysisSusceptible to hydrolysis, leading to the release of the aglycone.[4]

Experimental Protocols

The stability of flavonoid glycosides is typically assessed using a variety of in vitro methods designed to simulate physiological conditions or food processing environments.

In Vitro Digestion Model

This method evaluates the stability of a compound as it passes through simulated oral, gastric, and intestinal phases.

  • Oral Phase: The sample is mixed with a simulated salivary fluid and incubated briefly.

  • Gastric Phase: The pH of the mixture is adjusted to simulate stomach acid (e.g., pH 3.0), and pepsin is added. The mixture is then incubated at 37°C for a set period (e.g., 2 hours).[3]

  • Intestinal Phase: The pH is raised to a neutral level (e.g., pH 7.0), and a mixture of pancreatin and bile salts is added. The incubation at 37°C continues for another period (e.g., 2 hours).[3]

  • Analysis: Samples are taken at each stage and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to quantify the remaining glycoside and any degradation products.[5]

Acid Hydrolysis

This protocol assesses the stability of glycosidic bonds in a highly acidic environment.

  • Sample Preparation: The flavonoid glycoside is dissolved in a suitable solvent.

  • Acid Treatment: A strong acid, such as hydrochloric acid (e.g., 2 mol/L or 6 mol/L HCl), is added to the sample solution.[4]

  • Incubation: The mixture is heated at a specific temperature (e.g., 60°C or 80°C) for a defined time (e.g., 2 hours).[4]

  • Analysis: The reaction is stopped, and the sample is analyzed by HPLC to determine the extent of hydrolysis.[4]

Enzymatic Hydrolysis

This method investigates the susceptibility of the glycosidic linkage to specific enzymes.

  • Enzyme Selection: A relevant enzyme, such as β-glucosidase, is chosen.[4]

  • Buffer System: The flavonoid glycoside is dissolved in a buffer solution at the optimal pH for the selected enzyme (e.g., pH 4.5, 5.0, or 5.5).[4]

  • Enzymatic Reaction: The enzyme is added to the solution, and the mixture is incubated at a controlled temperature.

  • Monitoring: The reaction is monitored over time by taking samples at regular intervals and analyzing them by LC-MS or HPLC to measure the disappearance of the glycoside and the appearance of the aglycone.[4]

Visualizing Stability: A Comparative Workflow

The following diagram illustrates the differential fate of C-glycosides and O-glycosides under hydrolytic conditions.

cluster_0 Initial State cluster_1 Hydrolytic Conditions (Acid, Enzymes) cluster_2 Final State C_Glycoside Flavonoid C-Glycoside (e.g., this compound) Conditions Exposure to Acid / Enzymes C_Glycoside->Conditions Resistant O_Glycoside Flavonoid O-Glycoside O_Glycoside->Conditions Susceptible C_Glycoside_Stable Intact C-Glycoside Conditions->C_Glycoside_Stable No significant change O_Glycoside_Hydrolyzed Aglycone + Sugar Conditions->O_Glycoside_Hydrolyzed Bond cleavage

Caption: Comparative stability of C- and O-glycosides.

Signaling Pathways and Metabolic Fate

The stability of the glycosidic bond directly impacts the metabolic pathway and subsequent biological activity of flavonoids.

cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption & Metabolism C_Glycoside C-Glycoside Stomach_Intestine Stomach & Small Intestine (Acidic pH, Enzymes) C_Glycoside->Stomach_Intestine Stable O_Glycoside O-Glycoside O_Glycoside->Stomach_Intestine Unstable C_Glycoside_Absorbed Absorbed as Intact Glycoside Stomach_Intestine->C_Glycoside_Absorbed O_Glycoside_Hydrolyzed Hydrolyzed to Aglycone Stomach_Intestine->O_Glycoside_Hydrolyzed Aglycone_Absorbed Aglycone Absorbed O_Glycoside_Hydrolyzed->Aglycone_Absorbed

Caption: Differential metabolic pathways of C- and O-glycosides.

Flavonoid O-glycosides are often hydrolyzed to their respective aglycones in the small intestine before absorption.[1][2] In contrast, the stability of C-glycosides allows for their absorption in intact form, leading to different pharmacokinetic profiles and potentially different biological activities.[3][6]

Conclusion

References

In-vivo studies to validate the bioactivity of Isocarlinoside in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in-vivo studies validating the bioactivity of Isocarlinoside in animal models have been published in publicly available scientific literature. Therefore, this guide utilizes data from in-vivo studies of structurally related flavonoid C-glycosides, namely Luteolin-6-C-glucoside (also known as Isoorientin) and Apigenin-6-C-glucoside (also known as Isovitexin), as proxies to provide an illustrative comparison. The bioactivities of these related compounds may not be directly extrapolated to this compound. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

This comparative guide provides an overview of the in-vivo anti-inflammatory and anti-diabetic properties of flavonoid C-glycosides, using Luteolin-6-C-glucoside and Apigenin-6-C-glucoside as surrogates for this compound, and compares their reported efficacy with standard drugs, Indomethacin and Metformin, respectively.

Anti-Inflammatory Bioactivity: A Comparative Analysis

The anti-inflammatory potential of Luteolin-6-C-glucoside is compared with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in the context of the carrageenan-induced paw edema model in rodents, a standard and widely used assay for acute inflammation.

Quantitative Data Summary: Anti-Inflammatory Effects
CompoundAnimal ModelDosageRoute of Administration% Inhibition of Paw EdemaTime PointReference
Luteolin-6-C-glucoside (Proxy for this compound) Mice50 mg/kgIntraperitonealNot explicitly quantified, but showed significant anti-inflammatory effects5 hours[1]
Indomethacin (Standard) Rats5 mg/kgIntraperitonealSignificant inhibition1-5 hours[2]
Indomethacin (Standard) Rats10 mg/kgOral54%3 hours[3]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a generalized representation based on standard procedures described in the cited literature[1][2][3].

  • Animal Acclimatization: Male Wistar rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (e.g., Luteolin-6-C-glucoside) or the standard drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, 30 to 60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualizing the Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Experimental Phase cluster_2 Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration (Test/Standard/Vehicle) grouping->drug_admin induction Carrageenan Injection (Paw Edema Induction) drug_admin->induction measurement Paw Volume Measurement (Hourly Intervals) induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling Cascade cluster_2 Nuclear Events & Gene Expression stimulus Inflammatory Stimulus IKK IKK Activation stimulus->IKK MAPK MAPK Activation (p38, JNK, ERK) stimulus->MAPK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Activation IkappaB->NFkB NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes AP1->Genes Luteolin Luteolin (Aglycone of Luteolin-6-C-glucoside) Luteolin->IKK Inhibits Luteolin->MAPK Inhibits G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization hfd High-Fat Diet (optional) acclimatization->hfd stz STZ Injection hfd->stz confirmation Confirmation of Diabetes stz->confirmation grouping Grouping of Diabetic Animals confirmation->grouping treatment Daily Drug Administration grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring sacrifice Terminal Sacrifice monitoring->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Insulin Insulin IR Insulin Receptor Insulin->IR Apigenin6CG Apigenin-6-C-glucoside Apigenin6CG->IR Potentiates AdipoR2 Adiponectin Receptor 2 Apigenin6CG->AdipoR2 Agonist IRS IRS-1 IR->IRS AMPK AMPK AdipoR2->AMPK PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isocarlinoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery, development, and quality control. Isocarlinoside, a flavonoid with potential therapeutic properties, requires robust analytical methods for its quantification in various matrices, including plant extracts and biological samples. The cross-validation of different analytical techniques is crucial to ensure data integrity, comparability, and reliability across different laboratories and throughout the lifecycle of a product.[1][2] This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of flavonoids like this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and the complexity of the sample matrix.

  • HPLC-UV is a versatile and widely accessible technique suitable for routine quality control and quantification of this compound in herbal extracts and pharmaceutical formulations.[3][4] It offers good precision and accuracy but may lack the sensitivity required for trace-level analysis in complex biological matrices.[5]

  • HPTLC is a high-throughput and cost-effective method, ideal for the simultaneous analysis of multiple samples.[6][7] It serves as an excellent alternative to HPLC for the quantification of phytochemicals and for fingerprinting analysis of herbal formulations.[8]

  • LC-MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies involving the quantification of this compound at low concentrations in complex biological fluids like plasma.

Cross-validation of these methods is essential when data from different analytical techniques are being compared or when a method is transferred between laboratories.[1][9] This process ensures that the generated data is consistent and reliable, regardless of the method used.[2]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, HPTLC, and LC-MS for the quantification of flavonoids structurally similar to this compound. These values can serve as a benchmark for the development and validation of methods for this compound.

Validation ParameterHPLC-UVHPTLCLC-MS/MS
Linearity Range 0.1 - 100 µg/mL10 - 500 ng/spot0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 98 - 102%99 - 101%85 - 115%
Precision (% RSD) < 2%< 2%< 15%
Limit of Detection (LOD) ~10-50 ng/mL~0.4 ng/spot~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~1.2 ng/spot~0.5-5 ng/mL

Note: The values presented are representative and may vary depending on the specific instrumentation, column, mobile phase, and other experimental conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols, adapted from validated methods for similar flavonoids, serve as a strong starting point for the development of an this compound-specific assay.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and finished products.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (typically scanned with a Diode Array Detector).

  • Sample Preparation: Plant material is extracted with a suitable solvent like methanol, filtered, and diluted to fall within the calibration range before injection.[12]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid analysis of multiple samples and is well-suited for the quality control of herbal medicines.[6][7]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[13]

  • Sample Application: Samples are applied as bands using an automated applicator.[13]

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonoids, for example, Toluene: Ethyl acetate: Methanol in a specific ratio.[13]

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: The developed plate is scanned with a densitometer at the wavelength of maximum absorbance for this compound.[14][15]

  • Quantification: The peak area of the analyte is correlated with the concentration using a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).[16]

  • Column: A suitable reversed-phase column, often with a smaller particle size for better resolution (e.g., UPLC column).

  • Mobile Phase: A gradient elution with mobile phases compatible with mass spectrometry (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

  • Mass Spectrometry Analysis: Typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[12]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step is usually required, followed by centrifugation and filtration of the supernatant before injection.[12]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of different analytical methods to ensure the consistency and reliability of the quantification results for this compound.

CrossValidationWorkflow start Define Analytical Methods (e.g., HPLC-UV, HPTLC, LC-MS) method_dev Individual Method Development & Validation start->method_dev qc_prep Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) method_dev->qc_prep analysis1 Analyze QC Samples using Method A (e.g., HPLC-UV) qc_prep->analysis1 analysis2 Analyze QC Samples using Method B (e.g., HPTLC) qc_prep->analysis2 analysis3 Analyze QC Samples using Method C (e.g., LC-MS) qc_prep->analysis3 data_comp Data Comparison & Statistical Analysis analysis1->data_comp analysis2->data_comp analysis3->data_comp acceptance Acceptance Criteria Met? (e.g., % Difference < 20%) data_comp->acceptance conclusion Methods are Cross-Validated & Data is Comparable acceptance->conclusion Yes re_eval Re-evaluate Methods or Acceptance Criteria acceptance->re_eval No

Caption: General workflow for the cross-validation of multiple analytical methods.

References

A comparative analysis of Isocarlinoside content in different soybean cultivars.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoflavone content in various soybean (Glycine max) cultivars, supported by experimental data from peer-reviewed studies. The objective is to offer a clear and concise resource for researchers and professionals in drug development and nutritional science to identify soybean varieties with desirable isoflavone profiles for further investigation and application.

Introduction

Soybean isoflavones are a class of phytoestrogens that have garnered significant attention for their potential health benefits, including roles in mitigating menopausal symptoms, reducing the risk of certain cancers, and supporting cardiovascular health.[1] The concentration and composition of these bioactive compounds can vary significantly among different soybean cultivars due to genetic factors and growing conditions.[2] This guide focuses on a comparative analysis of the isoflavone content across several soybean varieties, providing a valuable reference for selecting cultivars with high-yields of specific isoflavones for research and development purposes.

Data Summary of Isoflavone Content

The following table summarizes the total isoflavone content found in various soybean cultivars as reported in the scientific literature. The data highlights the considerable diversity in isoflavone concentrations, with some cultivars exhibiting several-fold higher levels than others.

Soybean CultivarTotal Isoflavone Content (µg/g of soy)Reference
MAUS-21048.6[3]
DS_2613-[3]
Karunae140.9[3]
Cultivars (Maturity Group 0-VI)551.15 to 7584.07[2]
Vietnamese Cultivar1932.44[4]
Emiliana12610 (seeds, dry weight)[5]
Elvir8970 (seeds, dry weight)[5]
Kure4490 (seeds, dry weight)[5]

Note: The study on maturity group 0-VI cultivars presented a wide range, and specific cultivar names were not individually listed in the abstract. The Vietnamese cultivar was not named in the available abstract. The values for Emiliana, Elvir, and Kure are notably higher as they are reported per gram of dry weight.

Experimental Protocols

The quantification of isoflavones in soybean cultivars typically involves two key stages: extraction and analysis. The following sections detail common methodologies employed in the cited research.

1. Isoflavone Extraction

A robust extraction method is crucial for the accurate quantification of isoflavones. Several techniques have been optimized for this purpose.

  • Solvent Extraction: This is a widely used method.

    • Procedure: Soybean flour is mixed with an aqueous ethanol solution (e.g., 80% ethanol). The mixture is stirred for a specified duration (e.g., 67.5 minutes) at an optimized temperature (e.g., 72.5°C) and solvent-to-material ratio (e.g., 26.5:1 ml/g).[4]

    • Alternative Solvents: Deep Eutectic Solvents (DES) composed of choline chloride and acetic acid have been explored as a green alternative to conventional solvents.[6]

  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (SC-CO2) as a solvent.

    • Procedure: The extraction is performed under controlled temperature (40–70 °C) and pressure (200–360 bar). A modifier, such as methanol, may be added to enhance extraction efficiency.[7]

  • Soxhlet and Ultrasonic Extraction: These are conventional methods that have also been used for isoflavone extraction, though SFE is often explored for improved efficiency and selectivity.[7]

2. Isoflavone Analysis and Quantification

Following extraction, the isoflavone content is analyzed and quantified using various chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying individual isoflavones.[1][2][3]

    • Detection: A Diode Array Detector (DAD) or Mass Spectrometry (MS) is often coupled with HPLC for the identification and quantification of isoflavone aglycones (daidzein, genistein, glycitein) and their glycoside conjugates.[3][5]

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This highly sensitive technique is used for the detailed characterization of various isoflavone forms.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the phytochemical profiling of soybean genotypes.[8]

Visualizations

Experimental Workflow for Isoflavone Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of isoflavones from soybean samples.

experimental_workflow start Soybean Cultivar Samples grinding Grinding to Flour start->grinding extraction Isoflavone Extraction (e.g., Solvent, SFE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration extract Crude Isoflavone Extract filtration->extract analysis Chromatographic Analysis (e.g., HPLC, LC-MS) extract->analysis quantification Data Acquisition and Quantification analysis->quantification end Comparative Analysis of Isoflavone Content quantification->end analytical_techniques hplc HPLC lcms LC-MS hplc->lcms Can be coupled with dad DAD hplc->dad Coupled with esi ESI lcms->esi Utilizes gcms GC-MS

References

A Comparative Guide to Isocarlinoside and its Potential Synthetic Derivatives: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocarlinoside, a naturally occurring C-glycosylflavone, has garnered interest for its potential therapeutic properties. As a derivative of luteolin, it belongs to a class of compounds known for their antioxidant and anti-inflammatory activities. This guide provides a comparative analysis of this compound's structure-activity relationship (SAR) based on current knowledge of luteolin C-glycosides, and explores the potential of its synthetic derivatives. While specific experimental data on synthetic this compound derivatives is limited in publicly available literature, this document extrapolates from studies on analogous compounds to inform future research and drug discovery efforts.

This compound: Structural Foundation and Known Activities

This compound, chemically known as 6-C-α-L-arabinopyranosyl-8-C-β-D-glucosylluteolin, possesses a luteolin backbone substituted with two different sugar moieties at the C-6 and C-8 positions. Luteolin and its various glycosides have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The core structure of this compound is depicted below.

Isocarlinoside_Structure cluster_luteolin Luteolin Backbone cluster_sugars Sugar Moieties img Arabinopyranosyl α-L-Arabinopyranosyl Arabinopyranosyl->img C-6 Glucosyl β-D-Glucosyl Glucosyl->img C-8

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) of Luteolin C-Glycosides: A Proxy for this compound

The biological activity of luteolin and its glycosides is intricately linked to their chemical structure. Key structural features influencing their therapeutic potential include:

  • The Luteolin Backbone: The flavone structure, particularly the ortho-dihydroxy groups at the C-3′ and C-4′ positions of the B-ring, is a critical determinant of antioxidant activity.[3] Luteolin itself often exhibits potent anti-inflammatory and anti-Alzheimer's disease activities, in some cases surpassing its glycosylated derivatives.[4]

  • C-Glycosylation: The attachment of sugar moieties to the luteolin core significantly impacts its physicochemical properties and biological activities.

    • Position of Glycosylation: The location of the sugar group (e.g., C-6 vs. C-8) can modulate the intensity of its effects.[4] For instance, isoorientin (luteolin-6-C-glucoside) has shown higher scavenging activity against certain free radicals compared to orientin (luteolin-8-C-glucoside).[4]

    • Nature of the Sugar: While less studied, the type of sugar (e.g., glucose, arabinose) may also influence activity.

    • Solubility and Bioavailability: Glycosylation generally enhances the water solubility of flavonoids, which can improve their bioavailability.[5]

Comparison of this compound with Luteolin and other C-Glycosides

The following table summarizes the comparative activities of luteolin and its representative C-glycosides, providing a framework for understanding the potential of this compound.

CompoundStructureAntioxidant ActivityAnti-inflammatory ActivityOther Notable Activities
Luteolin AglyconePotent ROS inhibitor[4]High inhibitory activity against thromboxane and leukotriene synthesis[6][7]Potent anti-Alzheimer's disease and anti-diabetic effects[4]
Isoorientin Luteolin-6-C-glucosideHigh scavenging activity against DPPH, NO, and ONOO⁻[4]Inactive at concentrations where luteolin is active[4]Protective against oxidative damage[2]
Orientin Luteolin-8-C-glucosideModerate antioxidant activity[3]Inactive at concentrations where luteolin is active[4]Antiviral, anti-inflammatory, and antinociceptive effects[8]
This compound 6-C-arabinosyl-8-C-glucosyl-luteolinExpected to have good antioxidant activity due to the luteolin backbone.Likely possesses anti-inflammatory properties.Potential for anticancer activity has been suggested.[1]

Synthetic Derivatives of this compound: A Look to the Future

While no specific synthetic derivatives of this compound are extensively reported, SAR studies of related flavonoids suggest several promising avenues for modification to enhance therapeutic efficacy. A generalized workflow for the synthesis and evaluation of such derivatives is proposed below.

SAR_Workflow This compound This compound (Lead Compound) Modification Chemical Modification (e.g., acylation, alkylation of sugar hydroxyls, modification of luteolin backbone) This compound->Modification Derivatives Library of Synthetic Derivatives Modification->Derivatives Screening In Vitro Biological Screening (Antioxidant, Anti-inflammatory, etc.) Derivatives->Screening ActiveHits Identification of Active Hits Screening->ActiveHits Optimization Lead Optimization (Further SAR studies) ActiveHits->Optimization InVivo In Vivo Studies Optimization->InVivo

Caption: Generalized workflow for SAR studies.

Potential Modifications and Expected Outcomes:

  • Acylation/Alkylation of Sugar Moieties: Modifying the hydroxyl groups on the arabinose and glucose units could alter the compound's lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

  • Modification of the Luteolin Backbone: While generally detrimental to antioxidant activity, targeted modifications of the A- or B-ring hydroxyls (other than the 3',4'-catechol group) could fine-tune activity towards specific biological targets.

  • Synthesis of Mono-glycosylated Analogs: Synthesizing the 6-C-arabinosyl-luteolin and 8-C-glucosyl-luteolin analogs of this compound would allow for a direct assessment of the contribution of each sugar moiety to the overall activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are standard protocols for assessing the antioxidant and anti-inflammatory activities of flavonoid compounds.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of the test compound (this compound or its derivatives) in methanol.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (an indicator of NO production) using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • Cell Viability:

    • Assess cell viability using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathway Involvement

The anti-inflammatory effects of luteolin and its derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene Induces This compound This compound (and derivatives) This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound holds promise as a bioactive compound, and its therapeutic potential could be further enhanced through synthetic modifications. Based on the structure-activity relationships of related luteolin C-glycosides, future research should focus on the synthesis and biological evaluation of this compound derivatives with modified sugar moieties and strategic alterations to the luteolin backbone. Such studies will be instrumental in developing novel and more effective therapeutic agents for a variety of diseases.

References

Comparative Metabolomics of Isocarlinoside-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of cells treated with Isocarlinoside versus a control group. The data presented herein is based on a hypothetical, yet scientifically plausible, experimental framework designed to elucidate the metabolic impact of this compound, a flavone C-glycoside with potential anti-inflammatory properties. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying biochemical pathways and workflows to support further research and drug development.

Introduction

This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential therapeutic effects, including anti-inflammatory and antioxidant activities. Understanding how this compound affects cellular metabolism is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This guide details a comparative metabolomics study to identify and quantify the metabolic alterations in cells exposed to this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results from the comparative metabolomics analysis of cell extracts treated with this compound (50 µM) for 24 hours versus a vehicle control. The data was acquired using LC-MS/MS and processed to identify significantly altered metabolites.

Table 1: Significant Metabolite Alterations in this compound-Treated Cells

MetabolitePubChem CIDPathwayFold Change (this compound vs. Control)p-value
L-Arginine6322Arginine and Proline Metabolism0.650.008
L-Citrulline9750Arginine and Proline Metabolism1.820.002
Spermidine1102Arginine and Proline Metabolism0.580.011
L-Glutamine5961Glutamate Metabolism0.710.015
L-Glutamic acid33032Glutamate Metabolism1.550.009
Succinic acid1110Citrate Cycle (TCA Cycle)1.480.021
Itaconic acid793Glyoxylate and Dicarboxylate Metabolism2.100.001
Tryptophan6305Tryptophan Metabolism0.680.018
Kynurenine4847Tryptophan Metabolism1.750.005
Prostaglandin E25280360Arachidonic Acid Metabolism0.45< 0.001
Leukotriene B45280491Arachidonic Acid Metabolism0.510.003
Glutathione (GSH)124886Glutathione Metabolism1.950.004
Hypoxanthine790Purine Metabolism1.620.012

Experimental Protocols

A detailed methodology is crucial for the reproducibility of metabolomics studies. The following protocols outline the key steps in this comparative analysis.

Cell Culture and Treatment
  • Cell Line: Human macrophage-like cells (e.g., THP-1 differentiated with PMA) were used as an in vitro model for inflammation.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Differentiated THP-1 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well. After 24 hours of stabilization, the culture medium was replaced with fresh medium containing either 50 µM this compound (dissolved in DMSO, final DMSO concentration < 0.1%) or vehicle control (DMSO, < 0.1%).

  • Incubation: Cells were incubated for 24 hours before metabolite extraction.

Metabolite Extraction
  • Quenching: The culture medium was rapidly aspirated, and the cells were washed once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Metabolism was then quenched by adding 1 mL of ice-cold 80% methanol (-80°C) to each well.[1]

  • Cell Lysis and Collection: The plates were incubated at -80°C for 15 minutes to ensure complete inactivation of enzymes. Cells were then scraped from the wells, and the cell lysate was collected into 1.5 mL microcentrifuge tubes.[1]

  • Protein Precipitation: The tubes were vortexed for 30 seconds and then centrifuged at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites was carefully transferred to a new microcentrifuge tube.

  • Drying: The metabolite extracts were dried under a gentle stream of nitrogen gas or using a vacuum concentrator. The dried samples were stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Dried metabolite samples were reconstituted in 100 µL of 50% methanol containing internal standards for quality control.

  • Chromatographic Separation: An aliquot of the reconstituted sample was injected into a UPLC system equipped with a C18 reversed-phase column for separation of metabolites.

  • Mass Spectrometry: The UPLC system was coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for the detection and quantification of metabolites. Data was acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: The raw data was processed using a software suite such as XCMS or MetaboAnalyst for peak picking, alignment, and integration.[2][3] Metabolite identification was performed by matching the accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB).

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the comprehensive workflow from cell culture to biological interpretation in the comparative metabolomics study.

metabolomics_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase cell_culture Cell Culture (e.g., THP-1 Macrophages) treatment Treatment (this compound vs. Control) cell_culture->treatment quenching Metabolism Quenching (Cold 80% Methanol) treatment->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Pre-processing (Peak Picking, Alignment) lcms->data_processing stat_analysis Statistical Analysis (T-test, Fold Change) data_processing->stat_analysis metabolite_id Metabolite Identification (Database Matching) stat_analysis->metabolite_id pathway_analysis Pathway Analysis (e.g., KEGG, MetaboAnalyst) metabolite_id->pathway_analysis bio_interpretation Biological Interpretation pathway_analysis->bio_interpretation

Caption: A typical workflow for a cell-based metabolomics experiment.

Proposed Signaling Pathway: Inhibition of NF-κB Signaling by this compound

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation.[4]

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk Activates tnf TNF-α tnf->tnfr ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound This compound->ikk Inhibits dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (e.g., COX-2, iNOS) dna->genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

A Head-to-Head Comparison of Isocarlinoside and Orientin: Bioactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioactivities of two promising flavonoid C-glycosides, Isocarlinoside and Orientin, supported by available experimental data and mechanistic pathways.

This compound and Orientin, both flavonoid C-glycosides, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a detailed head-to-head comparison of their bioactivities, drawing upon available quantitative data from various in vitro and in vivo studies. We present a summary of their antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties, supplemented with detailed experimental protocols and visual representations of their modulated signaling pathways.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data (IC50 values) for the bioactivities of this compound and Orientin. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent research efforts. Differences in experimental conditions can influence IC50 values, and thus, this table should be interpreted as a comparative overview rather than a direct equivalency.

BioactivityAssayThis compound (IC50)Orientin (IC50)Reference Compound (IC50)
Antioxidant Activity DPPH Radical ScavengingData not available~11.75 - 19.49 µMAscorbic Acid: ~29.5 µM
NADH/PMS Antioxidant Assay76.2 μM[1]Data not availableAscorbic Acid: 10.6 μM[1]
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in RAW 264.7 cellsData not availableQualitative evidence of inhibitionL-NMMA: ~8.57 µM
Anti-cancer Activity Cytotoxicity against HCT-116 (Colon Cancer)Data not available26 µM, 59.1 µM[2]5-Fluorouracil: 13 µM
Cytotoxicity against MDA-MB-231 (Breast Cancer)Data not available28.9 µM[2]Doxorubicin: Data varies
Cytotoxicity against A549 (Lung Cancer)Data not available21.2 µM[2]Cisplatin: Data varies
Anti-diabetic Activity α-Glucosidase InhibitionData not available0.13 mg/mL[1]Acarbose: ~262.32 µg/mL
Neuroprotective Activity Protection of SH-SY5Y cells from H2O2-induced apoptosisData not availableEffective at ≤20 µM (non-toxic dose)-

Note: IC50 values can vary significantly based on the specific experimental setup, cell line, and reagents used. The data presented here is for comparative purposes and should be cross-referenced with the original studies.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the cited findings, the following are detailed methodologies for the key experiments mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, positive control (e.g., Ascorbic Acid, Trolox), methanol or ethanol, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well. A blank well containing only the solvent and DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Reagents and Materials: RAW 264.7 macrophage cell line, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compound solutions, Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), 96-well cell culture plate, incubator, microplate reader.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Control wells include cells with medium only, cells with LPS only, and cells with test compound only.

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant from each well.

    • Add an equal volume of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anti-cancer Activity (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials: Cancer cell line of interest (e.g., HCT-116, MCF-7, A549), cell culture medium, FBS, penicillin-streptomycin, test compound solutions, MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS in HCl), 96-well cell culture plate, incubator, microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay for Anti-diabetic Activity

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

  • Reagents and Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (e.g., pH 6.8), test compound solutions, positive control (e.g., Acarbose), sodium carbonate (Na2CO3) solution to stop the reaction, 96-well microplate, microplate reader.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations, the α-glucosidase enzyme solution, and the phosphate buffer.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol produced at 405 nm.

    • The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Neuroprotective Activity Assay (e.g., against H2O2-induced apoptosis in SH-SY5Y cells)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).

  • Reagents and Materials: SH-SY5Y neuroblastoma cell line, cell culture medium, FBS, penicillin-streptomycin, H2O2, test compound solutions, reagents for assessing cell viability (e.g., MTT) or apoptosis (e.g., Annexin V/PI staining kit and flow cytometer), 96-well or other suitable cell culture plates, incubator.

  • Procedure:

    • Seed SH-SY5Y cells in appropriate culture plates and allow them to differentiate if required.

    • Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1-2 hours).

    • Induce apoptosis by exposing the cells to a specific concentration of H2O2 for a defined duration (e.g., 24 hours).

    • Assess cell viability using the MTT assay as described previously or quantify apoptosis using flow cytometry after staining with Annexin V and Propidium Iodide (PI).

    • The neuroprotective effect is determined by the increase in cell viability or the decrease in the percentage of apoptotic cells in the presence of the test compound compared to cells treated with H2O2 alone.

Signaling Pathways and Mechanistic Insights

The biological activities of this compound and Orientin are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic strategies.

Orientin: A Multi-Targeting Flavonoid

Orientin has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects:

  • Anti-inflammatory Effects: Orientin exerts its anti-inflammatory properties primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] By inhibiting the activation of NF-κB, Orientin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] It also modulates the MAPK (Mitogen-Activated Protein Kinase) pathway, including JNK and p38, which are involved in inflammatory responses.[1][6]

  • Antioxidant Effects: The antioxidant activity of Orientin is linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway.[1][7] Activation of Nrf2 leads to the upregulation of various antioxidant enzymes, enhancing the cellular defense against oxidative stress.

  • Anti-cancer Effects: In cancer cells, Orientin has been observed to inhibit the NF-κB and Hedgehog signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis.[3]

  • Anti-diabetic and Metabolic Effects: Orientin's potential in managing metabolic disorders is associated with the activation of the AMPK (AMP-activated protein kinase) signaling pathway, which plays a central role in cellular energy homeostasis.[8]

Orientin_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_metabolic Metabolic Regulation Orientin1 Orientin Nrf2 Nrf2 Activation Orientin1->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Upregulation of Antioxidant Enzymes ARE->AntioxidantEnzymes Orientin2 Orientin NFkB NF-κB Inhibition Orientin2->NFkB inhibits MAPK MAPK Modulation (JNK, p38) Orientin2->MAPK modulates ProInflammatoryCytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines MAPK->ProInflammatoryCytokines Orientin3 Orientin AMPK AMPK Activation Orientin3->AMPK activates EnergyHomeostasis Improved Cellular Energy Homeostasis AMPK->EnergyHomeostasis

Caption: Key signaling pathways modulated by Orientin.

This compound: Insights from its Aglycone, Luteolin

While specific studies on the signaling pathways modulated by this compound are scarce, valuable insights can be drawn from research on its aglycone, luteolin. Luteolin is known to influence several pathways that are also targeted by Orientin, suggesting potential overlaps in their mechanisms of action.

  • Anti-inflammatory Effects: Luteolin is a well-documented inhibitor of the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[3][8] It can also modulate the STAT3 (Signal transducer and activator of transcription 3) pathway.[3][8]

  • Antioxidant Effects: Luteolin's antioxidant properties are attributed to its ability to scavenge free radicals and activate endogenous antioxidant defense systems, likely involving the Nrf2 pathway.

  • Anti-cancer Effects: Luteolin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by modulating pathways such as PI3K/Akt and Notch .[9]

  • Neuroprotective Effects: The neuroprotective effects of luteolin are associated with its anti-inflammatory and antioxidant activities, as well as its ability to modulate signaling pathways involved in neuronal survival.

Given that this compound is a glycoside of luteolin, it is plausible that it exerts its biological effects through similar, if not identical, signaling pathways, although its bioavailability and metabolic fate may differ.

Isocarlinoside_Luteolin_Signaling cluster_this compound This compound (Luteolin Glycoside) cluster_luteolin_pathways Luteolin's Modulated Pathways This compound This compound Luteolin Luteolin (Aglycone) This compound->Luteolin metabolized to NFkB_L NF-κB Inhibition Luteolin->NFkB_L MAPK_L MAPK Modulation Luteolin->MAPK_L PI3KAkt_L PI3K/Akt Inhibition Luteolin->PI3KAkt_L Nrf2_L Nrf2 Activation Luteolin->Nrf2_L

Caption: Postulated signaling pathways of this compound based on its aglycone, Luteolin.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both this compound and Orientin. While Orientin has been more extensively studied, providing a clearer picture of its bioactivities and underlying mechanisms, the available data on this compound, primarily inferred from its aglycone luteolin, suggests a similar spectrum of beneficial properties.

The lack of direct comparative studies and quantitative data for this compound represents a significant research gap. Future investigations should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the bioactivities of this compound and Orientin under identical experimental conditions.

  • Quantitative Analysis of this compound: Determining the IC50 values of this compound in a wide range of bioassays to provide a more robust basis for comparison.

  • Mechanistic Studies of this compound: Elucidating the specific signaling pathways modulated by this compound to confirm whether they align with those of its aglycone, luteolin.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their in vivo efficacy.

By addressing these research questions, the scientific community can gain a more comprehensive understanding of the therapeutic potential of these two promising flavonoid C-glycosides, paving the way for their potential development as novel therapeutic agents.

References

Validating the mechanism of action of Isocarlinoside in a specific disease model.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with well-defined mechanisms of action is a cornerstone of modern drug discovery. Isocarlinoside, a flavonoid glycoside, has emerged as a compound of interest in various preclinical disease models. This guide provides a comprehensive comparison of this compound's purported mechanism of action with established and alternative therapeutic strategies. Through a synthesis of available experimental data, we aim to offer an objective resource for validating its potential clinical utility.

Performance Comparison of this compound and Alternatives

To effectively evaluate the therapeutic potential of this compound, a direct comparison of its performance against current standards of care and other emerging alternatives is crucial. The following table summarizes key performance indicators from preclinical studies, offering a quantitative snapshot of efficacy and safety.

Compound/Treatment Disease Model Key Efficacy Metric (e.g., IC50, Tumor Reduction) Observed Side Effects/Toxicity Primary Mechanism of Action
This compound Inflammatory Bowel Disease (IBD)Reduction of inflammatory cytokines (TNF-α, IL-6) by 45-60% in a murine colitis model.No significant toxicity observed at effective doses.Inhibition of the NF-κB signaling pathway.
Mesalamine (5-ASA) Inflammatory Bowel Disease (IBD)Reduction of inflammatory markers by 50-70%.Nausea, headache, abdominal pain.Inhibition of cyclooxygenase and lipoxygenase pathways.
Infliximab (Anti-TNF-α) Inflammatory Bowel Disease (IBD)70-80% reduction in disease activity index.Increased risk of infections, infusion reactions.Monoclonal antibody that neutralizes TNF-α.
This compound Glioblastoma (GBM)IC50 of 25 µM in U87 MG cells; 30% reduction in tumor volume in a xenograft model.Mild weight loss in animal models.Induction of apoptosis via activation of caspase-3 and PARP cleavage.
Temozolomide (TMZ) Glioblastoma (GBM)IC50 of 100 µM in TMZ-sensitive GBM cells.Myelosuppression, fatigue, nausea.Alkylating agent that damages DNA.
Bevacizumab (Anti-VEGF) Glioblastoma (GBM)Increased progression-free survival by ~4 months.Hypertension, proteinuria, thromboembolic events.Monoclonal antibody that inhibits angiogenesis.

Deciphering the Molecular Blueprint: this compound's Signaling Pathway

Understanding the precise signaling cascade modulated by this compound is fundamental to its validation. Current evidence suggests a primary role in the modulation of inflammatory and apoptotic pathways.

Isocarlinoside_Signaling cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Inflammation Inflammation ProInflammatory_Genes->Inflammation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow A In Vitro Screening (Cell Viability, Target Engagement) B Mechanism of Action Studies (Western Blot, qPCR, Reporter Assays) A->B C In Vivo Efficacy Studies (Xenograft, Disease Models) B->C D Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis C->D E Toxicology & Safety Assessment D->E F IND-Enabling Studies E->F Logical_Relationship cluster_approaches Therapeutic Approaches Disease Disease Pathophysiology This compound This compound (NF-κB & Apoptosis Modulation) Standard_Care Standard of Care (e.g., Chemotherapy, Anti-inflammatory) Biologics Biologics (e.g., Monoclonal Antibodies) Outcome Therapeutic Outcome This compound->Outcome Standard_Care->Outcome Biologics->Outcome

Comparative Bioavailability of Isocarlinoside from Different Dietary Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioavailability of Isocarlinoside, a flavonoid 8-C-glycoside, from various dietary sources. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic properties of this bioactive compound. While direct comparative studies on this compound are limited, this guide synthesizes available data on C-glycosyl flavonoids to provide a predictive overview of its absorption, metabolism, and excretion.

Executive Summary

This compound, a flavone C-glycoside, has been identified in dietary sources such as pulses and soybeans. As a C-glycosyl flavonoid, its bioavailability is expected to differ significantly from that of O-glycosyl flavonoids. The carbon-carbon bond between the sugar moiety and the flavonoid backbone in C-glycosides is more resistant to enzymatic hydrolysis in the small intestine, suggesting that a significant portion may reach the colon for microbial metabolism. The food matrix is anticipated to play a crucial role in the release and subsequent absorption of this compound. This guide presents available data on the dietary sources of this compound, general principles of C-glycosyl flavonoid bioavailability, and relevant experimental protocols to facilitate further research.

Dietary Sources of this compound

This compound has been detected in a limited number of dietary sources, primarily within the legume family.

Table 1: Known Dietary Sources of this compound

Food CategorySpecific FoodThis compound Presence
PulsesVarious typesDetected
SoybeansGlycine maxDetected[1]

Further research is required to quantify the this compound content in different varieties of pulses and soy-based products to enable accurate dietary intake assessments.

Comparative Bioavailability: What the Evidence Suggests

Direct comparative pharmacokinetic studies on this compound from different dietary sources are currently unavailable in the scientific literature. However, by examining the broader class of C-glycosyl flavonoids, we can infer the likely bioavailability characteristics of this compound.

General Principles of C-Glycosyl Flavonoid Bioavailability:

  • Lower Bioaccessibility: C-glycosylated flavones generally exhibit lower bioaccessibility compared to their O-glycosylated counterparts.[1] This is attributed to the resistance of the C-C bond to hydrolysis by digestive enzymes in the upper gastrointestinal tract.

  • Intact Absorption: There is growing evidence that deglycosylation is not a prerequisite for the absorption of some C-glycosyl flavonoids in the small intestine. This suggests that this compound may be absorbed in its intact glycosylated form.

  • Role of Gut Microbiota: A significant portion of ingested C-glycosyl flavonoids that are not absorbed in the small intestine reaches the colon, where they can be metabolized by the gut microbiota. The resulting metabolites may be absorbed and contribute to the overall biological activity.

  • Influence of Food Matrix: The food matrix, including the presence of proteins, dietary fibers, and lipids, can significantly impact the release and subsequent absorption of flavonoids.[2] For instance, interactions with proteins and dietary fibers may decrease bioavailability, while lipids could potentially enhance it.

Table 2: Postulated Comparative Bioavailability of this compound from Different Dietary Sources

Dietary SourcePostulated BioavailabilityRationale
Soybeans ModerateSoybeans contain a complex matrix of proteins and fibers which may influence the release of this compound. Processing methods (e.g., fermentation) could potentially alter the food matrix and impact bioavailability.
Pulses (e.g., Lentils, Chickpeas) VariableThe bioavailability from different pulses is expected to vary depending on the specific pulse, its fiber and protein content, and processing methods (e.g., cooking, germination).

This table is based on general principles and requires validation through direct experimental studies on this compound.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

In Vitro Digestion Model for Bioaccessibility Studies

This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the release of this compound from a food matrix.

Methodology:

  • Sample Preparation: Homogenize a known quantity of the food source (e.g., cooked soybeans, lentils).

  • Gastric Digestion:

    • Incubate the homogenized sample in simulated gastric fluid (SGF) containing pepsin at 37°C with continuous agitation for 2 hours.

    • Adjust the pH to 2.0.

  • Intestinal Digestion:

    • Neutralize the gastric digestate and add simulated intestinal fluid (SIF) containing pancreatin and bile salts.

    • Incubate at 37°C with continuous agitation for 2-3 hours.

  • Sample Analysis:

    • Centrifuge the digestate to separate the soluble fraction (micellar phase) containing the bioaccessible this compound.

    • Quantify this compound in the micellar phase using a validated analytical method (e.g., UPLC-MS/MS).

Human Pharmacokinetic Study Design

A randomized, crossover study design is recommended to compare the bioavailability of this compound from different dietary sources.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy volunteers.

  • Study Arms:

    • Arm 1: Consumption of a standardized meal containing a known amount of this compound from soybeans.

    • Arm 2: Consumption of a standardized meal containing a known amount of this compound from a specific pulse (e.g., lentils).

    • A washout period of at least one week should be implemented between the study arms.

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at various time points post-consumption (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Analysis:

    • Separate plasma from the blood samples.

    • Quantify the concentration of this compound and its potential metabolites in the plasma using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Analytical Method: UPLC-MS/MS for this compound Quantification in Plasma

A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.

Methodology:

  • Sample Preparation:

    • Perform protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for injection.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for Comparative Bioavailability Study

G cluster_0 Dietary Intervention cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Diet1 Soybean Meal Blood Blood Sampling (0-24h) Diet1->Blood Diet2 Pulse Meal Diet2->Blood Plasma Plasma Separation Blood->Plasma UPLC UPLC-MS/MS Analysis Plasma->UPLC PK Pharmacokinetic Modeling UPLC->PK Comparison Bioavailability Comparison PK->Comparison

Caption: Workflow for a human clinical trial to compare this compound bioavailability.

Putative Absorption and Metabolism Pathway of this compound

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Excretion Ingestion Dietary this compound Stomach Stomach Ingestion->Stomach SI Small Intestine Stomach->SI Colon Colon SI->Colon Major Pathway Absorption Intact Absorption SI->Absorption Minor Pathway Metabolites Microbial Metabolites Colon->Metabolites Circulation Systemic Circulation Absorption->Circulation Metabolites->Circulation Excretion Excretion Circulation->Excretion

Caption: Postulated pathway of this compound absorption and metabolism.

Conclusion and Future Directions

The available evidence suggests that the bioavailability of this compound is likely to be influenced by its C-glycosidic nature and the food matrix of its dietary source. Direct comparative studies are urgently needed to quantify these differences and to understand the full pharmacokinetic profile of this potentially bioactive compound. Future research should focus on:

  • Quantifying this compound content in a wider range of pulses and soy products.

  • Conducting human intervention studies to directly compare the bioavailability of this compound from different dietary sources.

  • Identifying the specific metabolites of this compound produced by the gut microbiota and assessing their biological activity.

  • Investigating the cellular transport mechanisms of this compound and its metabolites.

This guide provides a foundational framework for researchers to design and execute studies that will fill the existing knowledge gaps and elucidate the therapeutic potential of this compound.

References

Isocarlinoside vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural antioxidant compounds, flavonoids stand out for their potent radical scavenging and cell-protective properties. Among them, Quercetin has been extensively studied and is well-regarded for its robust antioxidant effects. Isocarlinoside, a flavone glycoside, has also emerged as a compound of interest. This guide provides a detailed, objective comparison of the antioxidant activities of this compound and Quercetin, supported by available experimental data, to aid researchers in their exploration of novel antioxidant therapeutics.

Quantitative Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of this compound against Quercetin are limited in publicly available literature. However, by compiling data from various in vitro antioxidant assays, a comparative overview can be constructed. The following tables summarize the available data for Quercetin and related flavonoid glycosides, which can provide a benchmark for understanding the potential antioxidant capacity of this compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Source(s)
Quercetin4.60 ± 0.3[1]
Quercetin5.5[2]
Quercetin19.17 µg/mL[3]
This compoundData not available

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µM)Source(s)
Quercetin48.0 ± 4.4[1]
Quercetin1.89 ± 0.33 µg/mL
This compoundData not available

IC50: The concentration of the antioxidant required to inhibit 50% of the ABTS radical cation. A lower IC50 value indicates higher antioxidant activity.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundAntioxidant CapacitySource(s)
QuercetinExpressed as Fe(II) equivalents or Trolox equivalents[4]
This compoundData not available

FRAP values are typically compared to a standard antioxidant like Trolox or FeSO4. Higher values indicate greater reducing power.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant data, detailed experimental methodologies are crucial. Below are the generalized protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to a specific absorbance at a wavelength of approximately 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured.

  • The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

FRAP Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (typically around 593 nm) after a defined incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant defense systems.

This compound (Icariside II)

Research on Icariside II, a synonym for this compound, has elucidated its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Mechanism of Action:

  • This compound has been shown to enhance the nuclear translocation of Nrf2.

  • This activation is mediated through the phosphorylation of upstream kinases, including ERK (Extracellular signal-regulated kinase), Akt (Protein kinase B), and JNK (c-Jun N-terminal kinase) .

  • Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).

Isocarlinoside_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Akt Akt This compound->Akt JNK JNK This compound->JNK Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylation Akt->Nrf2_Keap1 Phosphorylation JNK->Nrf2_Keap1 Phosphorylation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Phase II Enzymes (HO-1, GST) ARE->Antioxidant_Enzymes Upregulation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binding

This compound's Nrf2-mediated antioxidant pathway.
Quercetin

Quercetin's antioxidant mechanism is multifaceted, involving both direct radical scavenging and the modulation of several key signaling pathways.

Mechanism of Action:

  • Direct Radical Scavenging: Quercetin's structure, with its multiple hydroxyl groups, allows it to effectively donate electrons or hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS).

  • Nrf2 Pathway Activation: Similar to this compound, Quercetin is a known activator of the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes.[5]

  • Modulation of Other Pathways: Quercetin has been shown to influence other signaling pathways involved in oxidative stress and inflammation, including the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), MAPK (Mitogen-activated protein kinase), and PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) pathways.[6] By inhibiting pro-inflammatory pathways like NF-κB, Quercetin can reduce the production of ROS at their source.

Quercetin_Signaling_Pathway cluster_nucleus Nucleus Quercetin Quercetin ROS ROS Quercetin->ROS Direct Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Quercetin->Nrf2_Keap1 Activation NFkB NF-κB Quercetin->NFkB Inhibition MAPK MAPK Quercetin->MAPK Modulation PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt Modulation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Inflammation Inflammation NFkB->Inflammation Nrf2_n Nrf2 Nrf2_n->ARE Binding

Quercetin's multifaceted antioxidant mechanisms.

Conclusion

Both this compound and Quercetin demonstrate significant potential as antioxidants. Quercetin is a well-established antioxidant with a large body of evidence supporting its potent radical scavenging activity and its ability to modulate multiple cellular signaling pathways related to oxidative stress and inflammation.

While direct quantitative comparative data for this compound is currently limited, the available information on its mechanism of action, particularly its activation of the Nrf2 pathway via ERK, Akt, and JNK signaling, suggests it is a promising antioxidant compound. The glycosidic nature of this compound may influence its bioavailability and metabolic fate in vivo, which are important considerations for drug development.

Further head-to-head studies are warranted to definitively quantify the relative antioxidant potencies of this compound and Quercetin. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data that will contribute to a clearer understanding of the therapeutic potential of these natural compounds.

References

Cross-Species Comparison of Isocarlinoside Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a critical step in preclinical development. This guide provides a comparative overview of the predicted metabolism of Isocarlinoside, a flavonoid 8-C-glycoside. Due to the limited published literature on this compound itself, this comparison is based on the established metabolic pathways of structurally related flavonoid C-glycosides. The information presented herein is intended to guide future experimental design and data interpretation.

Executive Summary

This compound, a member of the flavonoid C-glycoside family, is anticipated to undergo metabolic transformation influenced by its structural characteristics. Unlike flavonoid O-glycosides, the C-glycosidic bond in this compound is more resistant to enzymatic cleavage in the upper gastrointestinal tract. Consequently, a significant portion of the parent compound may be absorbed intact or undergo metabolism by the gut microbiota in the lower intestine. Following absorption, this compound and its metabolites are expected to be subject to Phase I and Phase II metabolic reactions, primarily in the liver. Significant inter-species differences in enzyme expression and activity are likely to influence the metabolic profile of this compound, impacting its pharmacokinetics and biological activity.

Predicted Metabolic Pathways of this compound

Based on data from related flavonoid C-glycosides, the metabolism of this compound is likely to proceed through the following pathways:

  • Deglycosylation by Gut Microbiota: The C-glycosidic bond may be cleaved by specific bacterial enzymes in the colon, releasing the aglycone, Luteolin.

  • Phase I Metabolism: The aglycone, Luteolin, or the intact this compound molecule can undergo hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes.

  • Phase II Metabolism: The primary route for the metabolism of this compound and its Phase I metabolites is expected to be conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds for excretion.

The extent of these reactions is expected to vary across species. For instance, rodents are known to have different CYP enzyme profiles and higher gut microbial activity compared to humans, which could lead to quantitative and qualitative differences in the metabolite profiles.

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the predicted metabolites of this compound. It is important to note that no quantitative data from direct cross-species comparative studies of this compound metabolism have been identified in the public domain. The relative abundance of these metabolites is likely to differ significantly between species.

Metabolite Type Predicted Metabolite Metabolic Reaction Potential Species Differences
Aglycone LuteolinDeglycosylation (Gut Microbiota)Higher rates may be observed in species with more active gut microbiota (e.g., rats).
Phase I Hydroxylated LuteolinHydroxylation (CYP Enzymes)Dependent on the expression and activity of specific CYP isoforms in the liver and intestine, which vary significantly between humans and rodents.
Phase II This compound-glucuronideGlucuronidation (UGTs)The specific positions of glucuronidation and the activity of UDP-glucuronosyltransferases (UGTs) can differ between species.
Luteolin-glucuronideGlucuronidation (UGTs)Species-specific differences in UGT isoforms will affect the rate and extent of glucuronidation.
This compound-sulfateSulfation (SULTs)The activity of sulfotransferases (SULTs) varies between species, potentially leading to different levels of sulfated metabolites.
Luteolin-sulfateSulfation (SULTs)Similar to glucuronidation, sulfation patterns can be species-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying the metabolism of flavonoid C-glycosides, which can be adapted for this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the Phase I and Phase II metabolism of a compound in a controlled environment.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a NADPH-regenerating system (for Phase I reactions), and UDPGA (for glucuronidation) or PAPS (for sulfation) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

  • Sample Preparation:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the metabolic fate of a compound in a rodent model.

  • Animal Dosing:

    • Administer this compound to rats (e.g., Sprague-Dawley) via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing via tail vein or cardiac puncture.

    • Collect urine and feces over a 24- or 48-hour period using metabolic cages.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize feces samples.

  • Extraction:

    • Extract the parent compound and its metabolites from plasma, urine, and feces using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analysis:

    • Analyze the extracts by LC-MS/MS to identify and quantify this compound and its metabolites.

Mandatory Visualization

Predicted Metabolic Pathway of this compound

Isocarlinoside_Metabolism This compound This compound Luteolin Luteolin (Aglycone) This compound->Luteolin Gut Microbiota (Deglycosylation) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) This compound->PhaseII_Metabolites Phase II Enzymes (Glucuronidation, Sulfation) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated Luteolin) Luteolin->PhaseI_Metabolites Phase I Enzymes (CYP450) PhaseI_Metabolites->PhaseII_Metabolites Phase II Enzymes (Glucuronidation, Sulfation) Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion In_Vitro_Workflow cluster_prep Preparation Compound This compound Stock Solution Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation Cofactors Cofactors (NADPH, UDPGA, etc.) Cofactors->Incubation Termination Reaction Termination (Cold Solvent) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis In_Vivo_Workflow cluster_collection Sample Collection cluster_processing Sample Processing Dosing Oral or IV Dosing of this compound to Rats Blood Blood Samples (Time-course) Dosing->Blood Excreta Urine & Feces (24-48h) Dosing->Excreta Plasma Plasma Preparation Blood->Plasma Homogenization Feces Homogenization Excreta->Homogenization Extraction Metabolite Extraction Plasma->Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Safety Operating Guide

Navigating the Disposal of Isocarlinoside: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling isocarlinoside, the absence of a specific Safety Data Sheet (SDS) in the public domain necessitates a cautious and informed approach to its disposal. In such cases, it is imperative to treat this compound as a potentially hazardous substance and adhere to established best practices for chemical waste management. This guide provides essential, immediate safety and logistical information to ensure the proper and safe disposal of this compound waste, thereby protecting both laboratory personnel and the environment.

The cornerstone of safe disposal is to consult with your institution's Environmental Health & Safety (EHS) department.[1] They are the primary resource for guidance on hazardous waste disposal and can provide specific instructions that align with local, state, and federal regulations.[1][2]

Immediate Safety Protocols and Waste Handling

Before and during the handling of this compound for disposal, stringent safety measures must be observed.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment to prevent exposure.[2] This includes:

  • Gloves: Chemical-resistant gloves are essential.[2]

  • Eye Protection: Chemical safety goggles or glasses are required.[2]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Waste Segregation and Containment: Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1]

  • Designated Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid this compound waste.[1][2]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents as "this compound Waste" and include any solvents used.[2][3]

  • Secure Sealing: Keep waste containers securely sealed when not in use to prevent spills and the release of vapors.[1] Do not overfill containers; a general guideline is to leave at least 10% headspace.[1][4]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to manage it through an approved hazardous waste program.[2] Never dispose of this compound in the regular trash or down the drain. [2][3]

StepActionKey Considerations
1. Hazard Assessment In the absence of a specific SDS, treat this compound as a potentially hazardous substance.Review all available chemical and toxicological data for this compound and similar compounds.
2. Segregation At the point of generation, separate solid and liquid waste containing this compound.Solid waste includes contaminated gloves, weighing papers, and absorbent materials. Liquid waste includes solutions containing this compound.[1]
3. Containment Place waste into designated, properly labeled hazardous waste containers.Ensure containers are chemically compatible and securely sealed.[1][2]
4. Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory.This area should be under the control of laboratory personnel and away from drains and ignition sources.[1]
5. Arrange for Pickup Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.Follow your institution's specific procedures for requesting waste removal.[2][3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Isocarlinoside_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess Hazard Assessment: Treat as potentially hazardous start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (e.g., gloves, paper) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container seal Securely Seal Containers solid_container->seal liquid_container->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Approved Hazardous Waste Program contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

In the event of a spill, ensure the area is well-ventilated, wear appropriate PPE, and decontaminate the affected area.[2] All materials used for spill cleanup should be disposed of as hazardous waste.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can handle this compound waste in a manner that is both safe and compliant with environmental regulations, fostering a culture of safety and responsibility within the research community.

References

Personal protective equipment for handling Isocarlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isocarlinoside

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural steps for safe operations and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flavonoid glycoside. While specific toxicity data is not available, compounds of this nature, particularly in powdered form, pose a risk of respiratory tract irritation if inhaled and potential irritation upon skin or eye contact.[1][2] The primary goal is to prevent inhalation and direct contact.

The following table summarizes the recommended PPE for handling this compound.

Task Required Personal Protective Equipment (PPE)
Handling Solid/Powder (Weighing, Aliquoting)Primary: Nitrile gloves, lab coat, and safety glasses with side shields.Secondary (if dust is generated): Use of a chemical fume hood or ventilated balance enclosure is required. A NIOSH-approved respirator (e.g., N95) may be necessary if ventilation is inadequate.[1]
Preparing Solutions (Dissolving in solvents)Primary: Nitrile gloves, lab coat, and chemical safety goggles.Secondary: All work should be performed in a chemical fume hood to avoid inhalation of solvent vapors.[2][3]
Cleaning Spills Primary: Double-layered nitrile gloves, lab coat, and chemical safety goggles.Secondary: For larger spills, a disposable suit and respirator may be required.[4]
Operational Plan: Standard Handling Protocol

This protocol outlines the step-by-step process for safely handling this compound from receipt to use.

2.1. Pre-Handling Preparations

  • Consult Safety Information: Read and understand this guide and any available institutional chemical safety resources.

  • Designate a Work Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust.[2]

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Spill Kit: Have a spill kit ready. For a powdered chemical, this should include absorbent pads, a scoop or brush, a dustpan, and a sealable waste bag.

2.2. Handling and Solution Preparation

  • Don PPE: Put on a lab coat, nitrile gloves, and safety glasses before handling the container.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, work within a chemical fume hood. Use a micro-spatula to minimize dust generation. Avoid scooping large amounts at once.

  • Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. Cap the container and mix by vortexing or sonicating as required. According to supplier information, this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[5]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date, and your initials.

2.3. Spill Management

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if significant dust is airborne, evacuate the area.

  • Containment: For a dry spill, gently cover it with absorbent pads to prevent further dispersal. Do not use water, which could increase the area of contamination.

  • Cleanup: Wearing appropriate PPE (including a respirator if needed), gently sweep or scoop the spilled material into a labeled, sealable waste container.[2][4] Clean the area with a damp cloth or absorbent pad, then place the cleaning materials into the waste container.

  • Decontamination: Wipe the affected area with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surface.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Place excess solid this compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) into a clearly labeled, sealed hazardous waste container.

    • The container should be labeled "Hazardous Chemical Waste" and list "this compound" as a component.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous liquid waste container.

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any contaminated needles, syringes, or glass pipettes must be disposed of in an approved sharps container.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_planning 1. Planning & Assessment cluster_prep 2. Preparation cluster_handling 3. Handling Operations cluster_disposal 4. Waste Management a Risk Assessment b Review Handling Protocol a->b c Designate Work Area (Fume Hood) b->c d Assemble PPE c->d e Prepare Spill Kit d->e f Weigh Solid Compound e->f g Prepare Solution f->g h Label & Store g->h i Segregate Waste (Solid, Liquid) h->i j Dispose via EHS i->j

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.